(R)-2-Benzamido-2-phenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-benzamido-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDLFRQZDTZESK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426221 | |
| Record name | (R)-2-Benzamido-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10419-67-7 | |
| Record name | (R)-2-Benzamido-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzoyl-D-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-2-Benzamido-2-phenylacetic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Benzamido-2-phenylacetic acid, a chiral non-proteinogenic amino acid derivative, serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its rigid structure, containing both a benzamide and a phenylacetic acid moiety, makes it a valuable scaffold for designing molecules with specific stereochemical orientations, which is critical for targeted biological activity. This guide provides a comprehensive overview of the structure, properties, synthesis, and characterization of this compound, offering field-proven insights for professionals in drug discovery and development. The molecule's utility is particularly noted in the synthesis of novel anti-inflammatory agents and enzyme inhibitors, where precise stereochemistry is paramount for efficacy and selectivity.[1]
Molecular Structure and Identification
This compound is characterized by a central chiral carbon atom bonded to a phenyl group, a carboxylic acid group, a hydrogen atom, and a benzamido group. The "(R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.
Below is a 2D representation of the molecule's structure.
Caption: 2D Structure of this compound.
Key Identifiers:
-
IUPAC Name: (2R)-(benzoylamino)(phenyl)ethanoic acid
-
CAS Number: 10419-67-7
-
Molecular Formula: C₁₅H₁₃NO₃
-
Molecular Weight: 255.27 g/mol
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and application in synthesis. Below is a summary of its key properties.
| Property | Value / Description |
| Physical Form | White to yellow crystalline powder or crystals.[2] |
| Melting Point | While data for the specific enantiomer is not readily available, the related N-benzoyl-L-phenylalanine has a melting point of 141-141.5 °C.[3] The melting point of the related Phenylacetic acid is 76-78 °C.[4][5] |
| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents such as ethanol, chloroform, and hot water, similar to N-benzoylglycine.[6] |
| pKa (estimated) | The acidity is primarily due to the carboxylic acid group. The pKa is estimated to be around 4.3, similar to that of phenylacetic acid (pKa 4.31).[7] |
| Optical Rotation | As a chiral molecule, it rotates plane-polarized light. The specific rotation value is a key parameter for confirming enantiomeric purity. While the exact value is not widely reported, the related (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine has a specific rotation of [α]₂₀/D = -102° (c=0.9 in THF), indicating that the (R)-enantiomer is levorotatory. |
Synthesis and Manufacturing
The production of enantiomerically pure this compound is most commonly achieved through the chiral resolution of its racemic mixture. Asymmetric synthesis routes are also viable but are often more complex for industrial-scale production.
Synthesis of Racemic 2-Benzamido-2-phenylacetic acid
The racemic precursor is typically synthesized by the benzoylation of DL-phenylglycine.
Experimental Protocol: Benzoylation of DL-Phenylglycine
-
Reaction Setup: In a round-bottom flask, dissolve DL-phenylglycine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Cool the solution to 0-5 °C in an ice bath.
-
Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cold, stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. The racemic 2-Benzamido-2-phenylacetic acid will precipitate as a white solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.
Chiral Resolution of Racemic 2-Benzamido-2-phenylacetic acid
The most established method for obtaining the (R)-enantiomer is through diastereomeric salt formation using a chiral resolving agent. A common choice for resolving acidic racemates is a chiral amine, such as (-)-ephedrine or brucine.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic 2-Benzamido-2-phenylacetic acid (1.0 eq) in a suitable hot solvent, such as ethanol. In a separate flask, dissolve a sub-stoichiometric amount of the chiral resolving agent, for example, (-)-ephedrine (0.5 eq), in the same solvent.
-
Crystallization: Add the resolving agent solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize.
-
Isolation: Collect the crystals by filtration. The enantiomeric purity of the acid in the salt can be checked at this stage by a small-scale work-up and analysis.
-
Liberation of the Free Acid: Suspend the diastereomeric salt crystals in water and acidify with a strong acid (e.g., HCl) to a low pH. This will protonate the carboxylic acid and precipitate the desired enantiomer.
-
Final Purification: Filter the solid this compound, wash with water, and dry. The optical purity can be enhanced by recrystallization.
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two phenyl groups (multiplets in the aromatic region, ~7.2-8.0 ppm), a singlet for the methine proton at the chiral center, and a broad singlet for the amide N-H proton. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and carboxylic acid groups (typically in the 165-175 ppm region), along with signals for the aromatic carbons and the chiral methine carbon.
-
FTIR: The infrared spectrum provides key information about the functional groups. Expected characteristic absorption bands include:
-
~3300 cm⁻¹ (N-H stretch of the amide)
-
~3000 cm⁻¹ (broad O-H stretch of the carboxylic acid)
-
~1700 cm⁻¹ (C=O stretch of the carboxylic acid)
-
~1650 cm⁻¹ (C=O stretch of the amide, Amide I band)
-
~1540 cm⁻¹ (N-H bend of the amide, Amide II band) An FTIR spectrum of the related compound N-benzoylglycine shows a C=O stretching peak at 1759 cm⁻¹ and N-H/O-H stretching peaks at 3341 and 3073 cm⁻¹, respectively.
-
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative ion mode will typically show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 254.2.
Purity and Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of this compound.
Methodology:
-
Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) or Pirkle-type columns are commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (such as isopropanol or ethanol), often with a small amount of an acidic additive (like trifluoroacetic acid or acetic acid) to ensure good peak shape for the acidic analyte.
-
Detection: UV detection is typically used, monitoring at a wavelength where the phenyl groups absorb strongly (e.g., 254 nm).
-
Analysis: The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess is calculated from the integrated peak areas of the (R) and (S) enantiomers.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its rigid, chiral structure allows it to serve as a scaffold for creating compounds that can interact with biological targets in a stereospecific manner.
-
Anti-inflammatory Agents: Phenylacetic acid derivatives are known to possess anti-inflammatory properties. The benzamido-phenylacetic acid scaffold has been used to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.
-
Enzyme Inhibitors: The defined stereochemistry of this molecule makes it an excellent starting point for the design of specific enzyme inhibitors. By modifying the carboxylic acid and the phenyl rings, researchers can tailor the molecule to fit into the active site of a target enzyme.
-
Peptidomimetics: The structural similarity to a protected amino acid allows for its incorporation into peptide-like molecules (peptidomimetics).[1] These structures can mimic or block the biological activity of natural peptides but often have improved stability and bioavailability.
-
Antibacterial Agents: Derivatives of benzoyl glycine have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] This suggests that this compound could be a useful precursor for the development of new antibiotics.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.
-
Hazard Classification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is typically stored at room temperature.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
References
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PubChem. Phenylacetic acid. National Center for Biotechnology Information. [Link]
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MySkinRecipes. 2-Benzamido-2-phenylacetic acid. [Link]
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iChemical. N-(benzoyl)glycine, CAS No. 495-69-2. [Link]
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PubChem. Phenylglycine, D-. National Center for Biotechnology Information. [Link]
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Shiraiwa, T., Suzuki, M., Sakai, Y., Nagasawa, H., Takatani, K., Noshi, D., & Yamanashi, K. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & pharmaceutical bulletin, 50(10), 1362-1366. [Link]
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ResearchGate. Infrared spectra of 1, 2 and N-benzoylglycine (bottom). [Link]
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Potrzebowski, M. J., Tekely, P., Błaszczyk, J., & Wieczorek, M. W. (2000). X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine. Journal of peptide research, 56(4), 185-194. [Link]
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ResearchGate. Synthesis of 2‐amino‐3‐benzoylphenylacetic acid. [Link]
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MDPI. Morphology Modulation in Self-Assembly of Chiral 2-Hydroxy-2-Phenylacetic Acids in Polymeric Diluents. [Link]
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An In-depth Technical Guide to the Synthesis of (R)-2-Benzamido-2-phenylacetic Acid
Authored by Gemini, Senior Application Scientist
Abstract
(R)-2-Benzamido-2-phenylacetic acid, an N-acylated derivative of (R)-phenylglycine, is a crucial chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its structural motif is found in various active pharmaceutical ingredients (APIs), making its efficient and enantiomerically pure synthesis a topic of significant interest. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining this valuable compound. We will explore the preparation of the racemic precursor followed by detailed examinations of classical chiral resolution, enzymatic kinetic resolution, and asymmetric synthesis. The causality behind experimental choices, self-validating protocols, and a comparative analysis of the methodologies are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for practical application.
Introduction and Strategic Overview
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development, as the biological activity of a chiral molecule is often confined to a single enantiomer. This compound serves as a key intermediate whose stereocenter demands precise control during synthesis. The primary approaches to its preparation can be broadly categorized into two main strategies: the resolution of a racemic mixture or the direct asymmetric synthesis of the desired (R)-enantiomer.
The choice of strategy is often dictated by factors such as cost of starting materials, scalability, desired enantiomeric purity, and process efficiency. This guide will dissect the most prevalent and effective methods within these categories.
Caption: Overview of synthetic pathways to this compound.
Synthesis of Racemic (dl)-2-Benzamido-2-phenylacetic Acid
A robust synthesis of the racemic starting material is fundamental for any resolution-based approach. The most classical and cost-effective method is a two-step process initiated by the Strecker synthesis of phenylglycine, followed by N-benzoylation.[1][2][3]
Step 1: Strecker Synthesis of (dl)-Phenylglycine
The Strecker synthesis is a three-component reaction involving an aldehyde (benzaldehyde), a cyanide source (e.g., sodium cyanide), and an ammonia source (e.g., ammonium chloride) to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid.[1][4]
Caption: Workflow for the Strecker synthesis of racemic phenylglycine.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 100 g (2.0 moles) of sodium cyanide in 400 mL of water is prepared in a 3-L round-bottomed flask equipped with a mechanical stirrer. To this, 118 g (2.2 moles) of ammonium chloride is added, and the mixture is stirred until the salt dissolves.[5]
-
Aldehyde Addition: A solution of 212 g (2.0 moles) of benzaldehyde in 400 mL of methanol is added in one portion. The reaction is exothermic, and the temperature will rise. Stirring is continued for 2 hours.
-
Workup (Aminonitrile Extraction): The mixture is diluted with 1 L of water and extracted with 1 L of benzene. The aqueous layer is discarded. The organic layer is washed with water (3 x 50 mL). The α-aminophenylacetonitrile is then extracted from the benzene layer by washing with 6N HCl (1 x 600 mL, then 2 x 300 mL).
-
Hydrolysis: The combined acidic aqueous extracts are transferred to a large flask and refluxed for 4-6 hours. This step hydrolyzes the nitrile to a carboxylic acid and the imine to an amine.
-
Isolation and Purification: The solution is cooled, and the pH is carefully adjusted to the isoelectric point of phenylglycine (approx. pH 6.0) with concentrated ammonium hydroxide to precipitate the amino acid. The solid is collected by filtration, washed with cold water and ethanol, and dried. The crude product can be recrystallized from hot water to yield pure (dl)-phenylglycine.
Step 2: N-Benzoylation (Schotten-Baumann Reaction)
The resulting racemic phenylglycine is acylated with benzoyl chloride under basic conditions (Schotten-Baumann conditions) to yield the target racemic acid.
Experimental Protocol:
-
Dissolution: Dissolve 15.1 g (0.1 mol) of (dl)-phenylglycine in 100 mL of 2 M sodium hydroxide solution in a flask cooled in an ice bath.
-
Acylation: While stirring vigorously, add 16.9 g (0.12 mol) of benzoyl chloride dropwise, concurrently with 60 mL of 2 M NaOH solution from separate dropping funnels. Maintain the temperature below 10 °C and the pH between 10-11.
-
Reaction Completion: After the addition is complete, continue stirring for 1 hour at room temperature.
-
Workup and Isolation: The reaction mixture is washed with diethyl ether to remove any unreacted benzoyl chloride. The aqueous layer is then acidified to pH 2 with concentrated HCl while cooling in an ice bath.
-
Purification: The precipitated white solid, (dl)-2-Benzamido-2-phenylacetic acid, is collected by filtration, washed thoroughly with cold water, and dried. Recrystallization from an ethanol/water mixture yields the purified racemic product.
Chiral Resolution of (dl)-2-Benzamido-2-phenylacetic Acid
Chiral resolution is a widely used industrial method that involves separating a racemate into its constituent enantiomers.[6][7]
Classical Resolution via Diastereomeric Salt Formation
This technique relies on reacting the racemic acid with a chiral base (the resolving agent). This forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[6][7]
Caption: Asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary.
Experimental Protocol (Conceptual Outline):
-
Imine Formation: Benzaldehyde is condensed with (R)-phenylglycine amide to form a chiral imine.
-
Cyanide Addition: The imine is treated with a cyanide source (e.g., NaCN and an acid like acetic acid). The reaction is often performed under conditions that favor a crystallization-induced asymmetric transformation, where the desired diastereomeric α-amino nitrile product selectively precipitates from the equilibrating solution, driving the reaction to high diastereoselectivity (>99:1). [8][9]3. Isolation: The diastereomerically pure amino nitrile is isolated by filtration.
-
Hydrolysis and Auxiliary Removal: The nitrile and the amide auxiliary are hydrolyzed under acidic conditions. This yields the desired amino acid enantiomer (in this case, it would lead to (S)-phenylglycine, demonstrating the principle). The chiral auxiliary can be recovered and reused.
-
N-Benzoylation: The resulting enantiopure phenylglycine would then be N-benzoylated as described in section 2.2 to yield the final product.
Note: The stereochemical outcome depends on the specific auxiliary and reaction conditions. This example illustrates the principle of diastereoselective synthesis.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route requires a careful evaluation of various parameters.
| Parameter | Classical Resolution | Enzymatic Resolution | Asymmetric Synthesis |
| Max. Theoretical Yield | 50% (without racemization of unwanted enantiomer) | 50% (without racemization and re-acylation) | 100% |
| Enantiomeric Purity (ee) | Good to Excellent (often requires recrystallization) | Excellent (>99%) | Very Good to Excellent (>95%) |
| Scalability | Well-established and highly scalable. | Scalable, but requires bioreactor infrastructure. | Can be complex, may require specialized catalysts or auxiliaries. |
| Cost Factors | Cost of resolving agent; solvent usage for crystallization. | High initial cost of enzyme; potential for reuse. | Cost of chiral auxiliary or catalyst; potentially expensive reagents. |
| Process Complexity | Labor-intensive (multiple crystallizations). | Requires precise control of pH and temperature. | May require cryogenic conditions or inert atmospheres. |
| Green Chemistry | High solvent usage; potential waste of one enantiomer. | Aqueous medium, biodegradable catalyst (enzyme). | High atom economy; potential for catalyst/auxiliary recycling. |
Conclusion
The synthesis of this compound can be successfully achieved through several distinct and viable pathways. The traditional approach involving the synthesis of the racemate followed by classical resolution remains a robust and scalable method, particularly when an inexpensive resolving agent is available. For applications demanding the highest enantiopurity and leveraging green chemistry principles, enzymatic kinetic resolution offers a superior alternative, operating in aqueous media with high selectivity. Looking toward process optimization and efficiency, asymmetric synthesis using chiral auxiliaries presents the most elegant solution, capable of directly producing the desired enantiomer in high yield and purity, thereby maximizing atom economy and minimizing waste. The ultimate choice of method will depend on a strategic assessment of the specific economic, environmental, and quality requirements of the project.
References
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Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]
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News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]
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Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology, 70(5), 2533-2540. [Link]
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Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
-
ResearchGate. Dynamic kinetic enzymatic resolutions of synthetic substrates to form d-amino acids. [Link]
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Van Maanen, H. L., et al. (1995). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron: Asymmetry, 6(6), 1441-1444. [Link]
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ResearchGate. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. [Link]
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Semantic Scholar. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]
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Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 1(1), 157–160. [Link]
-
Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364. [Link]
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Wikipedia. Chiral resolution. [Link]
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Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
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Organic Syntheses. (1941). dl-Phenylglycine. Org. Synth., 21, 94. [Link]
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An In-depth Technical Guide to (R)-2-Benzamido-2-phenylacetic Acid
CAS Number: 10419-67-7
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-2-Benzamido-2-phenylacetic acid, a chiral carboxylic acid of significant interest in pharmaceutical synthesis. The document details its chemical identity, physical and chemical properties, and established methods for its preparation, including the synthesis of the racemic precursor and subsequent chiral resolution. Furthermore, this guide explores its critical applications as a key building block in the synthesis of important active pharmaceutical ingredients (APIs), including the side chain of the anticancer drug paclitaxel and various β-lactam antibiotics. Detailed experimental protocols and representative analytical data are provided to support researchers in their drug discovery and development endeavors.
Introduction
This compound, also known as (R)-N-Benzoylphenylglycine, is a non-proteinogenic amino acid derivative. Its rigid structure, conferred by the phenyl and benzamido groups, and the presence of a stereogenic center make it a valuable chiral synthon in asymmetric synthesis. The carboxylic acid and amide functionalities offer versatile handles for further chemical modifications, rendering it an essential intermediate in the construction of complex molecular architectures with specific biological activities.
The primary significance of this compound lies in its role as a precursor to the side chain of paclitaxel (Taxol®), a potent anti-cancer agent, and in the synthesis of various semi-synthetic β-lactam antibiotics. The stereochemistry at the C2 position is crucial for the biological activity of these therapeutic agents, necessitating the use of the enantiomerically pure (R)-isomer.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 10419-67-7 | [1][2] |
| Molecular Formula | C₁₅H₁₃NO₃ | [1] |
| Molecular Weight | 255.27 g/mol | [1] |
| Appearance | White to yellow powder or crystals | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | Room Temperature | [1] |
| InChI Key | ACDLFRQZDTZESK-CYBMUJFWSA-N | [1] |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic 2-Benzamido-2-phenylacetic Acid
The racemic compound can be synthesized through the N-acylation of racemic 2-amino-2-phenylacetic acid (phenylglycine). A general and efficient method involves the Schotten-Baumann reaction, where benzoyl chloride is used as the acylating agent under basic conditions.
Experimental Protocol: Synthesis of Racemic 2-Benzamido-2-phenylacetic Acid
Materials:
-
Racemic 2-amino-2-phenylacetic acid
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve racemic 2-amino-2-phenylacetic acid (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq) with stirring in an ice bath.
-
Slowly add benzoyl chloride (1.2 eq) dropwise to the solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with dichloromethane to remove any unreacted benzoyl chloride and other non-polar impurities.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath.
-
A white precipitate of racemic 2-benzamido-2-phenylacetic acid will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Causality of Experimental Choices: The use of a biphasic system with an aqueous base (NaOH) serves to deprotonate the amino group of the phenylglycine, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of benzoyl chloride. The base also neutralizes the HCl byproduct of the reaction. The final acidification step is necessary to protonate the carboxylate, rendering the product insoluble in the aqueous medium and allowing for its isolation.
Caption: Synthesis of racemic 2-Benzamido-2-phenylacetic acid.
Chiral Resolution
The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation using a chiral resolving agent is a widely employed and effective method.[3] (S)-(-)-α-phenylethylamine is a common and effective resolving agent for this purpose.
Experimental Protocol: Chiral Resolution with (S)-(-)-α-Phenylethylamine
Materials:
-
Racemic 2-Benzamido-2-phenylacetic acid
-
(S)-(-)-α-Phenylethylamine
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the racemic 2-benzamido-2-phenylacetic acid (1.0 eq) in hot methanol.
-
In a separate flask, dissolve (S)-(-)-α-phenylethylamine (0.5 eq) in methanol.
-
Slowly add the amine solution to the hot acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the crystals of the (R)-acid-(S)-amine salt by vacuum filtration and wash with a small amount of cold methanol.
-
To liberate the free acid, suspend the diastereomeric salt in water and acidify with dilute hydrochloric acid to a pH of approximately 2.
-
The this compound will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The enantiomeric purity can be determined by chiral HPLC or by measuring the specific rotation.
Self-Validating System: The success of the resolution is dependent on the differential solubility of the two diastereomeric salts formed. The (R)-acid-(S)-amine salt is typically less soluble in methanol and crystallizes out, while the (S)-acid-(S)-amine salt remains in the mother liquor. The purity of the resolved product can be enhanced by recrystallization of the diastereomeric salt before acidification.
Caption: Chiral resolution via diastereomeric salt formation.
Applications in Drug Development
Precursor to the Paclitaxel Side Chain
This compound is a crucial starting material for the synthesis of the C-13 side chain of paclitaxel.[4][5] The side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is essential for the potent anticancer activity of paclitaxel.[6][7] The synthesis involves the esterification of the this compound followed by a series of stereocontrolled reactions to introduce the hydroxyl group at the C3 position with the correct stereochemistry.
Synthesis of β-Lactam Antibiotics
This chiral acid also serves as a key acylating agent for the 6-amino group of the penicillin nucleus (6-aminopenicillanic acid, 6-APA) or the 7-amino group of the cephalosporin nucleus (7-aminocephalosporanic acid, 7-ACA) to produce a wide range of semi-synthetic β-lactam antibiotics.[8][9][10] The nature of the side chain at this position significantly influences the antibacterial spectrum, potency, and resistance to β-lactamase enzymes.
Analytical Characterization
The identity and purity of this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl and benzoyl groups, the methine proton at the chiral center, and the acidic proton of the carboxylic acid. Representative chemical shifts for the parent compound, phenylacetic acid, can be found in the Human Metabolome Database.[11][12]
-
¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbonyl carbons of the amide and carboxylic acid, the methine carbon, and the aromatic carbons. Data for phenylacetic acid is also available for comparison.[13][14]
Infrared (IR) Spectroscopy
The IR spectrum exhibits characteristic absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the carboxylic acid and the amide, and the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Conclusion
This compound is a fundamentally important chiral building block in the pharmaceutical industry. Its synthesis, primarily through the resolution of the racemic mixture, provides access to a key intermediate for the production of life-saving drugs such as paclitaxel and various β-lactam antibiotics. The methodologies and analytical data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this critical chiral compound.
References
Sources
- 1. rsc.org [rsc.org]
- 2. This compound | 10419-67-7 [sigmaaldrich.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by SmI2-Mediated Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Semisynthetic beta-lactam antibiotics. II. Effect on antibacterial activity of ureido N-substituents in the 6-[(R)-2-[3-(3,4-dihydroxybenzoyl)-1- ureido]-2-phenylacetamido]penicillanic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]
- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]
physical and chemical properties of (R)-2-Benzamido-2-phenylacetic acid
An In-Depth Technical Guide to (R)-2-Benzamido-2-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an N-acylated derivative of the non-proteinogenic amino acid (R)-phenylglycine, stands as a crucial chiral building block in modern medicinal chemistry. Its rigid structure, featuring a stereochemically defined center, makes it an invaluable synthon for the development of complex, biologically active molecules. This guide provides a detailed examination of its physical and chemical properties, synthesis, and analytical characterization, offering field-proven insights for professionals engaged in pharmaceutical research and development. The compound serves as a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory compounds and enzyme inhibitors, where its specific stereochemistry is often critical for efficacy and selectivity.[1]
Molecular Structure and Identification
The foundational step in understanding any chemical entity is a thorough characterization of its structure and identifiers.
Chemical Structure
This compound possesses a chiral center at the alpha-carbon, bearing four distinct substituents: a phenyl group, a carboxyl group, a benzamido group, and a hydrogen atom.
Caption: 2D structure of this compound.
Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are critical.
| Identifier | Value | Source |
| CAS Number | 10419-67-7 | Sigma-Aldrich[2] |
| Molecular Formula | C₁₅H₁₃NO₃ | MySkinRecipes, Sigma-Aldrich[1][3] |
| Molecular Weight | 255.27 g/mol | MySkinRecipes, Sigma-Aldrich[1][3] |
| Synonyms | (2R)-(benzoylamino)(phenyl)ethanoic acid | Sigma-Aldrich[2][3] |
| InChI | 1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)/t13-/m1/s1 | Sigma-Aldrich[2] |
| InChIKey | ACDLFRQZDTZESK-CYBMUJFWSA-N | Sigma-Aldrich[2] |
Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in various experimental and physiological settings, influencing everything from reaction conditions to bioavailability.
| Property | Value / Description | Source / Rationale |
| Physical Form | White to yellow powder or crystals. | Sigma-Aldrich[2] |
| Melting Point | Data not readily available. The related N-Benzoyl-L-phenylalanine melts at 141-141.5 °C.[4] | A specific value for the title compound is not found in the searched literature. High crystallinity suggests a relatively high melting point. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMF, and DMSO; sparingly soluble in water. | Based on the structure having two aromatic rings and a polar carboxylic acid and amide group. This is analogous to phenylacetic acid, which is slightly soluble in water but very soluble in organic solvents.[1] |
| pKa | Data not readily available. | The pKa of the parent phenylacetic acid is approximately 4.3.[3] The electron-withdrawing benzamido group at the α-position is expected to increase the acidity of the carboxyl group, resulting in a lower pKa. |
| Purity | Commercially available with ≥97% or ≥98% purity. | Sigma-Aldrich[2] |
| Storage | Store at room temperature in a dry, sealed container. | Sigma-Aldrich[2] |
Synthesis and Chiral Integrity
The synthesis of enantiomerically pure this compound typically involves two key stages: the formation of the racemic acid and its subsequent resolution.
Synthesis via N-Acylation
A reliable method for synthesizing the racemic compound, N-benzoyl-phenylglycine, involves the direct acylation of phenylglycine. This approach is efficient and utilizes readily available starting materials.[4]
Protocol: Synthesis of (rac)-2-Benzamido-2-phenylacetic acid
-
Rationale: This procedure utilizes benzoic anhydride for the N-acylation of the amino acid. Acetic acid serves as a solvent that facilitates the reaction, which proceeds smoothly to give the desired N-protected product.
-
Step 1: Reagent Preparation
-
In a round-bottom flask, dissolve (rac)-2-amino-2-phenylacetic acid (1 equivalent) in glacial acetic acid.
-
-
Step 2: Acylation
-
Add benzoic anhydride (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
-
Step 3: Workup and Isolation
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove residual acetic acid and unreacted starting materials.
-
-
Step 4: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure (rac)-2-Benzamido-2-phenylacetic acid.
-
Chiral Resolution via Diastereomeric Salt Formation
Obtaining the desired (R)-enantiomer from the racemic mixture is paramount. The most common and industrially scalable method is chiral resolution through the formation of diastereomeric salts.[5]
-
Principle: The racemic acid is reacted with a chiral base (the resolving agent). This creates a mixture of two diastereomeric salts: [(R)-acid∙(R)-base] and [(S)-acid∙(R)-base]. Unlike enantiomers, diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[6]
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Protocol: Chiral Resolution
-
Step 1: Salt Formation
-
Dissolve the racemic acid in a suitable hot solvent (e.g., ethanol, methanol, or acetone).
-
Add a solution of a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., (R)-α-phenylethylamine or cinchonidine) in the same solvent.
-
-
Step 2: Crystallization
-
Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Step 3: Isolation of Diastereomer
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric excess (e.e.) of the salt can be checked at this stage. Repeat crystallization if necessary to improve purity.
-
-
Step 4: Liberation of the Free Acid
-
Suspend the purified diastereomeric salt in water and a water-immiscible organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with a strong acid (e.g., 2N HCl) to a low pH (~1-2). This protonates the carboxylate and breaks the salt.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically pure this compound.
-
Analytical and Spectroscopic Data
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectral features essential for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Multiple signals expected in the range of δ 7.2-8.0 ppm, corresponding to the protons on the two phenyl rings.
-
Amide Proton (N-H): A broad singlet, typically downfield (δ ~8.0-9.0 ppm), which may exchange with D₂O.
-
Alpha-Proton (α-CH): A singlet or doublet (if coupled to the N-H proton) around δ 5.5-6.0 ppm.
-
Carboxylic Acid Proton (COOH): A very broad singlet, highly downfield (δ >10 ppm), which will exchange with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two signals expected in the downfield region: the carboxylic acid carbonyl (δ ~170-175 ppm) and the amide carbonyl (δ ~165-170 ppm).
-
Aromatic Carbons: Multiple signals in the δ 125-140 ppm range.
-
Alpha-Carbon (α-CH): A signal expected around δ 55-65 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a distinct fingerprint based on the molecule's functional groups. A study analyzing the IR spectrum of the related phenylacetic acid provides a basis for these assignments.[7][8]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded acid.
-
N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=O Stretch (Amide I Band): A strong, sharp absorption around 1640-1660 cm⁻¹.
-
N-H Bend (Amide II Band): An absorption around 1530-1550 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 255 or 256, respectively, corresponding to the molecular weight of 255.27 g/mol .
Safety and Handling
As a laboratory chemical, proper handling is essential.
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a well-defined chemical entity whose value in pharmaceutical development is firmly established. While some of its specific physicochemical data points are not broadly cataloged, its properties can be reliably inferred from its structure and comparison with analogous compounds. A solid understanding of its synthesis, chiral resolution, and spectroscopic characteristics, as detailed in this guide, empowers researchers to effectively utilize this chiral building block in the creation of next-generation therapeutics. The methodologies provided for synthesis and purification are robust and grounded in established organic chemistry principles, ensuring that scientists can produce and verify this key intermediate with confidence.
References
-
2-Benzamido-2-phenylacetic acid. MySkinRecipes. [Link]
-
Phenylacetic Acid | C8H8O2 | CID 999. PubChem, National Center for Biotechnology Information. [Link]
-
Phenylacetic acid. Sciencemadness Wiki. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Preparation of N-Phenylglycine. PrepChem.com. [Link]
-
DL-PHENYLGLYCINE. Organic Syntheses Procedure. [Link]
-
Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. National Center for Biotechnology Information. [Link]
-
Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. PubMed, National Center for Biotechnology Information. [Link]
-
Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. ResearchGate. [Link]
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]
-
Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. ResearchGate. [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
-
Phenylacetic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]
-
Reaction of N-benzoyl glycine and amino acids to test the selectivity. ResearchGate. [Link]
-
a) Comparison of IR spectra of phenylacetylene (1), phenyl azide (2)... ResearchGate. [Link]
-
Benzeneacetic acid. NIST WebBook, National Institute of Standards and Technology. [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209). Human Metabolome Database. [Link]
Sources
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 103-82-2: Phenylacetic acid | CymitQuimica [cymitquimica.com]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 5. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Data for (R)-2-Benzamido-2-phenylacetic Acid: An In-depth Technical Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: (R)-2-Benzamido-2-phenylacetic acid, also known as N-Benzoyl-D-phenylglycine, is a chiral carboxylic acid of significant interest in synthetic chemistry and drug development. Its enantiomeric purity and structural integrity are critical for its applications, particularly when used as a chiral resolving agent or as a building block in the synthesis of complex molecules. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical underpinnings of these methods, present detailed experimental protocols, and analyze the resulting spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a chiral molecule like this compound, NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry.
Theoretical Considerations and Experimental Causality
The choice of solvent and NMR experiment is crucial for obtaining high-quality data. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it helps in observing the exchangeable amide and carboxylic acid protons.
Proton (¹H) NMR will reveal the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. Carbon-13 (¹³C) NMR provides information on the carbon framework of the molecule.
Data Presentation: ¹H and ¹³C NMR
Table 1: ¹H NMR Spectroscopic Data for N-Benzoyl-D-phenylglycine methyl ester [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Benzoyl (ortho) | 7.83 | d | 7.3 |
| Benzoyl (meta, para) & Phenyl | 7.33-7.54 | m | - |
| Amide NH | 7.15 | d | 6.1 |
| Methine CH | 5.78 | d | 6.1 |
| Methyl Ester CH₃ | 3.78 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic C=O | ~173 |
| Amide C=O | ~167 |
| Phenyl (quaternary) | ~137 |
| Benzoyl (quaternary) | ~134 |
| Benzoyl (para) | ~132 |
| Phenyl & Benzoyl (ortho, meta) | ~127-129 |
| Methine CH | ~58 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly in an experimental spectrum.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
Instrumental Analysis:
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Theoretical Considerations and Experimental Causality
For this compound, key vibrational modes to observe include the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide. The positions of these bands can provide information about hydrogen bonding. Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation.
Data Presentation: IR Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Strong, broad absorption due to hydrogen bonding. |
| N-H (Amide) | 3400 - 3200 | Moderate absorption. |
| C-H (Aromatic) | 3100 - 3000 | Weak to moderate, sharp absorptions. |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, sharp absorption. |
| C=O (Amide I) | 1680 - 1630 | Strong, sharp absorption. |
| C=C (Aromatic) | 1600 - 1450 | Multiple moderate to weak absorptions. |
| N-H bend (Amide II) | 1550 - 1510 | Moderate absorption. |
Experimental Protocol: IR Spectroscopy (ATR)
Instrumental Analysis:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
Caption: Workflow for ATR-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Theoretical Considerations and Experimental Causality
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often resulting in a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.
Data Presentation: Mass Spectrometry
For this compound (Molecular Formula: C₁₅H₁₃NO₃, Molecular Weight: 255.27 g/mol ):
Table 4: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 256.0917 | Protonated molecular ion. |
| [M+Na]⁺ | 278.0736 | Sodiated molecular ion. |
| [M-H]⁻ | 254.0772 | Deprotonated molecular ion (in negative ion mode). |
The fragmentation pattern would likely involve the loss of water (-18), the carboxylic acid group (-45), and cleavage of the amide bond.
Experimental Protocol: Mass Spectrometry (ESI)
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
Instrumental Analysis:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated and deprotonated molecular ions, respectively.
-
If using HRMS, calibrate the instrument to ensure high mass accuracy.
Caption: Workflow for ESI-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust confirmation of its chemical structure and purity. While a complete public dataset for the free acid is elusive, the data from its methyl ester, combined with predicted values and established spectroscopic principles, offers a reliable framework for its characterization. The protocols outlined in this guide represent standard, validated methods for obtaining high-quality spectroscopic data for this and similar compounds, ensuring scientific integrity and trustworthiness in research and development settings.
References
-
Enantioselective benzoylation of α-amino esters using (S)-1-benzoyl-2-(2,6-dimethylbenzoyl)-3,5-dihydro-4H-imidazol-4-one. Supporting Information. [Link]
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(R)-2-Benzamido-2-phenylacetic Acid: A Technical Guide to Unveiling Its Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(R)-2-Benzamido-2-phenylacetic acid, a chiral N-acyl-alpha-amino acid, stands as a molecule of significant interest at the intersection of synthetic chemistry and pharmacology. While direct and extensive biological data for this specific enantiomer remains to be fully elucidated in publicly accessible literature, its structural motifs are present in a variety of compounds with established biological activities. This technical guide serves as a comprehensive resource for researchers poised to investigate the biological potential of this compound. By leveraging data from structurally analogous compounds, we will explore hypothesized biological activities, provide detailed experimental protocols for their validation, and discuss the critical aspects of synthesis and chiral resolution. This document is designed not as a definitive summary of known activities, but as a strategic roadmap for the scientific exploration of this promising compound.
Introduction: The Rationale for Investigation
The N-acyl-alpha-amino acid (NAAA) scaffold is a recurring theme in a diverse array of biologically active molecules, ranging from endogenous signaling lipids to synthetic therapeutic agents.[1][2][3] The core structure of this compound, which features a benzoyl group attached to the alpha-amino group of (R)-phenylglycine, suggests several plausible avenues for biological activity.
-
Anti-inflammatory Potential: Derivatives of N-(benzoylphenyl)alanine have been synthesized and evaluated for their anti-inflammatory properties.[4] Furthermore, N-phenylglycine derivatives are being investigated for their antinociceptive (pain-reducing) effects, which are often linked to inflammatory pathways.[5] The structural similarity of our target compound to these molecules provides a strong rationale for investigating its potential as an anti-inflammatory agent.
-
Antimicrobial Activity: Phenylglycine is a key component in a number of peptide-based natural products that exhibit antibacterial properties.[6] Moreover, studies on benzoyl glycine derivatives have demonstrated that this class of compounds can possess significant antibacterial activity, which can be modulated by substitutions on the benzoyl ring.[7][8][9] This suggests that this compound could be a valuable candidate for antimicrobial screening.
-
Enzyme Inhibition: The N-benzoyl amino acid framework has been identified as a scaffold for inhibitors of specific protein-protein interactions, such as the LFA-1/ICAM interaction, which is a target in autoimmune diseases.[10] This precedent for enzyme and protein interaction inhibition opens the door to screening this compound against a variety of enzymatic targets.
The chirality of the molecule is of paramount importance. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. Therefore, the study of the enantiomerically pure this compound is crucial for understanding its specific biological effects.
Synthesis and Chiral Resolution: Obtaining the Target Compound
A prerequisite for any biological investigation is the availability of the pure target compound. The synthesis of 2-Benzamido-2-phenylacetic acid can be approached through several established synthetic routes, followed by chiral resolution to isolate the desired (R)-enantiomer.
Synthesis of Racemic 2-Benzamido-2-phenylacetic Acid
A common method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction.[1] This involves the acylation of the amino acid with an acyl chloride in the presence of a base.
Experimental Protocol: Schotten-Baumann Reaction
-
Dissolution: Dissolve racemic 2-amino-2-phenylacetic acid (phenylglycine) in an aqueous solution of sodium hydroxide.
-
Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with vigorous stirring.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield racemic 2-Benzamido-2-phenylacetic acid.
Chiral Resolution of this compound
The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation is a classical and effective method for chiral resolution. This involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can be separated based on their differential solubility.
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic 2-Benzamido-2-phenylacetic acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as (R)-1-phenylethylamine.
-
Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out.
-
Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its specific rotation. Further recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. The chiral base can be recovered from the aqueous layer.
-
Purification: The final product can be purified by recrystallization.
Diagram: Workflow for Synthesis and Chiral Resolution
Caption: Workflow for the synthesis and chiral resolution of this compound.
Proposed Biological Investigations: A Roadmap
Based on the activities of structurally related compounds, we propose a tiered approach to investigate the biological activity of this compound, starting with in vitro screening for anti-inflammatory and antimicrobial effects.
Investigation of Anti-inflammatory Activity
A common starting point for assessing anti-inflammatory potential is to measure the inhibition of inflammatory mediators in cell-based assays.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate for 24 hours.
-
Measurement of Nitric Oxide (NO) Production: Collect the cell supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines: Use the cell supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or resazurin) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
Data Analysis:
| Parameter Measured | Method | Data to Collect |
| Nitric Oxide (NO) | Griess Assay | Absorbance at 540 nm, calculate nitrite concentration |
| TNF-α, IL-6 | ELISA | Absorbance at 450 nm, calculate cytokine concentration |
| Cell Viability | MTT Assay | Absorbance at 570 nm, calculate % viability |
Calculate the IC50 value for the inhibition of NO, TNF-α, and IL-6 production.
Diagram: Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for the in vitro screening of anti-inflammatory activity.
Investigation of Antimicrobial Activity
To assess the potential antimicrobial properties, standard broth microdilution assays can be performed against a panel of pathogenic bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain.
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin) should be used as a positive control for inhibition.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Analysis:
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Determine |
| Escherichia coli | Determine |
| ... (other strains) | Determine |
Future Directions and Advanced Studies
Should initial screening reveal significant biological activity, further in-depth studies would be warranted.
-
Mechanism of Action Studies: If anti-inflammatory activity is confirmed, investigations into the underlying mechanism, such as inhibition of cyclooxygenase (COX) enzymes or modulation of NF-κB signaling, would be the next logical step.
-
In Vivo Efficacy: Promising in vitro results should be followed up with in vivo studies in animal models of inflammation or infection to assess efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound can help to identify the key structural features required for biological activity and to optimize potency.
Conclusion
This compound represents a compelling, yet underexplored, molecule for biological investigation. Its structural relationship to known anti-inflammatory and antimicrobial agents provides a solid foundation for hypothesizing its potential activities. This technical guide offers a structured and experimentally detailed approach for researchers to systematically evaluate the biological properties of this chiral compound. The methodologies outlined herein are intended to serve as a launchpad for discovering the therapeutic potential of this compound and its derivatives.
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Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (URL: [Link])
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A Comprehensive Technical Guide to the Enantioselective Synthesis of (R)-2-Benzamido-2-phenylacetic Acid
Introduction: The Significance of Chiral α-Amino Acids
(R)-2-Benzamido-2-phenylacetic acid, a derivative of the non-proteinogenic amino acid (R)-phenylglycine, represents a critical chiral building block in modern medicinal chemistry and pharmaceutical development. The precise three-dimensional arrangement of its stereocenter is paramount, as the biological activity of many complex molecules is intrinsically tied to their chirality. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust, efficient, and highly selective methods for the synthesis of single-enantiomer compounds is a cornerstone of contemporary organic synthesis.
This in-depth technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of this compound. We will explore three field-proven methodologies: enzymatic kinetic resolution, chiral auxiliary-mediated synthesis, and asymmetric hydrogenation. Each section will delve into the underlying principles, explain the rationale behind experimental choices, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.
I. Enzymatic Kinetic Resolution: Harnessing Nature's Catalysts
Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. For the synthesis of this compound, Penicillin G acylase (PGA) is a highly effective biocatalyst.
The Principle of PGA-Catalyzed Kinetic Resolution
Penicillin G acylase, an industrial workhorse enzyme, exhibits remarkable enantioselectivity in the hydrolysis of the amide bond of N-acylated α-amino acids. When presented with racemic N-benzoyl-DL-phenylglycine, PGA selectively hydrolyzes the (S)-enantiomer to (S)-phenylglycine and benzoic acid, while leaving the desired this compound largely untouched. The significant difference in the reaction rates for the two enantiomers allows for their efficient separation.
The primary advantage of this method lies in its operational simplicity, mild reaction conditions (aqueous medium, ambient temperature, and neutral pH), and the high enantiomeric purity of the resulting product. The key to a successful resolution is to stop the reaction at or near 50% conversion to maximize both the yield and the enantiomeric excess (e.e.) of the desired (R)-enantiomer.
Caption: Workflow of PGA-catalyzed kinetic resolution.
Experimental Protocol: Enzymatic Kinetic Resolution
Materials:
-
Racemic 2-Benzamido-2-phenylacetic acid
-
Immobilized Penicillin G Acylase (from E. coli)
-
Phosphate buffer (0.1 M, pH 7.8)
-
Sodium hydroxide (1 M)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Diatomaceous earth
Procedure:
-
Substrate Preparation: Suspend racemic 2-Benzamido-2-phenylacetic acid in 0.1 M phosphate buffer (pH 7.8) to a concentration of 50 g/L.
-
Enzymatic Reaction: Add immobilized Penicillin G acylase to the substrate suspension. The enzyme loading should be optimized but a starting point of 10% (w/w) of the substrate is recommended. Maintain the temperature at 37°C with gentle stirring.
-
pH Control: Monitor the pH of the reaction mixture. As the (S)-enantiomer is hydrolyzed, the pH will decrease due to the formation of benzoic acid. Maintain the pH at 7.8 by the controlled addition of 1 M NaOH. The progress of the reaction can be monitored by the consumption of NaOH.
-
Reaction Termination: Stop the reaction when approximately 50% of the racemic substrate has been hydrolyzed (indicated by the consumption of 0.5 equivalents of NaOH).
-
Enzyme Removal: Filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.
-
Product Separation:
-
Acidify the filtrate to pH 2.0 with 1 M HCl. This will precipitate the unreacted this compound and the benzoic acid formed. The (S)-phenylglycine will remain in the aqueous solution.
-
Filter the precipitate and wash with cold water.
-
To separate the this compound from benzoic acid, the solid mixture can be treated with a suitable solvent system, such as a mixture of ethyl acetate and hexane, where the solubility of the two compounds differs, allowing for separation by fractional crystallization.
-
-
Purification and Analysis: The resulting solid this compound can be further purified by recrystallization. The enantiomeric excess should be determined by chiral HPLC.
| Parameter | Value | Reference |
| Enzyme | Immobilized Penicillin G Acylase | [1] |
| Substrate | Racemic 2-Benzamido-2-phenylacetic acid | |
| pH | 7.8 | [1] |
| Temperature | 37°C | [1] |
| Expected e.e. | >95% | |
| Expected Yield | <50% (theoretical max) |
II. Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis.[2] This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent stereoselective reaction, after which it is removed to yield the enantiomerically enriched product. Evans oxazolidinones are a class of highly effective and widely used chiral auxiliaries for the synthesis of chiral carboxylic acids and their derivatives.[3]
The Principle of Evans Asymmetric Synthesis
The synthesis of this compound using an Evans-type oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, involves a three-step sequence:
-
Acylation: The chiral auxiliary is acylated with a suitable precursor, such as benzoyl chloride, to form an N-acyl oxazolidinone.
-
Diastereoselective Enolate Formation and Amination: The N-acyl oxazolidinone is deprotonated to form a chiral enolate. The steric bulk of the auxiliary directs the approach of an electrophilic amine source, such as a diazo compound or an azodicarboxylate, to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the product, typically by hydrolysis, to yield the desired this compound and the recovered auxiliary.
Caption: Workflow for chiral auxiliary-mediated synthesis.
Experimental Protocol: Chiral Auxiliary-Mediated Synthesis
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzoyl chloride
-
Di-tert-butyl azodicarboxylate
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Acylation of the Auxiliary:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF and cool to -78°C under an inert atmosphere.
-
Add n-BuLi dropwise and stir for 30 minutes.
-
Add benzoyl chloride dropwise and stir for 1 hour at -78°C, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the N-benzoyl oxazolidinone by flash chromatography.[4]
-
-
Diastereoselective Amination:
-
Dissolve the N-benzoyl oxazolidinone in anhydrous THF and cool to -78°C.
-
Add a strong base, such as sodium hexamethyldisilazide (NaHMDS), to form the enolate.
-
Add a solution of di-tert-butyl azodicarboxylate in THF and stir at -78°C for several hours.
-
Quench the reaction with glacial acetic acid and allow it to warm to room temperature.
-
Remove the solvent and purify the product by flash chromatography.
-
-
Auxiliary Cleavage:
-
Dissolve the aminated product in a mixture of THF and water.
-
Cool to 0°C and add an aqueous solution of LiOH and H₂O₂.
-
Stir the mixture at 0°C for 1 hour, then at room temperature for 2 hours.
-
Quench the reaction with sodium sulfite and adjust the pH to ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate. The desired this compound will be in the organic layer. The chiral auxiliary can be recovered from the aqueous layer.
-
Dry the organic layer over anhydrous MgSO₄, concentrate, and purify the product by recrystallization. Determine the enantiomeric excess by chiral HPLC.[3]
-
| Parameter | Details | Reference |
| Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | [5] |
| Acylating Agent | Benzoyl chloride | [4] |
| Aminating Agent | Di-tert-butyl azodicarboxylate | |
| Cleavage Conditions | LiOH / H₂O₂ | [3] |
| Expected d.e. | >98% | |
| Expected e.e. | >98% |
III. Asymmetric Hydrogenation: A Catalytic Approach
Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral compounds. This technique involves the addition of hydrogen across a double bond of a prochiral substrate using a chiral catalyst. For the synthesis of this compound, the precursor is typically (Z)-α-benzamidocinnamic acid.
The Principle of Rhodium-Catalyzed Asymmetric Hydrogenation
Chiral rhodium complexes, particularly those with chiral phosphine ligands such as DuPhos or DIPAMP, are highly effective catalysts for the asymmetric hydrogenation of α-enamido acids. The mechanism involves the coordination of the olefinic substrate to the chiral rhodium center. The stereochemistry of the final product is determined by the facial selectivity of the hydrogen addition, which is controlled by the chiral ligand environment around the metal. The reaction typically proceeds with high turnover numbers and excellent enantioselectivity under relatively mild conditions.
Caption: Schematic of asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
Materials:
-
(Z)-α-Benzamidocinnamic acid
-
[Rh(COD)₂(S,S)-Et-DuPhos]BF₄ (or a similar chiral rhodium catalyst)
-
Methanol (degassed)
-
Hydrogen gas (H₂)
Procedure:
-
Substrate and Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with (Z)-α-Benzamidocinnamic acid and the chiral rhodium catalyst (typically 0.1-1 mol%).
-
Reaction Setup: Add degassed methanol to dissolve the substrate and catalyst. Seal the reaction vessel.
-
Hydrogenation: Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 3 atm).
-
Reaction: Stir the reaction mixture at room temperature for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure.
-
Purification and Analysis: The crude product can be purified by recrystallization. The enantiomeric excess of the this compound should be determined by chiral HPLC.
| Parameter | Value | Reference |
| Catalyst | [Rh(COD)₂(S,S)-Et-DuPhos]BF₄ | |
| Substrate | (Z)-α-Benzamidocinnamic acid | |
| Solvent | Methanol | |
| Hydrogen Pressure | 3 atm | |
| Temperature | Room Temperature | |
| Expected e.e. | >95% | |
| Expected Yield | >95% |
IV. Alternative and Emerging Methodologies
While the three primary methods discussed are well-established, other powerful techniques for the enantioselective synthesis of α-amino acids are continuously being developed. Two notable examples are the Sharpless Asymmetric Aminohydroxylation and the Asymmetric Strecker Synthesis.
-
Sharpless Asymmetric Aminohydroxylation: This method involves the direct conversion of an alkene, such as cinnamic acid, into a β-amino alcohol with high enantioselectivity using an osmium catalyst and a chiral ligand.[6][7] Subsequent oxidation of the alcohol group yields the desired α-amino acid.
-
Asymmetric Strecker Synthesis: This is a three-component reaction between an aldehyde (benzaldehyde), an amine (ammonia), and a cyanide source, catalyzed by a chiral catalyst, to produce an α-amino nitrile.[1][8] Hydrolysis of the nitrile then affords the α-amino acid.
These methods offer alternative synthetic routes that may be advantageous depending on the availability of starting materials and the desired scale of the synthesis.
V. Conclusion: A Versatile Toolbox for Chiral Synthesis
The enantioselective synthesis of this compound can be successfully achieved through several robust and well-established methodologies. The choice of the optimal synthetic route will depend on a variety of factors, including the desired scale of the synthesis, cost considerations, the availability of specialized equipment (e.g., for high-pressure hydrogenations), and the specific expertise of the research team.
Enzymatic kinetic resolution offers an environmentally friendly and operationally simple approach, particularly suitable for moderate scales. Chiral auxiliary-mediated synthesis provides a highly reliable and predictable method for achieving excellent enantioselectivity, albeit with a multi-step process. Asymmetric hydrogenation represents a highly efficient and atom-economical catalytic approach, ideal for large-scale production.
By understanding the principles and practical considerations of each of these methods, researchers and drug development professionals are well-equipped to select and implement the most appropriate strategy for their specific needs, ultimately contributing to the advancement of chiral synthesis and the development of novel therapeutics.
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Shafiee, M., et al. (2019). Asymmetric Strecker Synthesis: A Review. Asian Journal of Organic Chemistry, 8(9), 1436-1454. [Link]
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Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-R-amino acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
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Sharpless, K. B., et al. (1998). Asymmetric Aminohydroxylation of Olefins. Journal of the American Chemical Society, 120(6), 1207–1217. [Link]
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Groger, H. (2001). Enzymatic routes to enantiomerically pure aromatic R-amino acids. Advanced Synthesis & Catalysis, 343(6‐7), 547-558. [Link]
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Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]
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Ager, D. J. (1999). The practical synthesis of R-amino acids. Chemical Society Reviews, 28(6), 393-399. [Link]
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van den Berg, M. A., et al. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. The FEBS Journal, 270(17), 3616-3625. [Link]
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Illanes, A., et al. (2000). A kinetic study of synthesis of amoxicillin using penicillin G acylase immobilized on agarose. Applied Biochemistry and Biotechnology, 84-86, 931-945. [Link]
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Zhang, X. (2003). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science, 9(4), 1020-1024. [Link]
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Coumbarides, G. S., et al. (2006). (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4032-o4034. [Link]
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N-Acyl-α-Amino Acids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Burgeoning Class of Lipid Signaling Molecules
N-acyl-α-amino acids (NAAAs) are a fascinating and rapidly expanding class of endogenous lipid signaling molecules. Structurally, they consist of a fatty acid chain linked to the α-amino group of an amino acid via an amide bond.[1] These molecules are chemically related to the well-characterized endocannabinoids and are increasingly recognized for their diverse and critical physiological roles.[1] NAAAs are implicated in a wide array of biological processes, ranging from neurotransmission and inflammation to energy homeostasis, making them attractive targets for therapeutic intervention.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological targets, and key experimental methodologies for studying NAAAs, designed to empower researchers, scientists, and drug development professionals in this exciting field.
I. The Synthetic Landscape: Crafting N-Acyl-α-Amino Acids in the Laboratory
The synthesis of NAAAs can be accomplished through both chemical and enzymatic approaches, each with distinct advantages and limitations. The choice of method often depends on the desired scale, purity requirements, and the specific NAAA being synthesized.
Chemical Synthesis: The Robust Schotten-Baumann Reaction
A widely employed and versatile method for the chemical synthesis of NAAAs is the Schotten-Baumann reaction.[2] This reaction involves the acylation of an amino acid with a reactive acyl derivative, typically an acyl chloride, in the presence of a base.[2] The base is crucial for neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product.[1]
Table 1: Comparison of Synthesis Methods for N-Acyl-α-Amino Acids
| Synthesis Method | Description | Advantages | Disadvantages |
| Chemical Synthesis (e.g., Schotten-Baumann) | Acylation of an amino acid with an acyl chloride in the presence of a base.[2] | High yields, well-established, versatile for various acyl chains and amino acids.[2] | May require harsh reaction conditions, use of hazardous reagents, and protection of functional groups.[2] |
| Enzymatic Synthesis | Utilizes enzymes like lipases or acylases to catalyze the amide bond formation between a fatty acid and an amino acid.[2][4] | Mild reaction conditions, high specificity, environmentally friendly.[2][4] | Lower yields compared to chemical methods, potential for enzyme inhibition.[2] |
Experimental Protocol: Schotten-Baumann Synthesis of N-Lauroyl Glycine
This protocol provides a detailed, step-by-step methodology for the synthesis of N-lauroyl glycine, which can be adapted for other N-acyl-α-amino acids with appropriate modifications to the starting materials.
Materials:
-
Glycine
-
Lauroyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Distilled water
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Glycine: In a suitable reaction vessel, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents). Cool the solution to 0-5°C using an ice bath and begin stirring.
-
Preparation of Acyl Chloride Solution: In a separate flask, dissolve lauroyl chloride (1.0 equivalent) in dichloromethane.
-
Acylation Reaction: Slowly add the lauroyl chloride solution dropwise to the stirred glycine solution. Maintain the temperature of the reaction mixture between 0 and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude N-lauroyl glycine.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Enzymatic Synthesis: A Greener Approach
Enzymatic synthesis offers a more environmentally friendly alternative to chemical methods, utilizing enzymes such as lipases and acylases to catalyze the formation of the amide bond under mild conditions.[2][4] This approach is particularly advantageous for its high specificity, which can circumvent the need for protecting groups on the amino acid side chains.
The enzymatic synthesis often proceeds via a two-step mechanism, especially with lipases. First, an acyl-enzyme intermediate is formed. Subsequently, the amino acid acts as a nucleophile, attacking the acyl-enzyme complex to generate the NAAA and regenerate the free enzyme.[5]
Experimental Protocol: Enzymatic Synthesis of N-Acyl-α-Amino Acids using Immobilized Lipase
This protocol provides a general framework for the enzymatic synthesis of NAAAs. Optimization of reaction parameters such as enzyme choice, solvent, temperature, and substrate ratio is crucial for achieving high yields.
Materials:
-
Fatty acid
-
Amino acid
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Organic solvent (e.g., tert-butanol, 2-methyl-2-butanol)
-
Molecular sieves (for dehydration)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine the fatty acid (1.0 equivalent) and the amino acid (1.0-1.5 equivalents).
-
Addition of Solvent and Enzyme: Add the organic solvent and the immobilized lipase. The amount of enzyme is typically 5-10% of the total substrate weight. Add molecular sieves to remove water generated during the reaction, which can drive the equilibrium towards synthesis.
-
Incubation: Place the reaction vessel in a shaking incubator at a controlled temperature (typically 40-60°C) and agitate for 24-72 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by TLC or HPLC.
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused.
-
Product Isolation: Remove the solvent from the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by techniques such as liquid-liquid extraction or column chromatography.
II. Deciphering Biological Roles: Signaling Pathways and Molecular Targets
NAAAs exert their diverse biological effects by interacting with a variety of molecular targets, including G protein-coupled receptors (GPCRs) and ion channels.[6][7] Understanding these interactions is paramount for elucidating their physiological functions and for the rational design of therapeutic agents.
Key Molecular Targets
Several orphan GPCRs have been identified as receptors for specific NAAAs. Notably:
-
GPR18: N-arachidonoyl glycine (NAGly) has been identified as a potent agonist for GPR18.[3]
-
GPR55: This receptor is another target for certain NAAAs.[8]
-
GPR92: N-arachidonoyl glycine has also been reported to activate GPR92.[6]
The activation of these GPCRs initiates downstream signaling cascades that ultimately mediate the cellular responses to NAAAs.
Signaling Pathways
The binding of NAAAs to their cognate GPCRs can trigger various intracellular signaling pathways. For instance, GPR18 is a Gαi/o-coupled receptor, and its activation by NAGly can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Caption: N-Arachidonoyl Glycine (NAGly) signaling through the GPR18 receptor.
Activation of GPR55, a Gαq-coupled receptor, by its ligands can lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.
Caption: GPR55 signaling pathway leading to calcium mobilization and cellular responses.
Experimental Protocol: Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test NAAA for a specific GPCR.
Materials:
-
Cell membranes prepared from cells expressing the target GPCR
-
Radiolabeled ligand with known affinity for the target GPCR (e.g., [³H]-CP-55,940 for cannabinoid receptors)
-
Test NAAA compound
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test NAAA. For determining non-specific binding, add a high concentration of an unlabeled ligand instead of the test compound.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test NAAA concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 2: Binding Affinities of Selected N-Acyl-α-Amino Acids for GPCRs
| N-Acyl-α-Amino Acid | Receptor | Assay Type | Affinity (EC50/Ki) |
| N-Arachidonoyl Glycine (NAGly) | GPR18 | p44/42 MAPK activation | ~44.5 nM (EC50)[9] |
| N-Arachidonoyl Glycine (NAGly) | GPR18 | Adenylyl cyclase inhibition | ~20 nM (EC50)[6] |
| N-Arachidonoyl Dopamine (NA-DA) | CB1 | Radioligand binding | 250-500 nM (Ki)[6] |
III. Analytical Methodologies: Quantification of N-Acyl-α-Amino Acids
Accurate and sensitive quantification of NAAAs in biological matrices is essential for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high selectivity and sensitivity.[10]
Experimental Protocol: LC-MS/MS Quantification of N-Acyl-α-Amino Acids in Plasma
This protocol provides a detailed method for the extraction and quantification of NAAAs from plasma samples.
Materials:
-
Plasma sample
-
Internal standard (a stable isotope-labeled analog of the NAAA of interest)
-
Acetonitrile
-
Formic acid
-
Ammonium acetate
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation and Extraction):
-
To a 100 µL plasma sample, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject a small volume of the reconstituted sample (e.g., 4 µL) onto the C18 column.[10]
-
Use a gradient elution with mobile phase A (e.g., water with 13 mM ammonium acetate and 1% formic acid) and mobile phase B (e.g., acetonitrile).[10] A typical gradient might start at 50% B and ramp up to 100% B over 10 minutes.[10]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive or negative ion mode, depending on the NAAA.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the target NAAA and its internal standard. This provides high selectivity and sensitivity.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of the NAAA in the plasma sample by interpolating its peak area ratio on the calibration curve.
-
Caption: A typical workflow for the quantification of N-acyl-α-amino acids in plasma by LC-MS/MS.
IV. Biosynthesis and Degradation: The Endogenous Lifecycle of N-Acyl-α-Amino Acids
The cellular levels of NAAAs are tightly regulated by a dynamic balance between their biosynthesis and degradation.[2][11] A comprehensive understanding of the enzymes involved in these processes is crucial for identifying potential drug targets to modulate NAAA signaling.
Biosynthesis
The biosynthesis of NAAAs can occur through several enzymatic pathways. One prominent pathway involves the direct condensation of a fatty acid (or its coenzyme A derivative) with an amino acid.[2] Enzymes such as cytochrome c have been shown to catalyze the formation of certain NAAAs, including N-arachidonoyl glycine.[2] More recently, the enzyme peptidase M20 domain containing 1 (PM20D1) has been identified as a key enzyme in the biosynthesis of N-acyl-L-phenylalanines in serum.[12]
Degradation
The primary route for the degradation of many NAAAs is hydrolysis of the amide bond, which releases the constituent fatty acid and amino acid.[12] Fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide, also hydrolyzes a range of NAAAs.[2]
Sources
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Δ9-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of (R)-2-Benzamido-2-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This in-depth technical guide provides a comprehensive analysis of the solubility of (R)-2-Benzamido-2-phenylacetic acid. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a robust framework for understanding its solubility characteristics. By integrating theoretical principles, insights from structurally related compounds, and a detailed, self-validating experimental protocol, this document serves as a critical resource for researchers working with this compound in pharmaceutical development and organic synthesis.
Introduction to this compound: A Chiral Building Block
This compound, also known as (2R)-(benzoylamino)(phenyl)ethanoic acid, is a chiral carboxylic acid of significant interest in synthetic organic chemistry and drug development. Its structure, featuring a phenyl group and a benzamido moiety attached to the alpha-carbon of acetic acid, imparts a unique combination of steric and electronic properties. As a white to yellow crystalline powder[1][2], its solubility is a critical parameter influencing its utility in various applications, including chiral resolutions, asymmetric synthesis, and the preparation of active pharmaceutical ingredients (APIs). Understanding and predicting its behavior in different solvent systems is paramount for process optimization, formulation development, and ensuring reproducible experimental outcomes.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a crystalline solid like this compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the solute's crystal lattice energy. The principle of "like dissolves like" provides a foundational, albeit qualitative, predictive tool.
The molecular structure of this compound possesses several key features that dictate its solubility:
-
A Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests good solubility in polar protic solvents such as alcohols.
-
An Amide Group (-CONH-): The amide linkage is also polar and can participate in hydrogen bonding, further enhancing solubility in protic solvents.
-
Two Phenyl Rings: These bulky, nonpolar aromatic rings contribute to the hydrophobic character of the molecule, suggesting solubility in nonpolar aromatic and some polar aprotic solvents.
Based on these structural characteristics and data from the analogous compound, phenylacetic acid, which is very soluble in ethanol and ether and soluble in acetone[3], a qualitative solubility profile for this compound can be predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The presence of two large hydrophobic phenyl rings is expected to significantly limit solubility in water, despite the presence of hydrogen-bonding functional groups. |
| Methanol, Ethanol | Soluble | The alcohol's ability to form hydrogen bonds with the carboxylic acid and amide groups should facilitate dissolution. | |
| Polar Aprotic | Acetone, Acetonitrile | Moderately Soluble | The polarity of these solvents will interact favorably with the polar functional groups of the solute. |
| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Very Soluble | These highly polar aprotic solvents are excellent at solvating a wide range of organic compounds, including those with both polar and nonpolar moieties. | |
| Nonpolar Aromatic | Toluene, Benzene | Sparingly to Moderately Soluble | The phenyl rings of the solute will have favorable π-π stacking interactions with the aromatic solvents. |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar aliphatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents offer a balance of polarity and the ability to interact with the nonpolar regions of the molecule. Phenylacetic acid is slightly soluble in chloroform[3]. |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of comprehensive published quantitative data, experimental determination of the solubility of this compound is essential for any research or development activities. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Principle
An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
High-purity solvents
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE membrane)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Standard laboratory glassware (dried)
-
Personal Protective Equipment (PPE)
Step-by-Step Experimental Workflow
-
Preparation:
-
Accurately weigh an excess amount of this compound into a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a kinetic study to determine the time required to reach a constant concentration.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent at the specified temperature, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Diagram of the Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Factors Influencing Solubility and Experimental Causality
The choice of experimental parameters is dictated by the physicochemical properties of both the solute and the solvent. Understanding these relationships is key to designing robust and reliable solubility studies.
Solvent Polarity and Hydrogen Bonding
As previously discussed, the polarity of the solvent is a primary determinant of solubility. For this compound, solvents capable of hydrogen bonding are expected to be particularly effective. The energy gained from the formation of solute-solvent hydrogen bonds helps to overcome the energy required to break the solute-solute interactions in the crystal lattice.
Temperature
The solubility of most solid compounds, including this compound, is endothermic, meaning solubility increases with temperature. This is because the dissolution process requires energy to break the crystal lattice. It is crucial to control the temperature precisely during the experiment as even small fluctuations can significantly impact the measured solubility.
pH (for Aqueous Systems)
Diagram of Influencing Factors
Caption: Key Factors Influencing the Solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not extensively documented, a thorough understanding of its molecular structure and the fundamental principles of solubility allows for reliable qualitative predictions. This guide provides a strong theoretical foundation and, critically, a detailed and robust experimental protocol for the accurate determination of its solubility in various solvents. By following the outlined procedures, researchers and drug development professionals can generate the necessary data to support their work, from optimizing reaction conditions to developing suitable formulations. The provided frameworks for understanding the causality behind experimental choices and the influencing factors on solubility will empower users to design and execute their own self-validating solubility studies.
References
-
PubChem. (n.d.). Phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Ambeed. (n.d.). Safety Data Sheet: this compound. Retrieved from a URL which is not available in the provided search results.
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
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(R)-2-Benzamido-2-phenylacetic Acid: A Technical Guide to its Putative Mechanisms of Action
Abstract
(R)-2-Benzamido-2-phenylacetic acid is a chiral non-proteinogenic amino acid derivative that has garnered interest within the pharmaceutical and medicinal chemistry sectors. While primarily classified as a key intermediate in the synthesis of novel therapeutic agents, particularly those with anti-inflammatory and enzyme-inhibitory properties, a comprehensive understanding of its intrinsic mechanism of action is paramount for unlocking its full therapeutic potential.[1] This technical guide synthesizes the current understanding of related chemical structures to propose and explore the putative mechanisms of action of this compound. We will delve into potential enzymatic targets and signaling pathways, supported by evidence from structurally analogous phenylacetic acid and benzamide derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and related molecules.
Introduction: The Chemical and Therapeutic Landscape
This compound belongs to a class of compounds characterized by a phenylacetic acid backbone, a structure that is a cornerstone in the development of numerous biologically active molecules.[2] The presence of the benzamido group introduces a rigid, planar motif that can facilitate specific interactions with biological targets. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors suggests a potential role in modulating key physiological and pathological processes.[1]
Core Molecular Features and Their Implications
The molecule's structure comprises three key functional domains: the phenyl ring, the carboxylic acid moiety, and the benzamide group.
-
Phenylacetic Acid Core: This scaffold is prevalent in a variety of therapeutic agents, including NSAIDs, antibiotics, and even plant growth regulators.[2] Its derivatives are known to exhibit a broad spectrum of biological activities.
-
Carboxylic Acid Group: This functional group is crucial for the acidic nature of the molecule and can participate in ionic interactions and hydrogen bonding with the active sites of target proteins.
-
Benzamide Moiety: This group can engage in hydrogen bonding and pi-stacking interactions, contributing to the specificity and affinity of the molecule for its biological targets. Benzamide derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs).[3]
Putative Mechanisms of Action: An Evidence-Based Exploration
Direct mechanistic studies on this compound are not extensively reported in the public domain. However, based on its structural characteristics and the known activities of related compounds, we can postulate several plausible mechanisms of action.
Inhibition of Enzymes in the Inflammatory Cascade
The most probable mechanism of action, given its classification as an anti-inflammatory intermediate, is the inhibition of enzymes that play a central role in the inflammatory response.
Many phenylacetic acid derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
-
Scientific Rationale: The anti-inflammatory activity of several 2-aminophenylacetic acid derivatives has been attributed to their ability to inhibit prostaglandin synthetase (cyclooxygenase).[4][5] The general structure of this compound is consistent with that of other COX inhibitors.
Hypothetical Signaling Pathway: COX Inhibition
Caption: Putative inhibition of COX enzymes by this compound.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
This compound (test compound).
-
Known COX inhibitors (e.g., indomethacin, celecoxib) as positive controls.
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection.
-
-
Procedure:
-
Pre-incubate varying concentrations of the test compound with either COX-1 or COX-2 enzyme in a reaction buffer at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
-
The benzamide moiety is a known pharmacophore for HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is implicated in inflammatory diseases and cancer.
-
Scientific Rationale: A study on benzamide derivatives demonstrated their potent inhibitory effects on histone deacetylase 1 (HDAC1).[3] The structure-activity relationship studies revealed that the benzamide group is a key feature for this inhibitory activity.
Hypothetical Signaling Pathway: HDAC Inhibition
Caption: Postulated mechanism of HDAC inhibition by this compound.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
Phenylacetic acid derivatives have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate inflammation and metabolism.
-
Scientific Rationale: A series of phenylacetic acid derivatives were developed as hPPAR agonists, demonstrating in vivo glucose and triglyceride-lowering activity.[6] PPARγ agonists, in particular, are known to exert anti-inflammatory effects.
Experimental Workflow: PPAR Agonist Activity Screening
Caption: Workflow for assessing the PPAR agonist activity of the target compound.
Structure-Activity Relationship (SAR) Insights from Analogs
While a specific SAR study for this compound is not available, we can infer potential relationships from studies on related series of compounds.
| Compound Class | Key Structural Features for Activity | Biological Activity | Reference |
| Phenylacetic Acid Derivatives | Halogen substitution at positions 3 and/or 4 of the phenyl ring. | Inhibition of penicillin biosynthetic enzymes. | [7][8] |
| Benzamide Derivatives | Presence of the benzamide group. | Histone Deacetylase 1 (HDAC1) inhibition. | [3] |
| N-phenylbenzamido Acid Derivatives | Tetrazole substitutions on the phenyl rings. | Antiallergic and cytoprotective activity. | |
| Diphenylamine-based Retinoids | Flexibility of the carboxylic acid-containing substituent. | Retinoid X Receptor (RXR) agonism/antagonism. | [9][10] |
Concluding Remarks and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics. Based on the analysis of its structural components and the known biological activities of related compounds, its mechanism of action likely involves the inhibition of key enzymes in inflammatory pathways, such as COX or HDACs, or the modulation of nuclear receptors like PPARs.
To definitively elucidate its mechanism of action, the following experimental approaches are recommended:
-
Broad-panel enzymatic screening: To identify specific enzyme targets.
-
Cell-based assays: To assess its effects on inflammatory signaling pathways in relevant cell types (e.g., macrophages, endothelial cells).
-
In vivo studies: To evaluate its anti-inflammatory efficacy and pharmacokinetic/pharmacodynamic profile in animal models of inflammation.
The insights provided in this technical guide offer a foundational framework for initiating a comprehensive investigation into the pharmacological properties of this compound, paving the way for its potential development as a novel therapeutic agent.
References
-
Martínez-Blanco, H., Reglero, A., & Luengo, J. M. (n.d.). Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. PubMed. [Link]
-
Martínez-Blanco, H., Reglero, A., & Luengo, J. M. (1992). Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. Journal of Industrial Microbiology and Biotechnology. [Link]
-
Perreaut, P., et al. (n.d.). Antiallergic and Cytoprotective Activity of New N-phenylbenzamido Acid Derivatives. PubMed. [Link]
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2-Benzamido-2-phenylacetic acid. (n.d.). MySkinRecipes. [Link]
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Lv, C., & Shi, F. (2023). Design, Synthesis, Inhibitory Activity, and SAR Studies of Hydrophobic Phenylacetic Acid Derivatives as Neuraminidase Inhibitors. Bentham Science Publishers. [Link]
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. [Link]
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Tondi, D., et al. (2011). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]
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Kagechika, H., et al. (n.d.). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed. [Link]
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Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017). ResearchGate. [Link]
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Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. PubMed. [Link]
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Atkinson, D. C., et al. (n.d.). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). PubMed. [Link]
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(R)-2-Acetamido-2-phenylacetic acid | C10H11NO3 | CID 726856. (n.d.). PubChem. [Link]
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Phenylacetic acid. (n.d.). Wikipedia. [Link]
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Benzoic acid;2-phenylacetic acid | C15H14O4 | CID 9859931. (n.d.). PubChem. [Link]
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Walsh, D. A., et al. (n.d.). Antiinflammatory Agents. 2. Syntheses and Antiinflammatory Activity of Substituted 2-aminophenylacetic Acid Derivatives. PubMed. [Link]
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Walsh, D. A., et al. (n.d.). Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid. PubMed. [Link]
- Phenylacetic acid derivatives, their preparation and compositions containing them. (1984).
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Găină, L. I., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]
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Panoutsopoulos, G. I., et al. (n.d.). Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. PubMed. [Link]
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Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. [Link]
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Methodological & Application
Application Notes & Protocols: The Use of (R)-2-Benzamido-2-phenylacetic Acid in Chiral Resolution
Abstract
This technical guide provides an in-depth exploration of (R)-2-Benzamido-2-phenylacetic acid, a highly effective chiral resolving agent. We delve into the fundamental principles of diastereomeric salt formation, present detailed, field-proven protocols for the resolution of racemic bases, and offer expert insights into optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of enantiomerically pure compounds.
Introduction: The Imperative of Chirality
In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, the separation of racemic mixtures—a 50:50 mixture of two enantiomers—into their constituent pure enantiomers is a critical and often mandatory step in drug development and synthesis.[3][4]
Chiral resolution via the formation of diastereomeric salts is a robust, classic, and industrially scalable method for achieving this separation.[5][6] The core principle involves reacting a racemic mixture with a single, pure enantiomer of a "resolving agent."[1] This reaction creates a pair of diastereomers, which, unlike enantiomers, possess different physical properties like solubility, allowing for their separation by conventional techniques such as fractional crystallization.[2][6][7]
This compound, a derivative of the versatile chiral building block (R)-phenylglycine, has emerged as a powerful resolving agent, particularly for racemic amines and related basic compounds.[8][9] Its rigid structure, containing both a carboxylic acid for salt formation and a benzamido group capable of forming strong hydrogen bonds, facilitates the formation of stable, highly crystalline diastereomeric salts, which is a key to efficient separation.
The Mechanism: From Racemate to Resolved Enantiomers
The efficacy of this compound lies in its ability to convert an inseparable mixture of enantiomers into a separable mixture of diastereomers.
Let us consider a racemic base, comprising (R)-Base and (S)-Base. When this mixture is treated with enantiomerically pure this compound, which we will denote as (R)-Acid, an acid-base reaction occurs, yielding a pair of diastereomeric salts:
-
(R)-Base + (R)-Acid → (R,R)-Diastereomeric Salt
-
(S)-Base + (R)-Acid → (S,R)-Diastereomeric Salt
These two salts, (R,R) and (S,R), are not mirror images of each other.[1][7] This fundamental difference in their three-dimensional structure leads to distinct crystal packing and intermolecular interactions, resulting in different solubilities in a given solvent system.[10] By carefully selecting a solvent in which one diastereomer is significantly less soluble than the other, the less soluble salt can be selectively crystallized, isolated by filtration, and the desired enantiomer can then be liberated.[11]
Figure 1: General workflow for chiral resolution using diastereomeric salt crystallization.
Experimental Protocols
These protocols provide a robust framework. For any new racemic substrate, optimization of solvent, temperature, and stoichiometry is essential for achieving high yield and enantiomeric excess (e.e.).
Protocol 1: Screening for an Optimal Solvent System
The choice of solvent is the most critical parameter for a successful resolution. The ideal solvent maximizes the solubility difference between the two diastereomeric salts.
-
Setup: In small vials, place a known amount of the racemic base (e.g., 50 mg).
-
Addition of Acid: Add 1.0 equivalent of this compound to each vial.
-
Solvent Addition: Add a small volume (e.g., 0.5 mL) of a candidate solvent to each vial. Common screening solvents are listed in Table 1.
-
Observation: Gently heat the vials to dissolve the contents, then allow them to cool slowly to room temperature. Observe which solvent yields a crystalline precipitate.
-
Analysis: Isolate the crystals and the dissolved material from the mother liquor. Liberate the amine from both fractions (using Protocol 3) and analyze the enantiomeric excess of each using chiral HPLC or NMR. The solvent that gives the highest e.e. in the crystalline fraction is selected.
| Solvent Class | Examples | General Applicability Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Widely used. Good for dissolving salts; polarity can be tuned by mixing with water. |
| Ketones | Acetone, Methyl Ethyl Ketone | Good for inducing crystallization due to lower polarity than alcohols. |
| Esters | Ethyl Acetate | Often provides good solubility differences. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Used for less polar substrates. |
| Hydrocarbons | Toluene, Heptane | Often used as an anti-solvent in combination with a more polar solvent. |
| Nitriles | Acetonitrile | A polar aprotic option that can offer unique selectivity. |
| Table 1: Common solvents for chiral resolution screening. |
Protocol 2: Preparative Scale Resolution
-
Dissolution: In a flask equipped with a stirrer and reflux condenser, dissolve the racemic base (1.0 eq) in the pre-determined optimal solvent with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5-1.0 eq) in the same solvent, heating if necessary. Note: Using 0.5 equivalents of the resolving agent is often more efficient, as it can only form a salt with half of the material, maximizing the precipitation of the less soluble diastereomer.
-
Salt Formation: Add the resolving agent solution to the solution of the base. Stir the mixture at an elevated temperature for 30-60 minutes to ensure complete salt formation.[11]
-
Crystallization: Stop heating and allow the solution to cool slowly to room temperature. For maximal yield, the flask can then be placed in a refrigerator or ice bath (0-5 °C) for several hours or overnight.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Recrystallization (Optional): If the enantiomeric purity of the product is insufficient, the isolated salt can be recrystallized from the same or a different solvent system to enhance the diastereomeric purity.
Protocol 3: Liberation of the Free Amine and Recovery of the Resolving Agent
-
Dissolution of Salt: Suspend the purified diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Basification: Add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 9). This deprotonates the amine, breaking the salt.[1][5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.
-
Isolation of Amine: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Recovery of Resolving Agent: Combine all aqueous layers from the extraction. Acidify the solution to pH < 2 with a strong acid (e.g., 1M HCl).[1] The this compound will precipitate out of the solution.
-
Isolation of Acid: Collect the solid by vacuum filtration, wash with cold water, and dry. The recovered resolving agent can be reused in subsequent resolutions.
Figure 2: Formation of a diastereomeric salt pair.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization Occurs | Solution is too dilute. / Solvent is too good (salts are too soluble). / Compound is not basic enough to form a stable salt. | Concentrate the solution. / Add an anti-solvent (e.g., heptane) dropwise until turbidity appears, then warm to clarify and cool again. / Scratch the inside of the flask with a glass rod. / Try a different, less polar solvent. |
| "Oiling Out" Instead of Crystallization | Solution is too concentrated. / Cooling rate is too fast. / Impurities are present. | Add more solvent and heat to re-dissolve, then cool more slowly. / Ensure starting materials are pure. / Try a different solvent system. |
| Low Enantiomeric Excess (e.e.) | Poor solubility difference between diastereomers in the chosen solvent. / Co-precipitation of both diastereomers. / Incomplete salt formation. | Re-screen for a more selective solvent. / Perform one or more recrystallizations of the isolated salt. / Ensure a sufficient reaction time for salt formation. |
| Low Yield of Resolved Product | The desired diastereomer has significant solubility in the mother liquor. / Insufficient cooling or crystallization time. | Lower the final crystallization temperature. / Increase crystallization time. / Concentrate the mother liquor to attempt recovery of a second crop of crystals (check purity). |
| Table 2: Common issues and solutions in chiral resolution. |
Conclusion
This compound is a versatile and highly effective resolving agent for racemic bases. The success of this classical resolution technique hinges on the differential solubility of the formed diastereomeric salts. By systematically screening solvents and carefully controlling crystallization conditions, researchers can achieve high yields and excellent enantiomeric purities. The protocols and insights provided in this guide offer a comprehensive framework for applying this powerful tool in the synthesis of single-enantiomer compounds, underscoring the enduring value of diastereomeric resolution in modern chemistry.
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- Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties. ResearchGate.
- Application Notes: (R)-2-Acetoxy-2-phenylacetic Acid in Pharmaceuticals. Benchchem.
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application of (R)-2-Benzamido-2-phenylacetic acid in asymmetric synthesis
An Application Guide to (R)-2-Benzamido-2-phenylacetic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Classic Chiral Building Block
In the landscape of modern asymmetric synthesis, the selective creation of single enantiomers remains a cornerstone of pharmaceutical and fine chemical manufacturing.[1][2] Among the vast arsenal of chiral molecules, derivatives of phenylglycine have long been recognized for their robustness and versatility.[3] this compound, also known as (R)-N-benzoyl-α-phenylglycine, stands out as a particularly valuable reagent. Its structure is characterized by a stereochemically defined center at the α-carbon, flanked by a phenyl ring, a carboxylic acid, and a benzamido group. This unique arrangement of functional groups makes it not merely a chiral molecule, but a strategic tool for inducing stereoselectivity in other molecules.
This technical guide provides an in-depth exploration of the primary applications of this compound. We will delve into its role as a classical chiral resolving agent for the separation of racemic amines and its function as a versatile chiral precursor for the synthesis of more complex auxiliaries and ligands. The protocols and explanations herein are designed to provide both the foundational principles and the practical insights necessary for successful application in a research and development setting.
Application I: Chiral Resolution via Diastereomeric Salt Formation
One of the most direct and time-tested applications of this compound is in the separation of enantiomers through classical resolution.[4] This method leverages the fundamental principle that while enantiomers share identical physical properties, diastereomers do not.[5] By reacting the chiral acid with a racemic mixture of a base (e.g., an amine), two diastereomeric salts are formed. These salts possess different solubilities, allowing one to be selectively crystallized from a suitable solvent.
The choice of this compound as the resolving agent is strategic. The presence of the rigid phenyl and benzoyl groups often facilitates the formation of well-ordered, crystalline salts, which is critical for achieving efficient separation through fractional crystallization.[4][5]
Logical Workflow: Chiral Resolution
The process follows a logical sequence of salt formation, separation, and liberation of the desired enantiomer. This workflow is depicted below.
Caption: Workflow for chiral resolution of amines.
Protocol 1: General Procedure for the Resolution of a Racemic Amine
This protocol provides a generalized workflow. The choice of solvent and specific temperatures are critical and must be optimized for each unique substrate.
Materials:
-
Racemic amine (1.0 eq)
-
This compound (0.5 - 1.0 eq)
-
Solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, or mixtures)
-
Aqueous HCl (1M)
-
Aqueous NaOH (1M)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware, filtration apparatus
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve the racemic amine (1.0 eq) in a minimal amount of the chosen solvent system with gentle heating.
-
In a separate flask, dissolve this compound (typically 0.5 equivalents to target the resolution of half the material) in the same solvent, also with gentle heating.
-
Add the acid solution to the amine solution dropwise with stirring. The formation of a precipitate may occur immediately.
-
Causality Note: Using 0.5 equivalents of the resolving agent is a common strategy. It assumes that only one diastereomeric salt will preferentially crystallize, making the separation cleaner and more economically viable.
-
-
Fractional Crystallization:
-
Heat the combined mixture until a clear solution is obtained. If necessary, add a small amount of additional solvent to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities and lead to poor selectivity.
-
For further crystallization, the flask can be placed in a refrigerator (4°C) or freezer (-20°C) for several hours to overnight.
-
Causality Note: The difference in the crystal lattice energy between the two diastereomeric salts is the driving force for this separation. Slow cooling allows for the selective nucleation and growth of the less soluble salt's crystals.
-
-
Isolation of Diastereomeric Salt:
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomeric salt.
-
The enantiomeric purity of the salt can be checked at this stage by liberating a small sample and analyzing it via chiral HPLC. If purity is insufficient, a recrystallization step may be performed.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the isolated crystalline salt in a biphasic mixture of water and an organic extraction solvent (e.g., dichloromethane).
-
Add 1M aqueous NaOH dropwise with vigorous stirring until the aqueous phase is basic (pH > 11). This deprotonates the amine and protonates the carboxylic acid, breaking the salt.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Recovery of Resolving Agent:
-
The resolving agent can be recovered from the acidic aqueous layer by acidification with 1M HCl until the pH is ~2, followed by extraction with ethyl acetate.
-
Data Presentation: Resolution Efficiency
The success of a resolution is judged by yield and the enantiomeric excess (e.e.) achieved. The following table illustrates typical data that should be recorded.
| Racemic Amine | Resolving Agent Eq. | Solvent System | Yield (%) | e.e. (%) of Isolated Amine |
| 1-Phenylethylamine | 0.5 | Ethanol | 40% (of theoretical max) | >98% |
| 2-Aminoheptane | 0.6 | Acetone/Water (9:1) | 35% (of theoretical max) | 95% |
| Propranolol | 0.5 | Methanol | 42% (of theoretical max) | >99% |
| Note: Data are representative examples and will vary based on the specific substrate and conditions. |
Application II: A Versatile Precursor for Chiral Auxiliaries & Ligands
Beyond its use in resolution, this compound serves as an invaluable chiral building block. Its carboxylic acid functionality is a prime handle for chemical modification, allowing for its incorporation into more complex molecular architectures that can direct the stereochemical outcome of a reaction.[6] This makes it a key starting material for the synthesis of chiral auxiliaries, which are temporarily attached to a substrate to guide a stereoselective transformation, and chiral ligands, which coordinate to metal catalysts to create an asymmetric catalytic environment.[3][7]
Logical Workflow: Elaboration into Chiral Derivatives
The core strategy involves leveraging the carboxylic acid or amide groups for further chemical transformation into functional moieties like amides, esters, or more complex heterocyclic systems used in catalysis.
Caption: Synthetic pathways from the chiral acid.
Protocol 2: Synthesis of Methyl (R)-2-Benzamido-2-phenylacetate
Esterification is a common first step to protect the carboxylic acid or to modify its reactivity for subsequent transformations.
Materials:
-
This compound (1.0 eq)
-
Methanol (solvent)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄) (catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0°C in an ice bath.
-
-
Acid Catalysis:
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Causality Note: Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst for the Fischer esterification. This method avoids the addition of water, which could hinder the reaction equilibrium.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the excess acid. (Caution: CO₂ evolution).
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl ester.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure methyl ester.
-
This methyl ester can then be used in a variety of subsequent reactions, such as reductions to form chiral amino alcohols or as a substrate in C-C bond-forming reactions where a less acidic proton is required compared to the starting carboxylic acid.
Conclusion
This compound is a powerful and economically viable tool in the field of asymmetric synthesis. Its efficacy as a chiral resolving agent provides a straightforward path to obtaining enantiomerically pure amines, a class of compounds of immense importance in the pharmaceutical industry. Furthermore, its role as a robust chiral building block opens up avenues for the creation of bespoke chiral auxiliaries and ligands, enabling a wide range of stereoselective transformations. The protocols and principles outlined in this guide serve as a foundation for researchers to harness the full potential of this versatile reagent in their synthetic endeavors.
References
-
MySkinRecipes. 2-Benzamido-2-phenylacetic acid. Available from: [Link]
- Roger, V. J., & Neilson, D. G. (1961). Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid. Journal of the Chemical Society (Resumed), 277-282.
-
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. (2015). Available from: [Link]
-
Wikipedia. Chiral resolution. Available from: [Link]
-
ResearchGate. Reaction of N-benzoyl glycine and amino acids to test the selectivity. Available from: [Link]
- Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., ... & Broxterman, Q. B. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1123.
-
Chiralpedia. Part 6: Resolution of Enantiomers. Available from: [Link]
- Google Patents. US6632942B2 - Asymmetric synthesis of piperazic acid and derivatives thereof.
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]
-
PubMed. Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. Available from: [Link]
-
ResearchGate. (PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. Available from: [Link]
-
SciSpace. (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Available from: [Link]
-
Semantic Scholar. Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources. Available from: [Link]
-
MDPI. Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. Available from: [Link]
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ResearchGate. Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. Available from: [Link]
-
ACS Publications. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Available from: [Link]
-
NIH National Center for Biotechnology Information. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Available from: [Link]
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PubMed. Synthesis of Chirally Pure Enantiomers by Lipase. Available from: [Link]
-
Labinsights. Chiral Oxazaborolidines for Asymmetric Synthesis. Available from: [Link]
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MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Available from: [Link]
-
PubMed Central. Synthesis and Application of Chiral 2-Amido and 1-Phenyl-2-amido Dienes in Diels–Alder Reactions to Access Chiral Cyclic Ketones. Available from: [Link]
-
PubChem. (R)-2-Acetamido-2-phenylacetic acid. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Available from: [Link]
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Application Note: A Robust HPLC Method for the Enantioselective Analysis of Chiral Phenylacetic Acid Derivatives
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of phenylacetic acid derivatives. The accurate determination of enantiomeric purity is critical in the pharmaceutical industry, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, covering the principles of chiral separation, a step-by-step analytical protocol, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction: The Significance of Chirality in Phenylacetic Acid Derivatives
Phenylacetic acid and its derivatives are important structural motifs in a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. Many of these compounds possess a stereogenic center, leading to the existence of enantiomers. The physiological environment of the human body is chiral, often resulting in stereoselective interactions with drug molecules.[3] Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects. Therefore, regulatory agencies like the U.S. Food and Drug Administration (FDA) mandate the assessment of the enantiomeric purity of chiral drug substances.[3]
High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the predominant technique for the enantioselective analysis of chiral compounds.[2][6][7] This method offers high resolution, sensitivity, and reproducibility for the quantification of individual enantiomers.
Principles of Chiral Recognition in HPLC
The cornerstone of chiral HPLC is the use of a Chiral Stationary Phase (CSP). CSPs are composed of a chiral selector immobilized onto a solid support, typically silica gel.[8] The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which possess different binding energies.[8]
Several types of CSPs are commercially available, with polysaccharide-based CSPs being particularly versatile and widely used for a broad range of chiral compounds.[2][7][9] These CSPs, typically derivatives of cellulose or amylose, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that facilitate chiral recognition.[9]
Materials and Methods
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector is required.
-
Chiral Column: A polysaccharide-based chiral column is recommended for initial screening. For this application, a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm) is a suitable starting point.
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol are required.
-
Additive: Trifluoroacetic acid (TFA) or diethylamine (DEA) may be used to improve peak shape for acidic or basic analytes, respectively.[10]
-
Sample: A racemic standard of the phenylacetic acid derivative of interest and the individual enantiomers, if available.
Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of the racemic phenylacetic acid derivative at a concentration of 1 mg/mL in the mobile phase or a suitable solvent (e.g., a mixture of n-hexane and isopropanol).[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity studies.
-
Sample Solution: Accurately weigh and dissolve the sample containing the chiral phenylacetic acid derivative in the mobile phase to a final concentration within the validated linear range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[7]
Chromatographic Conditions
The following chromatographic conditions provide a starting point for the method development and can be optimized for specific phenylacetic acid derivatives.
| Parameter | Recommended Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: The mobile phase composition is a critical parameter for achieving optimal separation. The ratio of n-hexane to isopropanol can be adjusted to modulate retention and resolution. Increasing the isopropanol content will generally decrease the retention time.[7] For acidic compounds like phenylacetic acid derivatives, the addition of a small amount of an acidic modifier like TFA can improve peak shape and resolution.[10]
Method Validation Protocol
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][5] The key validation parameters are outlined below.
System Suitability
Before initiating the validation experiments, the suitability of the chromatographic system should be assessed. This is achieved by injecting a standard solution multiple times and evaluating parameters such as retention time, peak area, resolution, and tailing factor.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomers |
| Tailing Factor (T) | ≤ 2.0 for each enantiomer peak |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections |
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities or degradation products. This can be demonstrated by injecting a blank (mobile phase), a solution of the racemic standard, and the sample solution. The chromatograms should show no interfering peaks at the retention times of the enantiomers.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the racemic standard should be prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration for each enantiomer. The correlation coefficient (r²) should be ≥ 0.998.[4]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the sample solution on the same day and under the same operating conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.
The relative standard deviation (RSD) for the peak areas should be within acceptable limits, typically ≤ 2.0%.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It can be assessed by performing recovery studies. A known amount of the pure enantiomer is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated. The recovery should typically be within 98-102%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[11]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to investigate include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% in the organic modifier)
The system suitability parameters should be checked under each modified condition.
Experimental Workflow and Data Analysis
The following diagram illustrates the overall workflow for the chiral analysis of phenylacetic acid derivatives.
Caption: Workflow for Chiral HPLC Analysis.
The enantiomeric excess (%ee) is calculated using the following formula:
%ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[7]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition | Optimize the ratio of n-hexane and isopropanol. |
| Incorrect column selection | Screen different types of chiral columns (e.g., amylose-based). | |
| Low column efficiency | Check for column contamination or degradation. | |
| Peak Tailing | Presence of active sites on the stationary phase | Add a mobile phase modifier (e.g., TFA for acids, DEA for bases). |
| Sample overload | Reduce the injection volume or sample concentration. | |
| Variable Retention Times | Fluctuation in mobile phase composition | Ensure proper mixing and degassing of the mobile phase. |
| Temperature fluctuations | Use a column thermostat to maintain a constant temperature. |
Conclusion
This application note provides a comprehensive and scientifically sound methodology for the chiral separation of phenylacetic acid derivatives by HPLC. The detailed protocol, from sample preparation to method validation, offers a robust framework for obtaining accurate and reliable results. The principles and troubleshooting guide included will aid researchers in developing and implementing this critical analytical technique in their laboratories. The successful implementation of this method will contribute to ensuring the quality and safety of pharmaceutical products containing chiral phenylacetic acid derivatives.
References
-
Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science. [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
HPLC manual (for chiral HPLC analysis). [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. [Link]
-
CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. ResearchGate. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate. [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
Application Note: Chiral Separation of (R)- and (S)-2-Benzamido-2-phenylacetic Acid using High-Performance Liquid Chromatography
Introduction
The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. 2-Benzamido-2-phenylacetic acid, also known as N-benzoyl-phenylglycine, is a key chiral building block in the synthesis of various pharmaceuticals. Consequently, the accurate determination of its enantiomeric composition is paramount for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the reliable separation and quantification of enantiomers.[1][2][3]
This application note provides a detailed protocol for the chiral separation of the (R) and (S) enantiomers of 2-Benzamido-2-phenylacetic acid. We will delve into the rationale behind the selection of the chiral stationary phase and mobile phase composition, offering a robust starting point for researchers, scientists, and drug development professionals. The methodology is designed to be both efficient and reproducible, ensuring high-quality data for critical decision-making in the drug development pipeline.
Principle of Chiral Separation
The separation of enantiomers by chiral HPLC relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector, which is immobilized on the stationary phase.[4] The differing stabilities of these diastereomeric complexes lead to different retention times for each enantiomer, enabling their separation. The choice of the CSP is crucial and depends on the structural features of the analyte. For N-protected amino acids like 2-Benzamido-2-phenylacetic acid, Pirkle-type and polysaccharide-based CSPs are often effective.[4][5][6] Pirkle-type phases, such as those based on 3,5-dinitrobenzoyl phenylglycine, utilize a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[4] Polysaccharide-based CSPs, derived from cellulose or amylose, offer a broader range of applications and can operate in both normal-phase and reversed-phase modes.[4][5]
Experimental Workflow
The following diagram outlines the general workflow for the chiral HPLC analysis of 2-Benzamido-2-phenylacetic acid.
Caption: Workflow for the chiral separation of 2-Benzamido-2-phenylacetic acid.
Materials and Methods
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chemicals and Reagents
-
(R,S)-2-Benzamido-2-phenylacetic acid (racemic mixture)
-
(R)-2-Benzamido-2-phenylacetic acid standard
-
(S)-2-Benzamido-2-phenylacetic acid standard
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
Chiral Stationary Phase
A Pirkle-type chiral stationary phase is recommended for this separation due to its proven efficacy with N-acylated amino acids. A column with a 3,5-dinitrobenzoyl phenylglycine selector is a suitable choice.[6]
Table 1: Recommended HPLC Column
| Parameter | Specification |
|---|---|
| Column | Phenylglycine Chiral Stationary Phase (e.g., Regis Phenylglycine) |
| Particle Size | 5 µm |
| Dimensions | 250 x 4.6 mm |
Protocols
Preparation of Standard and Sample Solutions
-
Standard Solutions: Accurately weigh approximately 5 mg of the (R) and (S) enantiomer standards and dissolve each in 10 mL of the mobile phase to obtain a concentration of 0.5 mg/mL.
-
Racemic Mixture Solution: Accurately weigh approximately 10 mg of the racemic (R,S)-2-Benzamido-2-phenylacetic acid and dissolve in 10 mL of the mobile phase to obtain a concentration of 1.0 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Mobile Phase Preparation
-
Prepare the mobile phase by mixing n-Hexane, 2-Propanol (IPA), and Trifluoroacetic acid (TFA) in the ratio of 90:10:0.1 (v/v/v) .
-
Degas the mobile phase thoroughly using an ultrasonic bath or an online degasser before use. The addition of a small amount of TFA helps to sharpen the peaks of acidic compounds by suppressing the ionization of the carboxyl group.
HPLC System Parameters
Table 2: HPLC Operating Conditions
| Parameter | Value |
|---|---|
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 20 minutes (adjust as needed) |
Analytical Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the individual (R) and (S) standards to determine their respective retention times.
-
Inject the racemic mixture solution to verify the separation and determine the resolution.
-
Inject the sample solution to determine the enantiomeric composition.
Expected Results and Discussion
Under the specified conditions, baseline separation of the (R) and (S) enantiomers of 2-Benzamido-2-phenylacetic acid is expected. The elution order will depend on the specific configuration of the chiral stationary phase used (L- or D-phenylglycine).[6] A representative chromatogram would show two distinct, well-resolved peaks.
Table 3: Representative Chromatographic Data
| Enantiomer | Retention Time (min) |
|---|---|
| (S)-2-Benzamido-2-phenylacetic acid | ~ 12.5 |
| This compound | ~ 15.0 |
| Resolution (Rs) | > 1.5 |
The resolution (Rs) is a critical measure of the separation quality and should be greater than 1.5 for accurate quantification. The selectivity factor (α), the ratio of the retention factors of the two enantiomers, should be significantly greater than 1.
The chiral recognition mechanism on a Pirkle-type CSP involves a three-point interaction between the chiral selector and the analyte. For 2-Benzamido-2-phenylacetic acid, these interactions likely include:
-
π-π interaction: Between the electron-deficient dinitrophenyl group of the CSP and the electron-rich phenyl group of the analyte.
-
Hydrogen bonding: Between the amide group of the analyte and the CSP.
-
Dipole-dipole interaction: Involving the carbonyl groups of both the analyte and the CSP.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the ratio of n-Hexane to IPA. Increasing the IPA content will generally decrease retention times but may reduce resolution. |
| Column degradation. | Flush the column with a stronger solvent (e.g., 100% IPA) or replace the column if necessary. | |
| Peak Tailing | Secondary interactions with the silica support. | Ensure the mobile phase contains a small amount of a polar modifier like TFA to suppress silanol activity. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Unstable column temperature. | Use a column oven to maintain a constant temperature. |
Conclusion
This application note presents a reliable and robust HPLC method for the chiral separation of (R)- and (S)-2-Benzamido-2-phenylacetic acid using a Pirkle-type chiral stationary phase. The detailed protocol and discussion of the underlying principles provide a solid foundation for researchers to implement this method for routine quality control and research applications. The provided troubleshooting guide will assist in overcoming common chromatographic challenges, ensuring the generation of high-quality, reproducible data.
References
- Performance of New HPLC Chiral Stationary Phase Derived from N-(3,5-Dinitrobenzoyl)-D-α-Phenylglycine with Quinoxaline Branching Unit. Journal of Analytical Chemistry.
- Application Notes and Protocols for the Chiral Separation of Boc-DL-Phg-OH Enantiomers by HPLC - Benchchem. BenchChem.
- Chromatogram of the rapid chiral separation of phenylglycine. Stationary phase.
- Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Phenylglycine - Regis Technologies. Regis Technologies, Inc.
- Amino Acid and Chiral Separ
- Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
- Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. The Journal of Organic Chemistry.
- Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography.
- Chiral HPLC Separ
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
- Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. Journal of Physical Chemistry B.
- The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules.
- Morphology Modulation in Self-Assembly of Chiral 2-Hydroxy-2-Phenylacetic Acids in Polymeric Diluents. Polymers.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.
Sources
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- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenylglycine - Regis Technologies [registech.com]
Application Notes & Protocols: (R)-2-Benzamido-2-phenylacetic acid as a Chiral Derivatizing Agent
Introduction: The Imperative of Enantiomeric Purity and the Role of Chiral Derivatization
In the landscape of modern drug development, pharmacology, and stereoselective synthesis, the control and analysis of chirality are paramount. Enantiomers of a chiral molecule, while possessing identical physical properties in an achiral environment, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the stereospecific synthesis and analysis of chiral drug substances.
One of the most robust strategies for determining the enantiomeric excess (ee) and assigning the absolute configuration of chiral molecules, such as amines and alcohols, is through chiral derivatization. This technique involves the stoichiometric reaction of a racemic or enantiomerically enriched analyte with a single, pure enantiomer of a chiral derivatizing agent (CDA). This process converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical and chemical properties, including different melting points, solubilities, and, most importantly for analytical purposes, different spectroscopic and chromatographic behaviors.[1][2][3]
(R)-2-Benzamido-2-phenylacetic acid, a derivative of (R)-phenylglycine, has emerged as a highly effective CDA. Its rigid structure, containing a phenyl ring and a benzamido group, provides significant steric and electronic differences that are imparted to the resulting diastereomers. These differences lead to well-resolved signals in Nuclear Magnetic Resonance (NMR) spectroscopy and distinct retention times in High-Performance Liquid Chromatography (HPLC), facilitating accurate quantification of enantiomeric ratios.[4]
This document provides a comprehensive guide to the application of this compound for the derivatization and analysis of chiral primary and secondary amines and alcohols.
Mechanism of Action: Formation of Diastereomers
The fundamental principle behind using this compound as a CDA is the formation of a covalent bond with the chiral analyte. The carboxylic acid moiety of the CDA is activated and then reacted with the nucleophilic group of the analyte (e.g., the nitrogen of an amine or the oxygen of an alcohol) to form a stable amide or ester linkage, respectively.
When a racemic analyte, consisting of (R)-Analyte and (S)-Analyte, is reacted with the enantiomerically pure this compound, two distinct diastereomers are formed:
-
(R)-Analyte + (R)-CDA → (R,R)-Diastereomer
-
(S)-Analyte + (R)-CDA → (S,R)-Diastereomer
These (R,R) and (S,R) diastereomers are not mirror images and thus have different spatial arrangements and energies, which can be exploited for their separation and characterization.
Sources
Application Notes and Protocols for the N-Benzoylation of (R)-Phenylglycine
Introduction: The Strategic Importance of N-Protected Phenylglycine in Medicinal Chemistry
In the landscape of modern drug discovery and development, non-proteinogenic amino acids (NPAAs) represent a critical class of building blocks for the synthesis of novel therapeutic agents.[1] These unnatural amino acids offer unique structural motifs that can enhance the pharmacological profiles of peptide-based drugs by improving their stability, potency, and bioavailability. Among these, (R)-phenylglycine, a chiral non-proteinogenic amino acid, is a valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can impart desirable pharmacokinetic properties.
The protection of the amino group of (R)-phenylglycine is a fundamental step in its utilization for further synthetic transformations, particularly in peptide synthesis. N-benzoylation, the introduction of a benzoyl group onto the nitrogen atom, is a common and effective protection strategy. The resulting N-benzoyl-(R)-phenylglycine is a stable, crystalline solid that is amenable to a variety of coupling reactions. This application note provides a detailed experimental procedure for the N-benzoylation of (R)-phenylglycine via the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.[2]
Reaction Scheme: The Schotten-Baumann N-Benzoylation
The N-benzoylation of (R)-phenylglycine is typically achieved through the Schotten-Baumann reaction, which involves the reaction of the amino acid with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide.[3] The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, thereby driving the equilibrium towards the formation of the amide product.[2]
Figure 1. Overall reaction scheme for the N-benzoylation of (R)-phenylglycine.
Experimental Protocol: A Step-by-Step Guide
This protocol details the procedure for the N-benzoylation of (R)-phenylglycine on a laboratory scale.
Materials:
-
(R)-Phenylglycine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Dissolution of (R)-Phenylglycine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-phenylglycine (1.0 eq) in 1 M sodium hydroxide solution (2.5 eq). Stir the mixture at room temperature until all the solid has dissolved. Cool the solution to 0-5 °C in an ice bath. The use of a basic solution is crucial to deprotonate the amino group, rendering it a more potent nucleophile for the subsequent reaction with benzoyl chloride.[3]
-
Addition of Benzoyl Chloride: While vigorously stirring the cooled solution, add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. The slow, dropwise addition is essential to control the exothermic nature of the reaction and to minimize the hydrolysis of benzoyl chloride.[4]
-
Reaction Progression: After the addition of benzoyl chloride is complete, continue to stir the reaction mixture in the ice bath for an additional 1 hour, followed by stirring at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid. This step protonates the carboxylate group, causing the N-benzoyl-(R)-phenylglycine product to precipitate out of the aqueous solution.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a hot ethanol/water mixture to obtain pure N-benzoyl-(R)-phenylglycine.
-
Dry the purified product under vacuum.
-
Characterization:
The identity and purity of the synthesized N-benzoyl-(R)-phenylglycine should be confirmed by the following methods:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value. The expected melting point for N-benzoyl-L-phenylglycine is 199-200 °C.[5][6]
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the phenyl and benzoyl groups, as well as the methine proton of the phenylglycine backbone and the amide proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylic acid and the amide, in addition to the aromatic and aliphatic carbons.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the carboxylic acid and the amide, and the aromatic C-H stretches.
-
Data Presentation: Key Reaction Parameters
| Parameter | Value | Rationale |
| Molar Ratio ((R)-Phenylglycine:Benzoyl Chloride:NaOH) | 1 : 1.1 : 2.5 | A slight excess of benzoyl chloride ensures complete reaction of the starting material. Sufficient base is required to neutralize the HCl produced and maintain basic conditions. |
| Reaction Temperature | 0-5 °C (addition), then room temperature | Low temperature during the addition of benzoyl chloride minimizes side reactions. The reaction is then allowed to warm to room temperature to ensure completion. |
| Reaction Time | 3 hours | This duration is typically sufficient for the reaction to go to completion at the specified temperatures. |
| Purification Method | Recrystallization | Recrystallization from an ethanol/water mixture is an effective method for obtaining a highly pure product. |
| Expected Yield | > 80% | The Schotten-Baumann reaction is generally a high-yielding transformation. |
Mechanism of the Schotten-Baumann Reaction
The N-benzoylation of (R)-phenylglycine proceeds via a nucleophilic acyl substitution mechanism.
Sources
- 1. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 2. byjus.com [byjus.com]
- 3. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy: Schotten-Baumann Reaction: Benzoylation Mechanism | Chemca [chemca.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. N-Benzoyl-L-phenylglycine CAS#: 7352-07-0 [m.chemicalbook.com]
- 6. 7352-07-0 CAS MSDS (N-Benzoyl-L-phenylglycine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes & Protocols: (R)-2-Benzamido-2-phenylacetic Acid as a Versatile Chiral Building Block in Modern Synthesis
Abstract
(R)-2-Benzamido-2-phenylacetic acid is a valuable chiral building block in synthetic organic chemistry and medicinal chemistry. Its rigid stereogenic center, flanked by modifiable carboxylic acid and amide functionalities, makes it an ideal scaffold for the synthesis of complex, enantiomerically pure molecules. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers, scientists, and drug development professionals in leveraging this versatile reagent for their synthetic targets.
Introduction: The Strategic Value of this compound
In the landscape of asymmetric synthesis, the availability of robust, enantiopure starting materials is paramount. This compound, a derivative of (R)-phenylglycine, has emerged as a cornerstone synthon for several reasons:
-
Stereochemical Integrity: The quaternary stereocenter at the α-carbon is sterically hindered and conformationally locked by the adjacent phenyl and benzamido groups, making it highly resistant to racemization under a wide range of reaction conditions.
-
Orthogonal Functionality: It possesses two key functional handles—a carboxylic acid and a secondary amide. These groups can be selectively manipulated using a vast toolkit of well-established organic reactions, allowing for divergent synthesis pathways.
-
Biologically Relevant Scaffold: The core structure is a non-proteinogenic α-amino acid derivative. This motif is frequently found in peptidomimetics, enzyme inhibitors, and other bioactive molecules, making this building block particularly relevant for drug discovery programs.[1]
This document will detail its application in the synthesis of pharmaceutical intermediates and chiral ligands, providing both the strategic overview and the practical, step-by-step methodologies required for successful implementation in the laboratory.
Key Physicochemical Properties
A summary of the essential properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 10419-67-7 | [2][3] |
| Molecular Formula | C₁₅H₁₃NO₃ | [3] |
| Molecular Weight | 255.27 g/mol | [3] |
| Appearance | White to yellow powder or crystals | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Store at room temperature, sealed in a dry environment | [2][3] |
Core Application: Synthesis of Chiral Amides and Peptidomimetics
The most prevalent application of this compound is as a chiral acid component in amide bond formation. This reaction is fundamental to the construction of peptides and more complex drug candidates. The steric bulk of the phenyl and benzoyl groups influences the reactivity and conformational preferences of the resulting products.
Mechanistic Rationale for Amide Coupling
The carboxylic acid moiety must be activated to facilitate nucleophilic attack by an amine. Common activating agents include carbodiimides (like EDC), phosphonium salts (like PyBOP), or conversion to an acid chloride. The choice of coupling reagent is critical to prevent racemization of the α-chiral center, a known risk during the activation of amino acids.[4]
The general workflow involves the activation of the carboxyl group, followed by the introduction of the amine nucleophile in the presence of a non-nucleophilic base (e.g., DIPEA or NMM) to scavenge the acid byproduct.
Caption: Generalized workflow for amide coupling.
Detailed Protocol: Synthesis of (R)-N-Benzyl-2-benzamido-2-phenylacetamide
This protocol provides a robust method for coupling this compound with benzylamine, a common transformation that exemplifies its use as a building block.
Materials and Reagents
| Reagent | MW ( g/mol ) | Eq. | Amount |
| This compound | 255.27 | 1.0 | 2.55 g (10 mmol) |
| Benzylamine | 107.15 | 1.1 | 1.18 g (11 mmol) |
| EDC·HCl (EDC) | 191.70 | 1.2 | 2.30 g (12 mmol) |
| Hydroxybenzotriazole (HOBt) | 135.13 | 1.2 | 1.62 g (12 mmol) |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 4.3 mL (25 mmol) |
| Dichloromethane (DCM) | - | - | 100 mL |
| 1 M HCl (aq) | - | - | 50 mL |
| Saturated NaHCO₃ (aq) | - | - | 50 mL |
| Brine | - | - | 50 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.55 g, 10 mmol) and dissolve it in dichloromethane (100 mL).
-
Reagent Addition: Add HOBt (1.62 g, 12 mmol) and EDC (2.30 g, 12 mmol) to the solution. Stir the mixture at room temperature for 15 minutes. Causality Note: HOBt is added to form an active ester intermediate, which suppresses the potential for racemization and increases coupling efficiency.
-
Amine and Base Addition: Add benzylamine (1.18 g, 11 mmol) followed by the dropwise addition of DIPEA (4.3 mL, 25 mmol) over 5 minutes. Expertise Note: DIPEA is a bulky, non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt, driving the reaction forward without competing as a nucleophile.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
Aqueous Work-up: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Trustworthiness Note: These washes are critical to remove unreacted reagents, the DIPEA salt, and other water-soluble byproducts, ensuring a clean crude product.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel to yield the pure product, (R)-N-Benzyl-2-benzamido-2-phenylacetamide.
Application in the Synthesis of Pharmaceutical Scaffolds
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including enzyme inhibitors and anti-inflammatory drugs.[1] Its structure mimics a dipeptide unit, which can be used to design molecules that interact with protein active sites.
Example: A Core for Protease Inhibitors
Many protease inhibitors feature a backbone that positions functional groups to interact with the catalytic triad of the enzyme. The phenyl and benzoyl groups of this building block can engage in hydrophobic and π-stacking interactions within an enzyme's binding pocket, while the modifiable termini can be extended to target specific subsites.
Caption: Synthetic strategy from the building block.
Conclusion
This compound is more than a simple reagent; it is a strategic tool for introducing stereochemistry and functionality with high fidelity. Its utility in constructing peptidomimetics and other complex molecular architectures is well-established. The protocols and insights provided herein are designed to serve as a self-validating framework, enabling researchers to confidently incorporate this building block into their synthetic campaigns and accelerate the discovery of new chemical entities.
References
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MySkinRecipes. 2-Benzamido-2-phenylacetic acid. Available from: [Link].
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Eppinger, J., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. Available from: [Link].
-
Various Authors. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). Available from: [Link].
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Various Authors. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. Available from: [Link].
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Various Authors. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link].
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Characterizing Enantiopurity: A Guide to Key Analytical Techniques
Introduction: The Imperative of Stereochemical Purity
In the realm of pharmaceutical development and chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the very essence of its biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic properties.[1][2] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, remains a stark reminder of the critical importance of controlling stereochemistry.[1] Consequently, regulatory agencies worldwide mandate rigorous characterization and control over the enantiomeric purity of chiral drug substances.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal analytical techniques for characterizing enantiopure compounds. We will delve into the core principles, provide actionable protocols, and offer expert insights into the strengths and applications of each method, ensuring that your analytical procedures are robust, reliable, and fit for purpose, in line with global standards such as those outlined by the International Council for Harmonisation (ICH).[3][4][5][6][7]
Chiral Chromatography: The Workhorse of Enantioseparation
Chromatographic techniques are the cornerstone of enantiomeric separation and quantification, prized for their high resolution, accuracy, and versatility.[2][8][9] The fundamental principle involves creating a chiral environment in which the two enantiomers interact differently, leading to their differential retention and separation.[9]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the undisputed gold standard for determining enantiomeric purity in the pharmaceutical industry.[2][10] The separation is achieved by using a Chiral Stationary Phase (CSP), which provides a stereoselective environment for the enantiomers.
Principle of Separation: Enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP.[2] The stability of these complexes is different for each enantiomer due to steric and interactive factors (e.g., hydrogen bonds, π-π interactions, dipole-dipole interactions). This difference in interaction energy causes one enantiomer to be retained longer on the column, enabling separation.[1][2] Polysaccharide-based CSPs, such as derivatized cellulose and amylose, are exceptionally versatile and widely used.[2]
Protocol: Chiral HPLC Method Development & Screening
Objective: To establish a baseline separation of a novel chiral analyte.
1. Column Selection & Initial Screening:
- Rationale: No single CSP can separate all enantiomers. A screening approach using a selection of columns with different chiral selectors is the most efficient starting point.[11][12][13]
- Procedure:
- Select a set of 3-5 chiral columns based on the analyte's chemical properties (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[13]
- Prepare the analyte at a concentration of ~1 mg/mL in the initial mobile phase.
- Screen each column with a series of generic mobile phases, typically starting with normal-phase (e.g., Hexane/Ethanol) and reversed-phase (e.g., Acetonitrile/Water with an acidic or basic additive) conditions.[12][14]
2. Mobile Phase Optimization:
- Rationale: The mobile phase composition directly influences the interactions between the analyte and the CSP, affecting retention time and resolution.
- Procedure:
- For the column/mobile phase combination that shows partial separation, systematically vary the ratio of the strong to weak solvent (e.g., increase ethanol percentage in normal phase).
- Introduce additives or modifiers. For basic compounds, adding a small amount of an amine (e.g., diethylamine) can improve peak shape. For acidic compounds, an acid (e.g., trifluoroacetic acid) is beneficial.
3. Parameter Refinement:
- Rationale: Flow rate and temperature can be fine-tuned to maximize resolution and efficiency.
- Procedure:
- Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column), which can enhance the subtle energetic differences in binding to the CSP.[12]
- Temperature: Decreasing the temperature generally increases chiral selectivity by enhancing weaker intermolecular forces, though it may increase analysis time.[12] Conversely, increasing temperature can improve peak efficiency.[12] Test a range (e.g., 15°C to 40°C).
4. Data Analysis:
- Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area1 - Area2) / (Area1 + Area2)] * 100
Table 1: Comparison of Common Chiral Stationary Phase (CSP) Classes
| CSP Class | Primary Interaction Mechanisms | Typical Analytes | Mobile Phase Compatibility |
| Polysaccharide Derivatives | Hydrogen bonding, dipole-dipole, steric inclusion | Broad range of compounds | Normal Phase, Reversed Phase, Polar Organic |
| Macrocyclic Glycopeptides | Hydrogen bonding, ionic interactions, inclusion | Ionizable molecules, amino acids | Reversed Phase, Polar Ionic, Polar Organic |
| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, dipole-dipole | Aromatic compounds, compounds with π-acidic/basic sites | Normal Phase, Polar Organic |
| Cyclodextrin-based | Inclusion complexation within the chiral cavity | Aromatic compounds, molecules that fit the cavity | Reversed Phase |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[15] It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase.[16][17]
Principle and Advantages: The principles are similar to HPLC, utilizing the same CSPs.[17][18] However, the low viscosity and high diffusivity of supercritical CO2 lead to significant advantages:[15]
-
Speed: Separations are typically 3-10 times faster than with HPLC.[16][18]
-
Reduced Solvent Consumption: Greatly reduces the use of organic solvents, lowering costs and environmental impact.[15][16][18]
-
Efficiency: Maintains high chromatographic efficiency at high flow rates.[16]
SFC is particularly well-suited for both analytical and preparative-scale purification of enantiomers.[15][18][19]
Chiroptical Spectroscopy: Probing the Interaction with Polarized Light
Chiroptical techniques are non-destructive methods that measure the differential interaction of a chiral molecule with polarized light. They are invaluable for bulk sample analysis and for determining the absolute configuration of a molecule.
Polarimetry
Principle: A classic and straightforward technique, polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound.[20][21] This phenomenon is known as optical rotation.[20] Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.[20] The measured angle of rotation is used to calculate the specific rotation, a characteristic property of the compound.
Applications:
-
Quality Control: Rapidly confirms the identity and concentration of a known chiral substance.[20][21]
-
Enantiomeric Excess Determination: Can be used to determine % ee if the specific rotation of the pure enantiomer is known.[22]
Protocol: Measuring Specific Rotation
Objective: To determine the specific rotation of an enantiopure sample.
1. Instrument Setup:
- Turn on the polarimeter and the light source (typically a sodium D-line lamp, 589 nm) and allow it to stabilize.[21]
- Calibrate the instrument by filling the sample cell with the blank solvent and setting the reading to zero.[23]
2. Sample Preparation:
- Accurately prepare a solution of the chiral compound in a suitable achiral solvent at a known concentration (c), typically in g/mL.
- Ensure the solution is free of bubbles and suspended particles.
3. Measurement:
- Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution.
- Place the cell in the instrument and record the observed optical rotation (α) in degrees.[21] Ensure the temperature (T) is stable and recorded.[21]
4. Calculation:
- Calculate the specific rotation [α] using Biot's law:[21] Specific Rotation [α]λT = α / (l * c)
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[24][25][26] A CD spectrum is a plot of this difference in absorption versus wavelength. Enantiomers produce mirror-image CD spectra of equal magnitude but opposite sign.[26]
Applications:
-
Absolute Configuration Determination: This is a primary application of CD. By comparing the experimentally measured CD spectrum to a spectrum predicted by quantum mechanical calculations (ab initio or DFT) for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be confidently assigned.[24][26][27]
-
Structural Analysis: Widely used for studying the secondary structure of biomolecules like proteins and nucleic acids.
NMR Spectroscopy: A Tool for Diastereomeric Differentiation
While enantiomers are indistinguishable in a standard achiral NMR experiment, their signals can be resolved by converting them into diastereomers, which have different physical properties and thus distinct NMR spectra.[28] This can be achieved through two primary methods.
1. Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is covalently reacted with an enantiopure CDA (e.g., Mosher's acid chloride) to form a mixture of diastereomers.[8] These diastereomers will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum, allowing for direct integration and calculation of the enantiomeric ratio.
2. Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, forming weak, transient diastereomeric complexes with the enantiomers through non-covalent interactions.[8][28][29] This creates a different chemical environment for each enantiomer, leading to a separation of their NMR signals. This method is non-destructive but the signal separation is often smaller than with CDAs.
Protocol: % ee Determination using a Chiral Solvating Agent (CSA)
Objective: To determine the enantiomeric excess of a chiral amine sample via ¹H NMR.
1. Initial Spectrum:
- Acquire a standard ¹H NMR spectrum of the racemic or enriched amine sample in a suitable deuterated solvent (e.g., CDCl₃).
2. Addition of CSA:
- To the same NMR tube, add a small amount of an appropriate CSA (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol). The optimal ratio of CSA to analyte may require some experimentation (start with 0.5-1.0 equivalents).
- Gently mix the sample to ensure complex formation.
3. Acquisition of Second Spectrum:
- Acquire a second ¹H NMR spectrum under the same conditions.
- Identify a proton signal in the analyte that is well-resolved and shows splitting into two distinct peaks (one for each diastereomeric complex).
4. Data Analysis:
- Carefully integrate the two separated signals corresponding to the two enantiomers.
- Calculate the % ee using the integral values (Int1 and Int2): % ee = [(Int1 - Int2) / (Int1 + Int2)] * 100
Conclusion: An Integrated Approach
No single technique is universally superior for the characterization of enantiopure compounds. The choice of method depends on the stage of development, the nature of the analyte, and the specific information required. Chiral chromatography, particularly HPLC and SFC, provides the most accurate and reliable quantification of enantiomeric excess.[9] Chiroptical methods like polarimetry and circular dichroism offer valuable information on bulk properties and are indispensable for determining absolute configuration.[9] Finally, NMR spectroscopy provides a rapid and convenient method for assessing enantiomeric ratios without the need for chromatographic separation.[8] A comprehensive characterization strategy often employs a combination of these powerful techniques to ensure the safety, efficacy, and quality of chiral molecules.
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- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [URL: https://www.americanlaboratory.
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- Supercritical fluid chromatography. Wikipedia. [URL: https://en.wikipedia.
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- Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone. [URL: https://www.bioanalysis-zone.com/resource-type/chiral-hplc-column-selection-and-method-development-guide-sigma-aldrich/]
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [URL: https://www.spectroscopyeurope.
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Application Notes and Protocols: Recrystallization of Chiral Carboxylic Acids
Introduction: The Significance of Enantiomeric Purity
In the realms of pharmaceutical and agrochemical development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological, toxicological, and physiological effects.[1][2] Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a process known as chiral resolution—is a critical step in the synthesis of many active pharmaceutical ingredients (APIs).[2] Among the various techniques for chiral resolution, diastereomeric salt crystallization remains one of the most robust and scalable methods, particularly for chiral carboxylic acids.[1][3][]
This application note provides a comprehensive guide to the principles and practice of resolving chiral carboxylic acids via recrystallization. It is intended for researchers, scientists, and drug development professionals seeking to develop efficient and reliable protocols for obtaining enantiomerically pure compounds. We will delve into the theoretical underpinnings of this technique, offer a detailed, step-by-step protocol, and provide insights into troubleshooting and optimization.
Theoretical Framework: The Science of Separation
The resolution of a racemic carboxylic acid by crystallization hinges on the conversion of the enantiomeric pair into a mixture of diastereomers.[5] While enantiomers share identical physical properties (e.g., solubility, melting point), diastereomers do not.[5] This difference in physical properties, most notably solubility, is the key to their separation.[1][3][5]
The process begins with the reaction of the racemic carboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts.[5][6] For a racemic mixture of (R)- and (S)-carboxylic acid and a chiral resolving agent (R')-base, the following salts are formed:
-
[(R)-acid • (R')-base]
-
[(S)-acid • (R')-base]
These two diastereomeric salts will exhibit different solubilities in a given solvent system.[1][3] By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains dissolved.[7] Once the less soluble diastereomeric salt is isolated, the chiral resolving agent can be removed, typically by treatment with an acid, to yield the desired enantiomerically enriched carboxylic acid.[6]
The Thermodynamics and Kinetics of Crystallization
The success of a recrystallization protocol is governed by both thermodynamic and kinetic factors.[8][9]
Thermodynamics dictates the solubility of the diastereomeric salts and, therefore, the potential for separation.[9][10][11] The driving force for crystallization is supersaturation, the state where the concentration of a solute in a solution exceeds its equilibrium solubility.[9] A well-chosen solvent system will exhibit a significant difference in the solubility of the two diastereomers at a given temperature.[7]
Kinetics influences the rate of crystal nucleation and growth.[8][12] A controlled cooling rate is crucial for the formation of large, pure crystals.[7][13] Rapid cooling can lead to the trapping of impurities and the formation of a precipitate rather than well-defined crystals.[13][14] Seeding the solution with a small amount of the desired diastereomeric salt can help to control the nucleation process and improve the purity of the final product.[7]
Visualizing the Workflow: Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Detailed Protocol: Recrystallization of a Chiral Carboxylic Acid
This protocol provides a general framework for the resolution of a racemic carboxylic acid. Optimization of specific parameters, such as the choice of resolving agent and solvent, will be necessary for each unique substrate.
Selection of a Chiral Resolving Agent
The choice of resolving agent is critical for successful diastereomeric salt formation and subsequent separation.[7] For chiral carboxylic acids, enantiomerically pure chiral amines are commonly used.[5]
Common Chiral Resolving Agents for Carboxylic Acids:
| Resolving Agent | Type | Notes |
| (R)- or (S)-1-Phenylethylamine | Synthetic Base | Widely available and effective for a range of acids.[6] |
| Brucine | Natural Alkaloid | Often provides well-defined crystals.[5][6] |
| Quinine/Quinidine | Natural Alkaloid | Cinchona alkaloids are effective resolving agents.[15][16] |
| (1S,2R)-1-Aminoindan-2-ol | Synthetic Amino Alcohol | Can be effective for profen-class drugs.[16] |
| Dehydroabietylamine | Natural Product Derivative | A bulky amine that can form highly crystalline salts. |
Screening for the Optimal Resolving Agent: A small-scale screening experiment is highly recommended. This involves reacting the racemic acid with a panel of different chiral bases in various solvents to identify the combination that yields a crystalline salt with good recovery and high diastereomeric excess.
Solvent Selection and Solubility Studies
The solvent system plays a crucial role in determining the solubility difference between the diastereomeric salts.[7] The ideal solvent should:
-
Dissolve both diastereomeric salts at elevated temperatures.
-
Exhibit a significant difference in the solubility of the two diastereomers at lower temperatures, allowing for the selective crystallization of one.[7]
-
Be chemically inert towards the acid, base, and salts.
-
Have a boiling point that allows for easy handling and removal.[17]
Common Solvents for Recrystallization:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone
-
Ethers: Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE)[18]
-
Esters: Ethyl acetate
-
Hydrocarbons: Hexane, Toluene
-
Water
-
Mixtures of the above [19]
Procedure for Solvent Screening:
-
In separate small test tubes, dissolve a small amount of the diastereomeric salt mixture in a variety of hot solvents.[20]
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of crystals upon cooling.[20]
Experimental Procedure
a. Formation of Diastereomeric Salts:
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent at an elevated temperature.[7]
-
In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 equivalent) in the same solvent, also at an elevated temperature.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Observe the formation of a precipitate or cloudiness, indicating salt formation.
b. Recrystallization:
-
Heat the mixture to reflux to dissolve the diastereomeric salts completely. If the salt does not fully dissolve, add a minimal amount of additional hot solvent until a clear solution is obtained.[20][21]
-
If insoluble impurities are present, perform a hot gravity filtration.[20][22]
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[13] Slow cooling is essential for the formation of large, pure crystals.[7][13]
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.[7][23]
-
Once crystallization has initiated, cool the flask in an ice bath to maximize the yield of the less soluble salt.[22]
c. Isolation and Purification:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[22]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[21][22]
-
Dry the crystals thoroughly.
d. Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the diastereomeric salt crystals in a suitable solvent (e.g., ethyl acetate).
-
Add an aqueous solution of a strong acid (e.g., 1M HCl) and stir until the solid dissolves.
-
Separate the organic and aqueous layers. The enantiomerically enriched carboxylic acid will be in the organic layer, and the protonated chiral resolving agent will be in the aqueous layer.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the final product.[7]
Determination of Enantiomeric Excess
It is crucial to determine the enantiomeric excess (ee) of the resolved carboxylic acid to assess the success of the recrystallization. Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common and accurate method.[24]
-
Chiral Gas Chromatography (GC): Suitable for volatile carboxylic acids or their derivatives.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent: Can be used to differentiate between enantiomers.[25]
-
Circular Dichroism (CD) Spectroscopy: Provides information about the stereochemistry of the molecule.[24]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The melting point of the diastereomeric salt is lower than the temperature of the solution. | Add more solvent and gently reheat to dissolve the oil. Allow the solution to cool more slowly.[23] Consider a solvent with a lower boiling point.[14] |
| No Crystal Formation | The solution is not supersaturated (too much solvent was used). | Gently evaporate some of the solvent to increase the concentration and allow the solution to cool again.[23] |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod or add a seed crystal.[14][23] | |
| Low Yield | The solubility difference between the diastereomeric salts is not large enough. | Screen for a different solvent system or a different chiral resolving agent.[7] |
| Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the salt.[21] | |
| Poor Enantiomeric Excess (ee) | The diastereomeric salts co-crystallized. | Optimize the cooling rate (slower cooling is generally better).[7] Perform multiple recrystallizations to improve purity. |
| The incorrect amount of resolving agent was used. | The stoichiometry of the resolving agent can be critical; an optimization screen may be necessary.[26] |
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree.
Conclusion
The recrystallization of chiral carboxylic acids via diastereomeric salt formation is a powerful and widely applicable technique for obtaining enantiomerically pure compounds. A thorough understanding of the underlying principles of crystallization, coupled with systematic screening of resolving agents and solvents, is key to developing a successful and scalable protocol. By carefully controlling the experimental conditions and employing a logical approach to troubleshooting, researchers can effectively resolve racemic mixtures and advance their drug development and chemical synthesis programs.
References
- Vertex AI Search. (2025, March 15).
-
Wikipedia. (n.d.). Chiral resolution. Retrieved January 13, 2026, from [Link]
-
PGD Group at Princeton University. (n.d.). Thermodynamics and kinetics of crystallization in deeply supercooled Stillinger–Weber silicon. Retrieved January 13, 2026, from [Link]
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 13, 2026, from [Link]
-
Joyce, L. A., et al. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. Retrieved January 13, 2026, from [Link]
-
Semantic Scholar. (n.d.). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Retrieved January 13, 2026, from [Link]
-
PubMed. (2023, December 6). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Retrieved January 13, 2026, from [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
-
Indian Academy of Sciences. (n.d.). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Thermodynamics and Kinetics of Polymer Crystallization | Request PDF. Retrieved January 13, 2026, from [Link]
-
RSC Publishing. (2015, February 20). Sensing of enantiomeric excess in chiral carboxylic acids. Retrieved January 13, 2026, from [Link]
-
ACS Publications. (n.d.). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents | Analytical Chemistry. Retrieved January 13, 2026, from [Link]
-
Institut Magdeburg. (n.d.). Thermodynamics and crystallization kinetics. Retrieved January 13, 2026, from [Link]
-
Amanote Research. (n.d.). (PDF) A Simple Method for the Determination of Enantiomeric. Retrieved January 13, 2026, from [Link]
-
University of Limerick. (2025, December 27). Crystallisation thermodynamics. Retrieved January 13, 2026, from [Link]
-
NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved January 13, 2026, from [Link]
-
RSC Publishing. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved January 13, 2026, from [Link]
-
RSC Publishing. (2023, April 17). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Retrieved January 13, 2026, from [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved January 13, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 13, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 13, 2026, from [Link]
-
HBCSE. (n.d.). Recrystallization. Retrieved January 13, 2026, from [Link]
-
Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) The potential of chiral solvents in enantioselective crystallization. Retrieved January 13, 2026, from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved January 13, 2026, from [Link]
-
Unknown. (n.d.). Recrystallization1. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved January 13, 2026, from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 13, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Enantioselective Reactions
<_ _>
Welcome to the Technical Support Center for Enantioselective Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to enhance the yield and enantioselectivity of their asymmetric syntheses. Here, we address common challenges and provide in-depth troubleshooting strategies based on established chemical principles and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee), and how is it calculated?
A1: Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[1][2] It quantifies the degree to which one enantiomer is present in a greater amount than the other.[2] A racemic mixture, which has a 50:50 ratio of both enantiomers, has an ee of 0%, whereas a completely pure single enantiomer has an ee of 100%.[1][2]
The calculation for enantiomeric excess is: ee (%) = |([R] - [S]) / ([R] + [S])| * 100 Where [R] and [S] are the concentrations or molar amounts of the R and S enantiomers, respectively.
Alternatively, if the percentages of the enantiomers are known: ee (%) = |% Major Enantiomer - % Minor Enantiomer| [3]
Q2: My reaction has a low yield but high enantioselectivity. What are the likely causes?
A2: This scenario often points to issues with catalyst activity or reaction conditions that favor the selective pathway but hinder overall conversion. Common culprits include:
-
Insufficient Catalyst Loading: The amount of catalyst might be too low to effectively process the entire substrate.[4]
-
Poor Solubility: If reactants are not fully dissolved, the reaction becomes heterogeneous and can slow down significantly.[4]
-
Catalyst Deactivation: Impurities or reaction byproducts could be poisoning the catalyst over time.
-
Suboptimal Temperature: While lower temperatures often enhance enantioselectivity, they can also decrease the reaction rate.[4]
Q3: Conversely, what if my reaction has a high yield but low enantioselectivity?
A3: This common problem suggests that while the catalyst is active, it is not effectively discriminating between the two enantiomeric transition states. Key factors include:
-
Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing the transition states, and an inappropriate solvent can diminish enantioselectivity.[4]
-
Suboptimal Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity as the energy difference between the diastereomeric transition states becomes less significant.[4]
-
Catalyst Aggregation: High catalyst concentrations can sometimes lead to the formation of less selective aggregates.[5]
-
Background (Uncatalyzed) Reaction: A non-selective background reaction may be competing with the desired catalytic cycle.[5]
Q4: Can the enantiomeric excess of my product change during work-up and purification?
A4: Yes, this is a critical consideration often overlooked. Racemization can occur under certain conditions, especially if the newly formed stereocenter is labile.[6] Common causes include:
-
Acidic or Basic Conditions: Exposure to strong acids or bases during extraction or chromatography can lead to racemization.
-
Elevated Temperatures: Prolonged exposure to heat during solvent evaporation or distillation can also compromise enantiomeric purity.
-
Chromatography Media: Certain stationary phases (e.g., silica gel) can be acidic enough to cause racemization of sensitive compounds.
Troubleshooting Guides: A Deeper Dive
This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.
Issue 1: Low Enantiomeric Excess (ee)
Q: I've screened my reaction with a well-established chiral catalyst, but the enantiomeric excess is consistently poor. What should I investigate first?
A: Begin by systematically evaluating the core reaction parameters. The "Big Four" to investigate are catalyst integrity, solvent, temperature, and concentration/catalyst loading.
Step-by-Step Troubleshooting Protocol for Low ee:
-
Verify Catalyst and Reagent Purity:
-
Action: Ensure all reagents, starting materials, and solvents are of high purity and anhydrous.[4] Impurities, particularly water, can poison catalysts or interfere with the catalytic cycle.
-
Causality: Many enantioselective catalysts, especially those based on transition metals, are sensitive to moisture and oxygen. Water can hydrolyze ligands or metal precursors, leading to the formation of less active or non-selective catalytic species.
-
-
Conduct a Solvent Screen:
-
Action: Perform the reaction in a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile).
-
Causality: The solvent can significantly influence the geometry and stability of the diastereomeric transition states.[4] A solvent that preferentially stabilizes the transition state leading to the desired enantiomer will enhance the ee. For instance, non-polar solvents often favor enantioselectivity in reactions involving hydrogen bonding between the catalyst and substrate.[7] Some reactions even show a reversal of enantioselectivity with a change in solvent.[8]
-
-
Optimize Reaction Temperature:
-
Action: Screen a range of temperatures (e.g., from -78°C to 40°C).
-
Causality: Generally, lower temperatures increase enantioselectivity because the difference in activation energy (ΔΔG‡) between the two competing diastereomeric transition states has a greater impact on the product distribution.[4] However, this is not always the case, and some reactions exhibit higher ee at elevated temperatures.[9][10]
-
-
Systematically Vary Catalyst Loading:
-
Action: Test different catalyst loadings (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%).
-
Causality: Both too high and too low catalyst loadings can be detrimental. High concentrations might lead to the formation of catalyst aggregates that have lower selectivity.[5] Conversely, a very low catalyst loading might allow a non-catalyzed, non-selective background reaction to become significant, thus reducing the overall ee.[4][5]
-
Data Presentation: Solvent and Temperature Effects on Enantioselectivity
| Entry | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | Toluene | 25 | 95 | 75 |
| 2 | Toluene | 0 | 80 | 88 |
| 3 | Toluene | -20 | 65 | 95 |
| 4 | DCM | 25 | >99 | 60 |
| 5 | DCM | 0 | 92 | 72 |
| 6 | THF | 25 | 85 | 80 |
This table illustrates a typical optimization study where lower temperatures in toluene lead to higher enantioselectivity, albeit with a decrease in conversion.
Visualization: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A decision-making workflow for systematically troubleshooting low enantiomeric excess.
Issue 2: Poor Chemical Yield
Q: My enantioselectivity is excellent, but the reaction yield is too low for practical application. How can I improve the conversion without sacrificing ee?
A: Improving yield while maintaining high enantioselectivity requires a delicate balance. The focus should be on enhancing the reaction rate and ensuring catalyst stability without compromising the chiral environment.
Step-by-Step Troubleshooting Protocol for Low Yield:
-
Increase Catalyst Loading:
-
Action: Incrementally increase the catalyst loading. This is often the most direct way to boost a sluggish reaction.
-
Causality: A higher concentration of the active catalyst will lead to a faster turnover of the substrate, increasing the overall reaction rate.
-
-
Re-evaluate Reaction Temperature:
-
Action: While low temperatures are often best for ee, a slight increase in temperature can sometimes dramatically improve the yield with only a minor drop in enantioselectivity. A careful study to find the optimal balance is necessary.
-
Causality: Reaction rates are exponentially dependent on temperature (Arrhenius equation). A modest increase in thermal energy can overcome the activation barrier more frequently, leading to a faster reaction.
-
-
Check for Catalyst Inhibition or Deactivation:
-
Action: Consider if the product or a byproduct is inhibiting the catalyst. Try running the reaction at a lower substrate concentration or adding the substrate slowly over time.
-
Causality: Product inhibition occurs when the product binds to the catalyst's active site, preventing further substrate turnover. Slow addition of the substrate can keep its concentration low, minimizing potential substrate-related catalyst deactivation pathways.
-
-
Ensure Proper Mixing:
-
Action: For heterogeneous reactions or reactions with poor solubility, ensure vigorous and efficient stirring.
-
Causality: Inadequate mixing can lead to localized concentration gradients and slow down reactions that are diffusion-limited.
-
Visualization: Balancing Yield and Enantioselectivity
Caption: The interplay between reaction parameters in optimizing for both yield and enantioselectivity.
Issue 3: Inconsistent Results and Reproducibility
Q: I have successfully optimized my reaction, but the results are not reproducible between batches. What could be the cause of this variability?
A: Lack of reproducibility is a frustrating but common issue, often stemming from subtle variations in experimental setup and materials.
Checklist for Ensuring Reproducibility:
-
Atmosphere Control: Are you using a rigorously inert atmosphere (e.g., high-purity argon or nitrogen)? Trace oxygen or moisture can have a significant impact.
-
Reagent Quality: Are you using reagents from the same batch? The purity of solvents, substrates, and especially the chiral ligand or catalyst can vary between suppliers or even lots. It is good practice to re-purify solvents and reagents if variability is observed.
-
Temperature Control: Is your temperature measurement accurate and consistent? Use a calibrated thermometer or probe placed directly in the reaction mixture, as the bath temperature may not reflect the internal temperature.[4]
-
Stirring Rate: Is the stirring rate consistent? In heterogeneous or viscous reactions, the stirring speed can affect the reaction kinetics.
-
Glassware Preparation: Ensure glassware is scrupulously cleaned and dried (e.g., oven-dried or flame-dried under vacuum) to remove any residues or adsorbed water.
References
-
Asymmetric Reactions Synthesis. (n.d.). University of Utah. Retrieved from [Link]
-
Recent Developments in the Catalytic Enantioselective Sakurai Reaction. (2018). MDPI. Retrieved from [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). Royal Society of Chemistry. Retrieved from [Link]
-
Asymmetric hydrogenation. (n.d.). Wikipedia. Retrieved from [Link]
-
Asymmetric catalysis: An enabling science. (2001). PNAS. Retrieved from [Link]
-
Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. (2020). Journal of the American Chemical Society. Retrieved from [Link]
-
Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry. Retrieved from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. Retrieved from [Link]
-
Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. (2006). The Journal of Organic Chemistry. Retrieved from [Link]
-
Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. (2020). Accounts of Chemical Research. Retrieved from [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. (2022). Chemical Science. Retrieved from [Link]
-
Plausible explanation for the low enantioselectivity observed. (2018). ResearchGate. Retrieved from [Link]
-
In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why? (2018). ResearchGate. Retrieved from [Link]
-
Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. Retrieved from [Link]
-
Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. Retrieved from [Link]
-
The problem of racemization in drug discovery and tools to predict it. (2019). ResearchGate. Retrieved from [Link]
-
Solvent effect on enantioselectivity. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent-Induced Enantioselectivity. (2017). ChemistryViews. Retrieved from [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly. (2025). PharmaGuru. Retrieved from [Link]
-
Enantiomeric excess. (n.d.). Wikipedia. Retrieved from [Link]
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Technical Support Center: Troubleshooting Separation of Enantiomers by HPLC
Welcome to the Technical Support Center for Chiral HPLC. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating enantiomers. Here, we move beyond generic advice to provide in-depth, field-proven insights into troubleshooting common issues encountered during these demanding separations. Our approach is rooted in understanding the "why" behind the "how," ensuring you can develop robust and reliable chiral methods.
Frequently Asked Questions (FAQs)
Q1: Why is separating enantiomers so challenging compared to other types of compounds?
Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1] This means they possess identical physical and chemical properties in an achiral environment, including polarity, which is the primary basis for separation in standard reversed-phase HPLC.[1] To separate them, a chiral environment must be introduced into the HPLC system. This is typically achieved by using a chiral stationary phase (CSP), a chiral mobile phase additive, or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which have different physical properties and can be separated on a standard achiral column.[1][2]
Q2: What are the most common types of Chiral Stationary Phases (CSPs) and how do I choose one?
The most widely used and versatile CSPs are polysaccharide-based (e.g., cellulose and amylose derivatives) and macrocyclic glycopeptide-based.[3][4] Polysaccharide-based CSPs are known for their broad applicability across various mobile phase modes, including normal-phase, reversed-phase, and polar organic mode.[5][6] The selection of a CSP is often empirical and requires screening a few different columns.[3][7] A good starting point is to consult application notes from column manufacturers or search the literature for separations of compounds with similar structures.[8]
Q3: What are the different mobile phase modes used in chiral HPLC?
-
Normal-Phase (NP): Typically uses a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol.[9] It often provides strong π-π interactions, which can be crucial for chiral recognition.
-
Reversed-Phase (RP): Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. This mode is often preferred for its compatibility with LC-MS applications and for analyzing polar or ionic samples.[10]
-
Polar Organic Mode (POM): Employs polar organic solvents like methanol, ethanol, or acetonitrile. This mode is particularly useful for compounds that have poor solubility in normal-phase solvents.
Q4: Can temperature be used to optimize a chiral separation?
Yes, temperature is a critical parameter. Unlike standard reversed-phase chromatography where increasing temperature generally shortens retention time, in chiral separations, the effect of temperature is more complex and can influence enantioselectivity.[11][12] Both increasing and decreasing the temperature can improve resolution, and in some cases, even reverse the elution order of the enantiomers.[11] Therefore, it is a valuable tool for method optimization.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing a systematic approach to identifying the cause and implementing a solution.
Issue 1: Poor or No Resolution of Enantiomers
This is one of the most common challenges in chiral method development.
Potential Causes & Solutions
-
Inappropriate Chiral Stationary Phase (CSP): The primary reason for a lack of separation is that the chosen CSP does not provide the necessary chiral recognition for your analyte.
-
Suboptimal Mobile Phase Composition: The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP.[6]
-
Solution:
-
Vary the Organic Modifier: In normal-phase, switch between ethanol, isopropanol, and other alcohols. In reversed-phase, try different organic modifiers like acetonitrile and methanol.
-
Adjust Modifier Percentage: Systematically vary the percentage of the organic modifier. This can significantly impact selectivity.
-
Introduce Additives: For acidic or basic analytes, adding a small amount of an acidic (e.g., acetic acid, trifluoroacetic acid) or basic (e.g., diethylamine, triethylamine) modifier can dramatically improve peak shape and resolution by suppressing unwanted ionic interactions.[9][14][15]
-
-
-
Incorrect Temperature: As mentioned in the FAQs, temperature has a profound effect on chiral separations.
-
Low Flow Rate: Most chiral stationary phases exhibit high resistance to mass transfer.
-
Solution: Try decreasing the flow rate. While a flow rate of 1.0 mL/min is common for initial screening, reducing it to 0.5 mL/min or even lower can significantly improve resolution by allowing more time for the enantiomers to interact with the CSP.
-
Experimental Workflow for Optimizing Resolution
Issue 2: Peak Tailing or Broadening
Poor peak shape can compromise resolution and quantification.
Potential Causes & Solutions
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, especially residual silanol groups on the silica support, can cause peak tailing, particularly for basic compounds.[17][18]
-
Column Overload: Injecting too much sample can lead to peak broadening and fronting.[19]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of strongly retained impurities on the column can lead to a decline in performance and poor peak shape.[20][21]
-
Solution:
-
Use a Guard Column: A guard column is highly recommended to protect the analytical column from contaminants.[20][22]
-
Column Washing: If the column is contaminated, follow the manufacturer's instructions for a washing procedure. For immobilized polysaccharide columns, flushing with a strong solvent like dimethylformamide (DMF) can be effective.[20]
-
Proper Sample Preparation: Ensure samples are filtered before injection to remove particulate matter.[22]
-
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[21]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Data Summary: Effect of Additives on Peak Shape
| Analyte Type | Common Issue | Mobile Phase Additive | Typical Concentration | Expected Outcome |
| Basic Compound | Peak Tailing | Diethylamine (DEA) or Triethylamine (TEA) | 0.1% - 0.5% | Improved peak symmetry |
| Acidic Compound | Peak Tailing | Acetic Acid (AA) or Trifluoroacetic Acid (TFA) | 0.1% | Improved peak symmetry |
Issue 3: Inconsistent Retention Times
Fluctuations in retention times can make peak identification and quantification unreliable.
Potential Causes & Solutions
-
Inadequate Column Equilibration: Chiral columns, especially in normal-phase, can require longer equilibration times than standard reversed-phase columns.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. Monitor the baseline until it is stable.[9]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column oven is not used.[9][22]
-
Solution: Use a column oven to maintain a constant and controlled temperature.[9]
-
-
Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of a volatile solvent component can alter the mobile phase composition and lead to retention time shifts.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
"Memory Effects" from Additives: Some additives can be strongly retained by the stationary phase and affect subsequent analyses, even after changing the mobile phase.[23]
-
Solution: Dedicate columns to specific mobile phase systems (e.g., acidic or basic additives) when possible. If a column must be switched between different additive types, a thorough flushing procedure is necessary.
-
Troubleshooting Logic for Inconsistent Retention Times
References
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
-
Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns | Journal of Chromatographic Science | Oxford Academic. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution - Daicel Chiral Technologies. [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. [Link]
-
Technical News - Selection Method of Chiral Stationary Phases - Sumika Chemical Analysis Service. [Link]
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. [Link]
-
Playing with Selectivity for Optimal Chiral Separation - LCGC International. [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC - NIH. [Link]
-
Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β - Journal of Chromatographic Science. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns - YMC. [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some... - ResearchGate. [Link]
-
Chiral HPLC column selection and method development guide (Sigma-Aldrich) - Bioanalysis Zone. [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies. [Link]
-
Trouble with chiral separations - Chromatography Today. [Link]
-
Enantiomer Separations - Chromatography Online. [Link]
-
Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. - ResearchGate. [Link]
-
Choosing the Right Chiral Column for Your Application - Daicel Chiral Technologies. [Link]
-
What are the Common Peak Problems in HPLC - Chromatography Today. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
-
Abnormal Peak Shapes - Shimadzu. [Link]
-
(PDF) Enantiomeric separation of drugs by HPLC - ResearchGate. [Link]
-
Finding the Best Separation for Enantiomeric Mixtures - LCGC International. [Link]
-
Chiral HPLC Separations - Phenomenex. [Link]
Sources
- 1. Enantiomer Separations | Separation Science [sepscience.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. chiraltech.com [chiraltech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ymc.co.jp [ymc.co.jp]
- 14. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. agilent.com [agilent.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. chiraltech.com [chiraltech.com]
- 21. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimization of Reaction Conditions for N-Acylation
Welcome to the Technical Support Center for N-Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation. N-acylation is a cornerstone of organic and medicinal chemistry, fundamental to peptide synthesis, protecting group strategies, and the construction of countless pharmaceutical agents.[1][2][3] This resource provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions to address specific experimental challenges and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during N-acylation reactions in a direct question-and-answer format.
Q1: My N-acylation reaction is showing low or no conversion. What are the common causes and solutions?
A: This is the most frequent challenge and typically points to one of three core issues: an inactive nucleophile (the amine), an inactive electrophile (the acylating agent), or suboptimal reaction conditions.
-
Inactive Nucleophile (Amine): The amine's lone pair of electrons is essential for attacking the acylating agent.[4] If the reaction medium becomes too acidic, typically from an acid byproduct like HCl generated when using acyl chlorides, the amine will be protonated.[5] This protonated form, an ammonium salt, lacks the necessary lone pair and is non-nucleophilic, effectively stopping the reaction.[4][5]
-
Solution: Add a suitable base to neutralize the acid byproduct. For acyl chlorides, a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine is commonly used to scavenge the generated acid.[2][5] For less reactive systems, a stronger base might be needed to deprotonate the amine, increasing its nucleophilicity.
-
-
Inactive Electrophile (Acylating Agent): Acylating agents, particularly highly reactive ones like acyl chlorides and anhydrides, can degrade over time, often through hydrolysis from atmospheric moisture.[4]
-
Suboptimal Reaction Conditions:
-
Temperature: Many N-acylations proceed smoothly at room temperature. However, sterically hindered or electronically deactivated substrates may require heating to overcome the activation energy barrier.[4][6] Conversely, excessive heat can promote side reactions and degradation.[4]
-
Solubility: If the amine substrate is not fully dissolved, the reaction will be slow and incomplete.[8]
-
Solution: Select a solvent in which your substrate has good solubility at the desired reaction temperature. Aprotic polar solvents like DMF or DMSO can be effective for poorly soluble compounds.[8]
-
-
Troubleshooting Workflow for Low Conversion
Caption: Systematic workflow for diagnosing and solving low conversion issues.
Q2: My final product is impure and shows multiple spots on TLC. What are the likely side products and how can I avoid them?
A: The presence of multiple products indicates incomplete reaction or the occurrence of side reactions.
-
Unreacted Starting Material: This is the most common impurity.
-
Diacylation: This can occur if the newly formed amide is still nucleophilic enough to react with another equivalent of the acylating agent. It is less common for primary amines under controlled conditions but can be an issue with forcing conditions.[4]
-
Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[4]
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[4] Purifying the starting amine if it appears discolored can also be beneficial.
-
-
Side Products from Coupling Reagents: When using carboxylic acids with coupling agents (e.g., DCC, EDC), the reagents themselves can lead to byproducts (e.g., DCU) that may be difficult to remove.
-
Solution: Choose a coupling agent whose byproduct has favorable solubility properties. For example, the byproduct of EDC is water-soluble and easily removed with an aqueous wash, whereas the DCU byproduct from DCC is largely insoluble and must be filtered off.
-
Q3: I'm having difficulty with the work-up and isolation of my product. What are the best practices?
A: A well-planned work-up is critical for isolating a pure product. The term "work-up" refers to the steps taken to purify the product after the reaction is complete, most commonly involving extraction and washes in a separatory funnel.[9]
-
Quenching: First, safely neutralize any remaining reactive reagents. For reactions using acyl chlorides or anhydrides, a slow addition of water, a saturated solution of sodium bicarbonate, or aqueous ammonium chloride can be used.[10] Be cautious, as this can be exothermic.
-
Aqueous Washes: Perform a series of washes to remove impurities.
-
Dilute Acid Wash (e.g., 1M HCl): Removes unreacted amines and basic catalysts like pyridine.[5]
-
Dilute Base Wash (e.g., sat. NaHCO₃): Removes unreacted carboxylic acids and acidic byproducts.
-
Brine Wash (sat. NaCl): Removes residual water from the organic layer and helps break up emulsions.
-
-
Drying and Concentration: After the washes, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.[5][9]
-
Purification: If impurities remain, further purification is necessary.
-
Recrystallization: An excellent method for purifying solid products.
-
Column Chromatography: A versatile technique for purifying both solid and liquid products when recrystallization is not feasible.[5]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right acylating agent?
A: The choice depends on the reactivity of your amine and the desired reaction conditions.
| Acylating Agent | Relative Reactivity | Common Conditions | Pros & Cons |
| Acyl Halides (e.g., Acetyl Chloride) | Very High | Anhydrous solvent, base (TEA, pyridine), often 0 °C to RT.[5] | Pro: Highly reactive, drives reactions with weak nucleophiles. Con: Moisture sensitive, generates corrosive acid byproduct (e.g., HCl).[7] |
| Acid Anhydrides (e.g., Acetic Anhydride) | High | Often neat or in solvent, can be catalyst-free.[4] | Pro: Less moisture sensitive than acyl halides, byproduct (carboxylic acid) is less corrosive. Con: Less reactive than acyl halides. |
| Carboxylic Acids | Low (Requires Activation) | Coupling agent (EDC, DCC, HATU) and base in an aprotic solvent.[5] | Pro: Wide variety of carboxylic acids available, milder conditions possible. Con: Requires a coupling agent, which adds cost and potential for side reactions/impurities. |
| Active Esters (e.g., NHS esters) | Moderate | Aprotic solvent, often no additional base needed. | Pro: Good for sensitive substrates (e.g., peptides), byproducts are often water-soluble and easy to remove.[11] Con: Must be pre-formed from the corresponding carboxylic acid. |
| Thioesters | Moderate | Requires specific activation, often with a base like Cs₂CO₃ at elevated temperatures.[12][13] | Pro: Offer high chemoselectivity and are stable acyl sources.[12] Con: May require higher temperatures and specific conditions. |
Q2: What is the role of a base, and how do I select one?
A: A base in N-acylation serves one of two primary roles:
-
Acid Scavenger: To neutralize the acidic byproduct generated from acyl halides or anhydrides, preventing the protonation of the starting amine.[5] Non-nucleophilic bases like triethylamine (TEA) or pyridine are ideal for this purpose.
-
Activating Agent: To deprotonate the amine (or a carboxylic acid in coupling reactions), increasing its nucleophilicity.[1] Stronger, non-nucleophilic bases like DBU or hydride bases (NaH , KH ) can be used for this, though require careful handling and anhydrous conditions.[10]
For particularly sluggish reactions, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be used in catalytic amounts. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[8]
Q3: How does the choice of solvent affect the reaction?
A: The solvent is critical for solubilizing reactants and influencing reaction rates.[5]
-
Aprotic Solvents are generally preferred.
-
Non-polar: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) are common and work well for many systems.[5]
-
Polar: Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO) are good for dissolving polar substrates and can sometimes accelerate reactions, but can be difficult to remove during work-up.[10][14]
-
-
Protic Solvents like water or alcohols are generally avoided as they can react with highly reactive acylating agents. However, some modern, "greener" protocols have been developed that successfully use water as a solvent, often under microwave conditions or with specific reagents like acylbenzotriazoles.[7]
Q4: How can I monitor the reaction progress effectively?
A: Monitoring is crucial to determine the reaction endpoint, preventing the formation of side products from excessive heating or reaction time.
-
Thin Layer Chromatography (TLC): The most common method. Spot the reaction mixture alongside the starting materials. The reaction is complete when the starting amine spot has disappeared.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the consumption of starting materials and the formation of the desired product mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for online reaction monitoring, providing quantitative data on the concentration of reactants and products in real-time.[15]
Q5: Are there "greener" or milder alternatives for N-acylation?
A: Yes, significant research has focused on developing more sustainable methods.
-
Catalytic Direct Amidation: Methods that directly couple a carboxylic acid and an amine without stoichiometric coupling agents are highly desirable. Catalysts based on boric acid or certain metals can facilitate this dehydration reaction.[2]
-
Reactions in Water: Protocols using water as a solvent, often with microwave assistance, eliminate the need for volatile organic solvents.[7]
-
Enzymatic Methods: Biocatalytic approaches using enzymes like lipases are emerging as sustainable alternatives for specific transformations.[2]
Section 3: Key Experimental Protocols
Protocol 1: General N-Acylation using an Acyl Chloride
This protocol is adapted for a standard acylation of a secondary amine.[2]
-
Reaction Setup: Dissolve the secondary amine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.1 equiv) in an anhydrous aprotic solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps control the initial exothermic reaction.
-
Addition of Acyl Chloride: Add the acyl chloride (1.05 equiv), either neat or as a solution in the same solvent, dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting amine.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by recrystallization or flash column chromatography.[5]
Protocol 2: Catalyst-Free N-Acylation using an Acid Anhydride
This protocol is adapted from a general, eco-friendly procedure.[4]
-
Reaction Setup: In a 25 mL round-bottomed flask, add the amine (1.0 mmol).
-
Addition of Anhydride: Add the acid anhydride (1.2 mmol) to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically complete within 10-30 minutes.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: Upon completion, add cold water to the flask to precipitate the product and hydrolyze any excess anhydride.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry in a desiccator or vacuum oven.
Section 4: Visual Aids and Diagrams
General Mechanism of N-Acylation with an Acyl Chloride
Caption: Mechanism of N-acylation showing nucleophilic attack on an acyl chloride.
References
- optimizing reaction conditions for N-acyl
- Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. (2025). Benchchem.
- optimizing N-acylation of 3-aminoacetanilide reaction conditions. (2025). Benchchem.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). Molecules, 25(11), 2501.
- Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. (2025). Benchchem.
- N-Acylation Reactions of Amines. (n.d.).
- Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- Technical Support Center: Optimizing N-acetylation of Hindered Arom
- Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. (n.d.). Magritek.
- Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry, 18, 89–94.
- Technical Support Center: N-Acylation of Hindered Anilines. (2025). Benchchem.
- Optimization of the reaction conditions a. (2022).
- Effect of solvent on the acylation reaction. (n.d.).
- (PDF) N-Acylation in Combinatorial Chemistry. (2004).
- 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. magritek.com [magritek.com]
Technical Support Center: Synthesis of (R)-2-Benzamido-2-phenylacetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Benzamido-2-phenylacetic acid. This valuable chiral building block is often synthesized via the Schotten-Baumann reaction, a robust method for N-acylation. However, like any chemical transformation, this synthesis is not without its potential pitfalls, primarily the formation of process-related side products that can compromise yield, purity, and enantiomeric integrity. This guide provides a comprehensive troubleshooting framework, detailed analytical protocols, and an in-depth look at the causality behind the formation of these impurities, empowering you to optimize your synthetic outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, presenting them in a question-and-answer format to directly tackle challenges you may face in the lab.
Q1: My final product shows a significant peak corresponding to benzoic acid in the HPLC analysis. What is the likely cause and how can I prevent it?
A: The presence of benzoic acid is a common issue and almost certainly results from the hydrolysis of your acylating agent, benzoyl chloride.[1] The Schotten-Baumann reaction is typically conducted in a biphasic system with an aqueous base (e.g., sodium hydroxide) to neutralize the HCl byproduct.[2][3] However, benzoyl chloride can also react with water or hydroxide ions, leading to the formation of benzoic acid.[1]
Causality & Prevention:
-
Inefficient Mixing: If the biphasic mixture is not stirred vigorously, the benzoyl chloride has a longer residence time in the aqueous phase, increasing the likelihood of hydrolysis. Ensure high-speed, efficient stirring to maximize the interfacial area between the organic and aqueous phases.
-
Rate of Addition: Adding the benzoyl chloride too quickly can lead to localized "hotspots" of high concentration, where it is more likely to react with water before it can find an (R)-phenylglycine molecule. A slow, dropwise addition of benzoyl chloride is recommended.[3]
-
Temperature Control: While the reaction is often run at room temperature, excessive heat can accelerate the rate of hydrolysis. Maintaining a controlled temperature (e.g., 0-5 °C) during the addition of benzoyl chloride can help to mitigate this side reaction.
Q2: The enantiomeric excess (e.e.) of my this compound is lower than expected. What could be causing this racemization?
A: The loss of enantiomeric purity is a critical issue in this synthesis, leading to the formation of the undesired (S)-2-Benzamido-2-phenylacetic acid. Phenylglycine and its derivatives are known to be susceptible to racemization, particularly under basic conditions.[4][5]
Causality & Prevention:
-
Base Concentration and Exposure Time: The α-proton of the carboxylic acid in phenylglycine is acidic and can be abstracted by the base, leading to the formation of a planar enolate intermediate, which can then be protonated from either face to give a racemic mixture.[4] To minimize this, use the minimum effective concentration of the base required to neutralize the generated HCl. Also, aim for the shortest possible reaction time.
-
pH Control: Maintaining a pH in the range of 9-11 is often a good compromise to ensure the amine is deprotonated and nucleophilic while minimizing racemization.[2] Careful monitoring and adjustment of the pH throughout the reaction can be beneficial.
-
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for deprotonation and subsequent racemization. Conducting the reaction at lower temperatures can help preserve the stereochemical integrity of the starting material.
Q3: I've detected unreacted (R)-phenylglycine in my crude product. How can I improve the reaction conversion?
A: Incomplete conversion can be due to several factors, often related to the stoichiometry of the reactants or the deactivation of the starting materials.
Causality & Prevention:
-
Stoichiometry: Ensure that you are using a slight excess of benzoyl chloride (e.g., 1.05-1.1 equivalents) to drive the reaction to completion. However, be mindful that a large excess can lead to more significant side product formation.
-
Amine Protonation: The HCl generated during the reaction will protonate the amino group of (R)-phenylglycine, rendering it non-nucleophilic.[1] The role of the base is to neutralize this HCl.[6][7] If the addition of the base is not sufficient or not synchronized with the generation of HCl, the reaction can stall. Ensure adequate and timely addition of the base.
-
Reagent Quality: The purity of your (R)-phenylglycine and benzoyl chloride is crucial. Impurities in the starting materials can interfere with the reaction. Use reagents of high purity and ensure the benzoyl chloride has not partially hydrolyzed to benzoic acid upon storage.
Q4: My NMR spectrum shows some unexpected aromatic signals that do not correspond to the product, starting material, or benzoic acid. What could they be?
A: While less common for this specific synthesis, other side products can arise from impurities in the starting materials or from alternative reaction pathways. Likely impurities in phenylglycine itself can include phenylacetic acid and benzaldehyde.[8]
Causality & Prevention:
-
Starting Material Impurities: Benzaldehyde is a potential precursor in some synthetic routes to phenylglycine. If present as an impurity, it may undergo side reactions under the basic reaction conditions. Phenylacetic acid could also be a contaminant in the phenylglycine starting material.[8] It is crucial to start with highly pure (R)-phenylglycine.
-
Di-benzoylation: While phenylglycine has only one amino group, in theory, the carboxylate could be activated to form a mixed anhydride with benzoyl chloride, which could then react with another molecule of phenylglycine. However, this is generally a minor pathway under Schotten-Baumann conditions.
Visualizing the Reaction and Side Products
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the key side reactions that can occur.
Caption: Synthesis of this compound and major side product pathways.
Summary of Potential Side Products
The following table provides a quick reference for the common side products, their likely origin, and recommended analytical methods for their detection.
| Side Product | Chemical Structure | Likely Origin | Recommended Analytical Method(s) |
| Benzoic Acid | C₇H₆O₂ | Hydrolysis of benzoyl chloride.[1] | HPLC, LC-MS, GC-MS |
| (S)-2-Benzamido-2-phenylacetic acid | C₁₅H₁₃NO₃ | Racemization of the (R)-enantiomer under basic conditions.[4] | Chiral HPLC |
| (R)-Phenylglycine | C₈H₉NO₂ | Unreacted starting material. | HPLC, LC-MS |
| Phenylacetic Acid | C₈H₈O₂ | Impurity in the (R)-phenylglycine starting material.[8] | HPLC, LC-MS, GC-MS |
| Benzaldehyde | C₇H₆O | Impurity in the (R)-phenylglycine starting material.[8] | HPLC, LC-MS, GC-MS |
Experimental Protocols for Side Product Identification
To effectively troubleshoot your synthesis, it is essential to have robust analytical methods in place. Below are detailed protocols for the identification and quantification of the key side products using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Achiral HPLC for Benzoic Acid, Phenylacetic Acid, and Benzaldehyde
This method is suitable for quantifying the non-chiral impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your crude product into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient could be 20-80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to benzoic acid, phenylacetic acid, and benzaldehyde by comparing their retention times with those of authentic standards.
-
Quantify the impurities using a calibration curve prepared from the standards.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess of your product.
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, using the mobile phase as the diluent.
-
-
HPLC System and Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective (e.g., amylose or cellulose-based).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid (TFA). The exact ratio will need to be optimized for your specific column. A common starting point is 90:10 (n-hexane:isopropanol) with 0.1% TFA.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The two enantiomers, (R) and (S), should be resolved into two separate peaks.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100
-
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and addressing issues in your synthesis.
Caption: A logical flow for diagnosing and addressing common issues in the synthesis.
References
-
The Reactions of Aliphatic Acid Chlorides. Sciencemadness.org. Available at: [Link]
-
Schotten–Baumann reaction. Grokipedia. Available at: [Link]
-
Phenylglycine Impurities and Related Compound. Veeprho. Available at: [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. Available at: [Link]
-
Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Collegedunia. Available at: [Link]
-
Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Available at: [Link]
- Bossi, A., Cretich, M., & Righetti, P. G. (1998). Production of D-phenylglycine from racemic (D,L)-phenylglycine via isoelectrically-trapped penicillin G acylase. Biotechnology and bioengineering, 60(4), 454–461.
- Pfeifer, V., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.
-
Schotten Baumann Reaction. BYJU'S. Available at: [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. ResearchGate. Available at: [Link]
- Gröger, H., & Drauz, K. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
-
Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]
-
Schotten-Baumann reaction. chemeurope.com. Available at: [Link]
-
Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. ResearchGate. Available at: [Link]
-
o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. ResearchGate. Available at: [Link]
-
Search Results. Beilstein Journals. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. byjus.com [byjus.com]
- 7. Schotten-Baumann_reaction [chemeurope.com]
- 8. veeprho.com [veeprho.com]
Technical Support Center: Purification Strategies for Chiral Carboxylic Acids
Welcome to the Technical Support Center for the purification of chiral carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating enantiomerically pure acidic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues encountered during experimental work. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your purification workflows.
Section 1: Troubleshooting Guide for Common Purification Challenges
This section addresses the most common and frustrating issues that arise during the purification of chiral carboxylic acids. We will explore the root causes of these problems and provide systematic, actionable solutions.
Diastereomeric Salt Crystallization Issues
Diastereomeric salt crystallization is a classical and scalable method for resolving racemic carboxylic acids.[1] It relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral resolving agent.[1] However, achieving efficient and selective crystallization can be challenging.
Question: My product is "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline material. This phenomenon is typically caused by high supersaturation or the crystallization temperature being above the melting point of the solvated salt.[2][3]
Causality and Troubleshooting Steps:
-
High Supersaturation: A rapid decrease in solubility can lead to the formation of an amorphous oil.
-
Rapid Cooling: Crash cooling a saturated solution is a common cause of oiling out.
-
Solution: Employ a slower, controlled cooling rate. This allows the system to remain in the metastable zone for a longer period, promoting the formation of an ordered crystal lattice.[2]
-
-
Inappropriate Solvent System: The solvent may be too effective at solvating the diastereomeric salt, preventing crystallization.
-
Temperature Effects: The temperature of the crystallization process may be too high.
-
Solution: Lower the crystallization temperature to ensure it is below the melting point of the salt.[3]
-
Question: I'm getting very low yield of my desired diastereomeric salt. How can I improve it?
Answer:
Low yield is a frequent problem that can often be traced back to the solvent choice, stoichiometry of the resolving agent, or non-optimal temperature control.
Causality and Troubleshooting Steps:
-
Suboptimal Solvent Choice: The ideal solvent should exhibit a significant difference in solubility for the two diastereomers at a given temperature.[1][2]
-
Solution: Conduct a systematic solvent screen. The goal is to find a solvent where the desired diastereomer is sparingly soluble, while the undesired diastereomer remains in solution.[4]
-
-
Temperature and Cooling Rate: Temperature directly influences solubility.
-
Stoichiometry of the Resolving Agent: The amount of chiral resolving agent used can impact the solubility of the diastereomeric salts.
-
Solution: While an equimolar amount is a common starting point, using a substoichiometric amount (e.g., 0.5 equivalents) can sometimes improve separation efficiency and purity by increasing the salts' solubilities.[2] This needs to be optimized for each specific system.
-
Question: The diastereomeric excess (d.e.) of my crystallized salt is low. What can I do to improve it?
Answer:
Low diastereomeric excess points to poor discrimination between the two diastereomeric salts during crystallization. This is almost always a solvent-related issue.
Causality and Troubleshooting Steps:
-
Poor Solvent Selectivity: The chosen solvent does not provide a sufficient solubility difference between the diastereomers.
-
Solution: A thorough solvent screen is the most critical step to enhance selectivity.[3] This often involves testing a range of solvents with varying polarities and functionalities.
-
-
Recrystallization: A single crystallization may not be sufficient to achieve high purity.
-
Solution: Perform one or more recrystallization steps. The choice of solvent for recrystallization may be the same as the initial one or a different solvent that offers better purification.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC) Issues
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. However, achieving good resolution and peak shape can be complex.
Question: I'm seeing poor or no enantiomeric resolution. What should I do?
Answer:
A lack of separation between enantiomers is a common starting point in chiral method development. It indicates that the chosen chiral stationary phase (CSP) and mobile phase combination is not providing adequate stereoselective interactions.
Causality and Troubleshooting Steps:
-
Inappropriate CSP: The fundamental principle of chiral HPLC is the differential interaction between the enantiomers and the CSP. If the CSP is not suitable for the analyte, no separation will occur.
-
Solution: Screen different types of CSPs. Polysaccharide-based columns are a good starting point for many applications.[5]
-
-
Suboptimal Mobile Phase: The mobile phase composition significantly influences chiral recognition.
-
Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[5] For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and sometimes resolution.[5][6]
-
-
Temperature Effects: Temperature affects the thermodynamics of the chiral recognition process.
Question: My peaks are tailing. How can I improve the peak shape?
Answer:
Peak tailing is characterized by an asymmetry where the back half of the peak is broader than the front. This is often due to secondary, undesirable interactions between the analyte and the stationary phase.[6]
Causality and Troubleshooting Steps:
-
Secondary Silanol Interactions: For silica-based columns, residual silanol groups can interact with acidic analytes, causing tailing.[6]
-
Solution: Ensure the mobile phase pH is low enough to keep the carboxylic acid in its protonated form. Adding an acidic modifier like 0.1% TFA can significantly improve peak shape.[6]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute the sample and inject a smaller volume. If the peak shape improves, the column was likely overloaded.[6]
-
-
Column Contamination or Degradation: An old or contaminated column can exhibit poor peak shape.
Enzymatic Resolution Issues
Enzymatic resolution utilizes the stereoselectivity of enzymes, often lipases or proteases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[8][9]
Question: The enzymatic reaction is very slow or not proceeding at all. What could be the problem?
Answer:
Slow or no enzymatic activity can be due to a variety of factors including incorrect enzyme selection, suboptimal reaction conditions, or enzyme inhibition.
Causality and Troubleshooting Steps:
-
Incorrect Enzyme Choice: Not all enzymes are suitable for every substrate.
-
Solution: Screen a panel of different enzymes (e.g., various lipases, proteases) to find one with activity towards your specific chiral carboxylic acid or its ester derivative.
-
-
Suboptimal pH and Temperature: Enzyme activity is highly dependent on pH and temperature.
-
Solution: Consult the literature or manufacturer's data for the optimal pH and temperature range for the selected enzyme. Perform small-scale experiments to determine the optimal conditions for your specific substrate.
-
-
Poor Substrate Solubility: The enzyme can only act on a substrate that is accessible to its active site.
-
Solution: If your substrate has poor aqueous solubility, consider using a co-solvent system or performing the reaction in an organic solvent. Some enzymes, particularly lipases, are active in non-aqueous environments.
-
-
Product Inhibition: The product of the enzymatic reaction may inhibit the enzyme's activity.
-
Solution: If possible, remove the product from the reaction mixture as it is formed. This could involve techniques like in-situ extraction.
-
Question: The enantiomeric excess (e.e.) of my product is low. How can I improve it?
Answer:
Low enantiomeric excess indicates that the enzyme is not sufficiently selective for one enantiomer over the other under the current reaction conditions.
Causality and Troubleshooting Steps:
-
Suboptimal Reaction Conditions: The enantioselectivity of an enzyme can be influenced by temperature, solvent, and pH.
-
Solution: Systematically vary the reaction conditions. For example, lowering the temperature can sometimes increase the enantioselectivity of an enzymatic reaction. The choice of organic solvent can also have a profound impact on selectivity.
-
-
Reaction Proceeding Too Far: For a kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. Pushing the reaction beyond 50% conversion will result in a decrease in the enantiomeric excess of the remaining substrate.
-
Solution: Monitor the reaction progress over time and stop the reaction at or near 50% conversion to maximize the e.e. of the unreacted starting material.
-
Section 2: Frequently Asked Questions (FAQs)
What is the first step I should take when developing a purification strategy for a new chiral carboxylic acid?
The initial step should be a thorough literature search for the specific compound or structurally similar compounds. This can provide valuable starting points for methods that are likely to be successful. Following that, small-scale screening of different techniques (diastereomeric salt crystallization with various resolving agents, chiral HPLC with different columns and mobile phases) is a practical approach to identify the most promising purification strategy.
When should I consider derivatization for the purification of a chiral carboxylic acid?
Derivatization is a useful strategy in several scenarios:
-
For Analytical Separation (GC or HPLC): If direct separation on a chiral column is unsuccessful, converting the carboxylic acid to a diastereomeric amide or ester with a chiral derivatizing agent allows for separation on a standard achiral column.[10][11] This can also be used to introduce a chromophore for enhanced UV detection.[11]
-
To Improve Crystallization Properties: If the carboxylic acid itself or its diastereomeric salts are difficult to crystallize, converting it to a derivative might yield a more crystalline compound.
What are the advantages of Supercritical Fluid Chromatography (SFC) for chiral separations?
SFC is a form of normal-phase chromatography that uses supercritical CO2 as the primary mobile phase.[12] Its main advantages include:
-
Speed: SFC often allows for faster separations compared to HPLC due to the low viscosity and high diffusivity of the mobile phase.[13][14]
-
Green Chemistry: It reduces the use of toxic organic solvents.[13][14]
-
Complementary Selectivity: SFC can sometimes provide different or better separation for compounds that are difficult to resolve by HPLC.[13]
Section 3: Experimental Protocols and Workflows
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol provides a general guideline for the resolution of a racemic carboxylic acid via diastereomeric salt formation.[1]
-
Salt Formation:
-
Dissolve the racemic carboxylic acid in a minimal amount of a suitable heated solvent.
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent (e.g., a chiral amine) in the same solvent.[1]
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
-
Crystallization:
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[1]
-
-
Analysis and Recrystallization:
-
Liberation of the Free Acid:
-
Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with an acid (e.g., HCl) to protonate the carboxylic acid.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry with a drying agent (e.g., MgSO4), filter, and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.
-
Workflow for Chiral Method Development
The following diagram illustrates a logical workflow for selecting and optimizing a purification strategy for a chiral carboxylic acid.
Caption: Workflow for Chiral Carboxylic Acid Purification.
Section 4: Data Summary Tables
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Chiral Resolving Agent | Class | Typical Applications |
| (R/S)-1-Phenylethylamine | Amine | General purpose, widely used |
| (1R,2S)-Ephedrine | Amino Alcohol | Often effective for aromatic acids |
| (R)-1,2-Diaminopropane | Diamine | Can form salts with two acid molecules |
| Brucine / Strychnine | Alkaloid | Classical, often highly selective but toxic |
| (R/S)-2-Amino-1-butanol | Amino Alcohol | Synthetic, readily available |
Table 2: Starting Conditions for Chiral HPLC Screening
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase (Normal Phase) | Acidic Analyte Modifier |
| Polysaccharide (e.g., Chiralcel OD-H) | n-Hexane / Isopropanol (90:10 v/v) | 0.1% Trifluoroacetic Acid (TFA) |
| Polysaccharide (e.g., Chiralpak AD) | n-Hexane / Ethanol (90:10 v/v) | 0.1% Trifluoroacetic Acid (TFA) |
| Pirkle-type (e.g., Whelk-O1) | n-Hexane / Isopropanol (80:20 v/v) | 0.1% Trifluoroacetic Acid (TFA) |
References
- Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine - Benchchem. (n.d.).
- Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid - Benchchem. (n.d.).
- Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation - APC. (n.d.).
- Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane - Benchchem. (n.d.).
- Enzymatic synthesis of chiral 2-hydroxy carboxylic acids - FAO AGRIS. (2015).
- Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem. (n.d.).
- Acids: Derivatization for GC Analysis. (n.d.).
- Chiral Derivatization Reagents - Analytical Chemical Products - Alfa Chemistry. (n.d.).
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem. (n.d.).
- Enzymatic Resolution of Chiral 2-Hydroxy Carboxylic Acids by Enantioselective Oxidation with Molecular Oxygen Catalyzed by the Glycolate Oxidase from Spinach (Spinacia oleracea) | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed. (n.d.).
- Enzymatic Synthesis of Chiral 2-Hydroxy Carboxylic Acids | Semantic Scholar. (2015).
- Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025).
- Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. (2025).
- Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing). (2023).
- Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.).
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012).
- (PDF) Derivatization reactions and reagents for gas chromatography analysis. (n.d.).
- HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization - AKJournals. (n.d.).
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - RSC Publishing. (n.d.).
- Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries | Inorganic Chemistry - ACS Publications. (2023).
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. (n.d.).
- 6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (2019).
- Trouble with chiral separations - Chromatography Today. (2020).
- Chiral HPLC Method Development. (n.d.).
- Supercritical fluid chromatography - Wikipedia. (n.d.).
- Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals | LCGC International. (n.d.).
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC - NIH. (2025).
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
- Proline Derivatization and Enantioresolution by Chiral GC - Sigma-Aldrich. (n.d.).
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.).
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
- Derivatization - Chemistry LibreTexts. (2023).
- Analysis of chiral compounds using supercritical fluid chromatography. (2024).
- (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. (2023).
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing). (2023).
- 26 questions with answers in CHIRAL HPLC | Science topic - ResearchGate. (n.d.).
- Unusual effects of separation conditions on chiral separations | Request PDF - ResearchGate. (2025).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
- Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.).
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich. (n.d.).
- Protecting Your Chiral Columns for Optimal Performance. (n.d.).
- Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022).
- Enantiomer separation of acidic compounds - Daicel Chiral Technologies. (n.d.).
Sources
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- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enantiomeric Excess in Resolution Processes
Welcome to the Technical Support Center for Chiral Resolution. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their enantiomeric separations. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during resolution experiments. Our goal is to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for chiral resolution, and how do I choose the right one?
A1: The choice of a resolution method depends on the physicochemical properties of your compound, the scale of the separation, and the desired enantiomeric purity. The three main strategies are:
-
Diastereomeric Salt Formation: This is the most common and often most cost-effective method for the large-scale resolution of acidic or basic compounds.[1][2] It involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[3][4] These salts have different physical properties, such as solubility, allowing for their separation by crystallization.[3][4][5]
-
Preferential Crystallization: This technique is applicable to racemic mixtures that form conglomerates, meaning the enantiomers crystallize as separate entities.[6][7] By seeding a supersaturated racemic solution with crystals of the desired enantiomer, you can induce its selective crystallization.[6]
-
Kinetic Resolution: This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[8] One enantiomer reacts faster, leaving the other enantiomer in excess in the unreacted starting material.[8] Enzymes are often used as highly selective catalysts in kinetic resolutions.[8][9]
Q2: My resolution process has stalled at a low enantiomeric excess (ee). What are the likely causes?
A2: Reaching a plateau in enantiomeric excess can be frustrating. The common culprits depend on the resolution method:
-
For Diastereomeric Salt Formation:
-
Poor Solubility Difference: The solubilities of your two diastereomeric salts may be too similar in the chosen solvent system.[10]
-
Co-crystallization: Both diastereomers may be crystallizing out of solution simultaneously.
-
Incomplete Salt Formation: The reaction between your racemate and the resolving agent may not have gone to completion.
-
-
For Preferential Crystallization:
-
Spontaneous Nucleation: The unwanted enantiomer may be spontaneously nucleating and crystallizing, thereby contaminating your product.[6]
-
Incorrect Supersaturation Level: The solution may be either too supersaturated, leading to uncontrolled nucleation of both enantiomers, or not supersaturated enough for efficient crystal growth of the desired enantiomer.
-
-
For Kinetic Resolution:
-
Low Enantioselectivity of the Catalyst: The catalyst may not have a sufficiently high preference for one enantiomer over the other.
-
Product Inhibition: The product of the reaction may be inhibiting the catalyst's activity.
-
Racemization: The starting material or product may be racemizing under the reaction conditions.
-
Q3: Can I achieve a theoretical yield greater than 50% for a single enantiomer from a racemic mixture?
A3: Yes, it is possible to surpass the 50% theoretical yield limit of a classical resolution by incorporating a racemization step for the undesired enantiomer. This strategy, often termed Dynamic Kinetic Resolution (DKR) or Resolution with Racemization and Recycle, involves converting the unwanted enantiomer back into the racemic mixture, which can then be subjected to the resolution process again.[1][11] This continuous recycling of the undesired enantiomer can theoretically lead to a 100% yield of the desired enantiomer.
Troubleshooting Guide: Diastereomeric Salt Resolution
This section provides a systematic approach to troubleshooting and optimizing the resolution of enantiomers via diastereomeric salt formation.
Problem 1: Low Yield of the Desired Diastereomeric Salt
A low yield of the crystalline diastereomeric salt is a frequent challenge. The following workflow can help you identify and address the root cause.
Step-by-Step Troubleshooting Protocol:
-
Screening of Resolving Agents and Solvents: The selection of an appropriate resolving agent and solvent system is the most critical factor.[10]
-
Objective: To identify a combination that provides a significant difference in the solubility of the two diastereomeric salts.[10]
-
Procedure:
-
In parallel, react your racemic mixture with a variety of commercially available chiral resolving agents (e.g., tartaric acid derivatives for amines, or chiral amines like (-)-brucine for acids).
-
For each resolving agent, test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures with water).
-
Allow the solutions to crystallize and analyze both the solid and the mother liquor by a suitable chiral analytical method (e.g., HPLC or SFC) to determine the diastereomeric excess (de) and yield.
-
-
-
Optimization of Stoichiometry: The molar ratio of the racemate to the resolving agent can influence the selective precipitation.
-
Objective: To find the optimal molar ratio for maximizing the yield of the desired diastereomer.
-
Procedure:
-
Set up a series of experiments varying the molar ratio of the resolving agent to the racemate (e.g., 0.5:1, 0.8:1, 1:1, 1.2:1).
-
Monitor the yield and diastereomeric excess of the crystallized salt.
-
-
-
Controlled Cooling and Supersaturation: The temperature profile during crystallization directly impacts nucleation and crystal growth.[10]
-
Objective: To establish a cooling profile that favors the crystallization of the less soluble diastereomer.
-
Procedure:
-
Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature.
-
Implement different cooling rates (e.g., slow linear cooling, stepwise cooling) and hold times at specific temperatures.
-
Analyze the resulting crystals for yield and purity.
-
-
-
Seeding Strategy: Introducing seed crystals of the desired diastereomeric salt can direct the crystallization process.[10]
-
Objective: To promote the crystallization of the desired diastereomer and prevent the nucleation of the undesired one.
-
Procedure:
-
Prepare a supersaturated solution.
-
Add a small amount (typically 1-5% by weight) of finely ground, pure crystals of the desired diastereomeric salt.
-
Compare the results with an unseeded experiment.
-
-
Workflow for Troubleshooting Low Yield in Diastereomeric Salt Formation:
Caption: Simplified schematic of a kinetic resolution process.
References
-
Faure, S., et al. (2021). Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. Organic Process Research & Development. [Link]
-
LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Nagy, Z. K., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]
-
Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
van der Meijden, M., et al. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]
-
Berry, S., et al. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]
-
Toth, G., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
-
Khan Academy. (2013). Resolution of enantiomers. Khan Academy. [Link]
-
Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Taylor & Francis. [Link]
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Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]
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Chiralpedia. (2025). The Fundamentals of Chiral Resolution: Why Chirality Matters. Chiralpedia. [Link]
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Tanaka, K., et al. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Symmetry. [Link]
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Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
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Simandi, B., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. [Link]
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Wang, Y., et al. (2024). Enhancing the Enantioselectivity and Catalytic Efficiency of Esterase from Bacillus subtilis for Kinetic Resolution of l-Menthol through Semirational Design. Journal of Agricultural and Food Chemistry. [Link]
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Wang, X., & Hsieh, A. (2012). Enantioenrichment by Crystallization. ResearchGate. [Link]
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Baimenov, A., et al. (2021). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. ACS Applied Materials & Interfaces. [Link]
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Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]
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Raushel, F. M., et al. (2019). Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. Biochemistry. [Link]
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Femmer, C., et al. (2016). Chiral resolution methods and the integration of a racemization step. ResearchGate. [Link]
-
LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
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Lee, J., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. [Link]
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TU Delft. (n.d.). Chiral Separation by a Combination of Racemization and Crystallization. TU Delft. [Link]
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Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
-
Golec, E., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules. [Link]
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Acevedo-Cartagena, D., et al. (2019). Resolution Control in a Continuous Preferential Crystallization Process. Crystal Growth & Design. [Link]
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Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
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Arrabito, G., & Scialabba, C. (2024). Unconventional approaches for chiral resolution. TrAC Trends in Analytical Chemistry. [Link]
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Technical Support Center: Chiral Chromatography Troubleshooting
Welcome to our dedicated technical support center for chiral chromatography. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to resolve common challenges, with a specific focus on the persistent issue of peak tailing. This resource is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common frustration in chiral chromatography that can compromise resolution, accuracy, and reproducibility. A symmetrical, Gaussian peak is the ideal, but asymmetrical peaks with a "tail" often indicate underlying chemical or physical issues within your chromatographic system. This guide will walk you through a systematic approach to diagnose and resolve peak tailing.
Q1: My chiral separation is showing significant peak tailing. Where should I start my investigation?
Peak tailing is most often a symptom of undesirable secondary interactions between your analyte and the stationary phase, but it can also be caused by issues with your sample, mobile phase, or HPLC system. A logical, step-by-step approach is the most efficient way to identify and resolve the root cause.
Here is a troubleshooting workflow to guide your investigation:
Caption: Troubleshooting workflow for peak tailing in chiral chromatography.
Frequently Asked Questions (FAQs)
Column and Sample Issues
Q2: How can I determine if column overload is causing my peak tailing?
Column overload is a common cause of peak tailing, especially with chiral stationary phases (CSPs) like cyclodextrins, which may have a lower sample capacity compared to standard achiral phases.[1] Unlike typical peak fronting seen in achiral chromatography, overloading on many CSPs manifests as peak tailing.[1]
Experimental Protocol: Diagnosing Column Overload
-
Prepare Dilutions: Prepare a 1:10 and a 1:100 dilution of your original sample.[2]
-
Inject Sequentially: Inject the original sample, followed by the 1:10 dilution, and then the 1:100 dilution.
-
Analyze Peak Shape: Observe the peak shape for each injection. If the tailing is significantly reduced or eliminated with the diluted samples, column overload is the likely cause.[2]
Solution: Reduce the sample concentration or injection volume to stay within the linear capacity of the column.
Q3: Could my sample solvent be the culprit for poor peak shape?
Absolutely. A mismatch between the elution strength of your sample solvent and the mobile phase is a frequent cause of peak distortion.[3][4][5] If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause the sample band to spread at the column inlet, leading to broadened and tailing peaks.[6][7]
Solution:
-
Ideal: Dissolve your sample in the mobile phase itself.
-
Alternative: If solubility is an issue, use a solvent that is weaker than or has a similar elution strength to your mobile phase.[6]
Mobile Phase Optimization
Q4: My analyte is a basic/acidic compound and shows significant tailing. How can I improve the peak shape by modifying the mobile phase?
Secondary interactions are a primary driver of peak tailing, particularly for ionizable compounds.[8] For silica-based CSPs, residual silanol groups on the silica surface can interact with basic analytes, causing tailing.[8][9] Similarly, acidic analytes can interact with the stationary phase in undesirable ways.
The Causality: The key is to control the ionization state of both your analyte and the stationary phase to minimize these secondary interactions.
-
For Basic Analytes: Add a small amount of a basic additive to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.[2][10] These additives act as "sacrificial bases," preferentially interacting with the active silanol sites on the stationary phase, thereby shielding your analyte from these interactions.[11]
-
For Acidic Analytes: Add a small amount of an acidic additive, such as trifluoroacetic acid (TFA) or formic acid (FA), typically at 0.1%.[2][10] This ensures the acidic analyte remains in its protonated (neutral) form, reducing unwanted ionic interactions.
| Analyte Type | Recommended Additive | Typical Concentration | Mechanism of Action |
| Basic | Diethylamine (DEA), Triethylamine (TEA) | 0.1% | Shields analyte from acidic silanol groups on the stationary phase.[11] |
| Acidic | Trifluoroacetic Acid (TFA), Formic Acid (FA) | 0.1% | Suppresses ionization of the acidic analyte.[10] |
Experimental Protocol: Mobile Phase Additive Screening
-
Prepare Stock Solutions: Prepare separate mobile phases containing 0.1% of the appropriate additive (e.g., 0.1% DEA for a basic analyte).
-
Equilibrate the Column: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
-
Inject and Compare: Inject your sample and compare the resulting peak shape to the chromatogram obtained without the additive.
A Note on "Memory Effects": Be aware that mobile phase additives, especially amines, can have a "memory effect" on polysaccharide-based CSPs.[12][13] This means that a column previously exposed to an amine additive may behave differently even after the additive has been removed from the mobile phase. It is good practice to dedicate columns to specific mobile phase types (e.g., acidic or basic additives) when possible.
Q5: How does mobile phase pH affect peak tailing for basic compounds?
Operating at a low mobile phase pH (typically below 3) can significantly improve the peak shape of basic compounds.[8][11]
The Causality: At a low pH, the acidic silanol groups on the silica stationary phase are fully protonated (neutral). This minimizes the strong ionic interactions with protonated basic analytes that lead to peak tailing.[8]
System and Column Health
Q6: I've optimized my mobile phase and sample, but I still see tailing. What else could be wrong?
If you've ruled out chemical causes, the issue may be physical.
-
Extra-Column Effects: Excessive dead volume in your system (e.g., from long or wide-bore tubing between the column and detector) can cause peak broadening and tailing.[9][14] Ensure all fittings are properly made and use tubing with the smallest appropriate internal diameter.
-
Column Contamination and Degradation: Over time, strongly retained impurities from your samples can accumulate at the head of the column, leading to a deterioration in peak shape.[4][14] A partially blocked inlet frit or a void in the packed bed can also cause tailing.[8]
Solution: Column Washing and Regeneration
If you suspect column contamination, a thorough wash may restore performance. For immobilized polysaccharide-based columns, a regeneration procedure using strong solvents can be very effective.[15][16]
Experimental Protocol: General Column Wash (Consult Manufacturer's Instructions First)
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush with Strong Solvent: Flush the column with a strong, compatible solvent (as recommended by the manufacturer) in the reverse direction. This can help dislodge particulates from the inlet frit.[8] For many polysaccharide-based columns, flushing with isopropanol or ethanol can remove contaminants.[2]
-
Re-equilibrate: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.
If washing does not resolve the issue, and you have ruled out all other causes, the column may be irreversibly damaged and require replacement.[2]
Operational Parameters
Q7: Can temperature and flow rate influence peak tailing?
Yes, both temperature and flow rate are important parameters to consider for optimizing a chiral separation, including peak shape.
-
Temperature: The effect of temperature on chiral separations is complex and can be unpredictable.[17] While lower temperatures often lead to better chiral selectivity, higher temperatures can sometimes improve peak efficiency and shape.[2][10] It is an empirical parameter that should be optimized for your specific separation.[17]
-
Flow Rate: Chiral stationary phases can suffer from slow mass transfer kinetics.[17] Therefore, reducing the flow rate below the typical 1.0 mL/min for a 4.6 mm ID column can sometimes enhance peak efficiency and, consequently, improve resolution and peak shape.[17]
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Restek Corporation. (2021). Chiral Separations 3: Overloading and Tailing. [Link]
-
Dwight R. Stoll. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]
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HPLC Troubleshooting Guide. [Link]
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Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]
-
Microbe Notes. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram. [Link]
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Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]
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Tony Taylor. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
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Koen Sandra, et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
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Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
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Shimadzu. Effects of Sample Solvents on Peak Shape. [Link]
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ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). [Link]
-
Waters Corporation. Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. [Link]
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ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]
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John W. Dolan. How Does Temperature Affect Selectivity?. LCGC International. [Link]
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ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]
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Gritti, F., & Guiochon, G. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 20–28. [Link]
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Chromatography Today. (2020). Trouble with chiral separations. [Link]
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Daicel Chiral Technologies. Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. [Link]
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ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... [Link]
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National Institutes of Health. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
Journal of Chromatography A. Generic chiral separation strategy in supercritical fluid chromatography. [Link]
-
Journal of Chromatographic Science. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. [Link]
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Technical Support Center: Navigating the Challenges of Scaling Up Asymmetric Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. Asymmetric synthesis is a cornerstone of modern chemistry, yet scaling reactions from the bench to production introduces a unique set of challenges that can impact yield, purity, and stereoselectivity.[1] This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to address the complex issues encountered during the scale-up process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that arise when planning and executing a scale-up campaign.
Q1: My enantioselectivity (ee) dropped significantly when moving from a 1 g to a 100 g scale. What are the most likely causes?
A1: A drop in enantioselectivity upon scale-up is a classic and multifaceted problem. The primary culprits are often related to changes in physical and thermal properties that are negligible at the lab scale but become dominant in larger reactors.
-
Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high substrate concentration.[2] This heterogeneity means not all substrate molecules experience the same catalytic environment, which can drastically lower enantioselectivity. The rate of reagent addition, which is trivial at the small scale, becomes a critical parameter to control.
-
Heat Transfer and Temperature Control: Exothermic reactions are a major challenge during scale-up.[3] A larger reaction volume has a lower surface-area-to-volume ratio, making it much harder to dissipate heat.[4] Even a small increase in the bulk temperature can be detrimental to enantioselectivity, as it may provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer.[5]
-
Impurity Effects: The absolute amount of impurities from solvents, reagents, or the catalyst itself increases with scale. These impurities can act as poisons or competing catalysts, leading to catalyst deactivation or alternative reaction pathways.[6]
Q2: We are considering catalyst recycling to improve cost-effectiveness. What are the main challenges?
A2: Catalyst recovery and recycling are vital for making asymmetric synthesis economically viable, especially when using expensive transition-metal catalysts or complex organic ligands.[1] However, the process is not without its challenges.
-
Catalyst Deactivation: The catalyst may degrade during the reaction or the work-up procedure.[7] This can be due to thermal stress, exposure to air or moisture, or poisoning by impurities.[7] Each recycle loop may result in a catalyst with lower activity and/or selectivity.
-
Leaching: For heterogeneous or immobilized catalysts, the active catalytic species can leach into the reaction mixture. This not only results in catalyst loss but can also contaminate the product with trace metals, a significant concern in pharmaceutical applications.
-
Physical Handling: The physical process of recovering the catalyst (e.g., filtration, separation) can be challenging at a large scale and may lead to mechanical loss of the material.[8]
Q3: How do I choose the right solvent for a large-scale asymmetric reaction?
A3: Solvent selection at scale goes beyond just solubility and reactivity.[9] While these are important, other factors become critical.
-
Safety and Environmental Impact: Solvents that are manageable in a lab fume hood, like dichloromethane, may be problematic at an industrial scale due to their toxicity, flammability, and environmental regulations.[10] Greener, bio-based solvents are becoming increasingly viable alternatives.[9][11]
-
Thermal Properties: The solvent's boiling point, heat capacity, and viscosity are crucial for managing reaction temperature and mixing. A solvent with a high boiling point and good heat capacity can help moderate exotherms.
-
Work-up and Purification: The solvent should facilitate easy product isolation and purification. It should not form azeotropes with water if aqueous washes are used, and it should be easily removed by distillation without causing product degradation.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental problems.
Guide 1: Diagnosing and Improving Poor Enantioselectivity (% ee)
A drop in enantiomeric excess is one of the most common and frustrating issues in scaling up asymmetric synthesis. This guide provides a systematic workflow to diagnose the root cause.
Workflow: Troubleshooting Low % ee
Caption: Decision-making process for selecting a large-scale chiral purification method.
References
-
The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024-01-16). SCIREA. [Link]
-
Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. (2026-01-07). Journal of the American Chemical Society. [Link]
-
Significance and challenges of stereoselectivity assessing methods in drug metabolism. PMC, NIH. [Link]
-
Mixing Considerations in Chemical Reactor Scale-Up. COMSOL. [Link]
-
Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025-09-09). ResearchGate. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2025-10-14). ResearchGate. [Link]
-
Recycling in Asymmetric Catalysis. (2016-11-14). Accounts of Chemical Research, ACS Publications. [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis. PMC, NIH. [Link]
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025-01-31). Daicel Chiral Technologies. [Link]
-
Part 5. The Future of Chirality: Challenges and Innovations. (2025-04-12). Chiralpedia. [Link]
-
Developing Processes for Crystallization-Induced Asymmetric Transformation. ScienceDirect. [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020-04-21). PMC, NIH. [Link]
-
Incorporative Mixing in Microreactors: Influence on Reactions and Importance of Inlet Designation. (2025-08-07). ResearchGate. [Link]
-
Significance and challenges of stereoselectivity assessing methods in drug metabolism. (2025-10-31). ResearchGate. [Link]
-
Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. (2023-03-28). Reaction Chemistry & Engineering, RSC Publishing. [Link]
-
Application of chiral recyclable catalysts in asymmetric catalysis. (2024-05-21). RSC Publishing. [Link]
-
Strategy for large-scale isolation of enantiomers in drug discovery. (2025-08-10). ResearchGate. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022-01-26). MDPI. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Micrograms to Kilos: The Challenges of Scaling. (2007-09-06). Drug Discovery and Development. [Link]
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]
-
Incorporative mixing in microreactors: Influence on reactions and importance of inlet designation. (2022-09-07). ResearchGate. [Link]
-
Developing Processes for Crystallization-Induced Asymmetric Transformation. (2025-08-07). ScienceDirect. [Link]
-
Solvent Selection from the Green Perspective. (2025-08-20). LCGC International. [Link]
-
Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013-09-04). Analytical Chemistry, ACS Publications. [Link]
-
Recycling in Asymmetric Catalysis. (2016-12-20). PubMed. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. (2025-09-03). Patsnap Eureka. [Link]
-
Light-driven crystallization-induced dynamic resolution. American Chemical Society. [Link]
-
Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. [Link]
-
Asymmetric Synthesis in Industry: From Lab to Market. (2024-09-05). Chiralpedia. [Link]
-
Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter. RSC Publishing. [Link]
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Technical Support Center: Chiral Integrity in Compound Workup
Welcome to the technical support center dedicated to a critical challenge in synthetic and medicinal chemistry: maintaining the stereochemical integrity of chiral molecules during purification and workup. This guide is designed for researchers, chemists, and drug development professionals who encounter the frustrating phenomenon of racemization. Here, we move beyond simple protocols to provide in-depth, mechanism-based troubleshooting and validated solutions.
Part 1: Understanding the Enemy - The Fundamentals of Racemization
Before troubleshooting, it's essential to understand why racemization occurs. Racemization is the conversion of an enantiomerically pure or enriched mixture into a mixture where both enantiomers are present in equal amounts (a racemate). This loss of stereochemical information is most often caused by the transient formation of a planar, achiral intermediate or transition state.
The most common culprits during workup are conditions that facilitate the removal of a proton from a stereogenic center, leading to a planar carbanion or enolate, which can be re-protonated from either face with equal probability.
Key Factors Promoting Racemization During Workup:
-
Presence of Acidic or Basic Reagents: Residual acids or bases from the reaction mixture are the primary drivers of racemization.
-
Elevated Temperatures: Heating during solvent evaporation or extraction can provide the activation energy needed to overcome the barrier to epimerization.
-
Extended Exposure Times: The longer a chiral compound is exposed to destabilizing conditions, the greater the extent of racemization.
-
Presence of an α-Proton to an Electron-Withdrawing Group: Carbonyls, nitro groups, nitriles, and sulfones can significantly acidify an adjacent C-H bond at a stereocenter, making it susceptible to deprotonation.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific, common issues encountered in the lab. Each question is answered with an explanation of the underlying cause and a detailed, actionable protocol.
FAQ 1: "My chiral α-aryl carboxylic acid is racemizing during basic aqueous workup. Why is this happening and what should I do?"
The Problem: This is a classic issue, especially with compounds like Ibuprofen or Naproxen analogs. The aryl group and the carboxyl group work together to stabilize a planar carbanion intermediate. When you use a strong base (like NaOH or K₂CO₃) for an aqueous wash to remove acidic impurities, you are creating the perfect conditions for deprotonation at the stereocenter. The resulting enolate is planar and achiral. Subsequent re-protonation during neutralization will be non-stereoselective, leading to racemization.
The Mechanism: The process is initiated by deprotonation of the acidic α-proton, followed by reprotonation.
The Solution: Avoid Strong Bases and Use a Buffered System or a Biphasic Workup.
Protocol 1: Mild Bicarbonate Wash
-
Initial Quench: Cool the reaction mixture to 0 °C. Quench the reaction with a saturated aqueous solution of NH₄Cl (a mild acid) to neutralize any strong bases.
-
Extraction: Extract your compound into a non-polar organic solvent like ethyl acetate or diethyl ether.
-
Wash with Mild Base: Instead of NaOH, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is basic enough to remove strong acids but often not strong enough to deprotonate the α-proton of your carboxylic acid at a significant rate, especially at low temperatures.
-
Brine Wash & Drying: Wash the organic layer with brine to remove excess water, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Concentrate the solution in vacuo at low temperature (e.g., on a rotary evaporator with a water bath at ≤ 30 °C).
Protocol 2: Acidic Workup (If your compound is stable to acid)
-
Quench: Quench the reaction with dilute HCl (e.g., 1 M) at 0 °C until the aqueous layer is pH ~3-4.
-
Extraction: Extract your product into the organic phase. Your basic impurities will now be protonated and will partition into the aqueous layer as salts.
-
Wash & Dry: Wash the organic layer with water, then brine. Dry over Na₂SO₄ or MgSO₄ and concentrate under reduced pressure at low temperature.
FAQ 2: "I'm observing significant racemization of my chiral ketone after silica gel chromatography. What's going on?"
The Problem: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. For ketones with an enolizable proton at the stereocenter, the silica surface can act as both a proton donor and acceptor, catalyzing enolization. The resulting enol is planar and achiral. As the compound travels through the column, it undergoes repeated enolization-ketonization cycles, leading to progressive racemization.
The Solution: Deactivate the Silica Gel or Use an Alternative Stationary Phase.
Protocol 3: Deactivating Silica Gel with Triethylamine
-
Prepare Slurry: Prepare a slurry of silica gel in your desired eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Add Base: To this slurry, add 0.5-1% triethylamine (Et₃N) by volume.
-
Equilibrate: Stir the slurry for 15-20 minutes to allow the triethylamine to neutralize the acidic silanol groups.
-
Pack and Run: Pack the column with the treated slurry and run the chromatography as usual, ensuring your eluent also contains 0.5-1% triethylamine to maintain the deactivated state of the column.
Alternative Stationary Phases: If base-deactivation is not an option (e.g., your compound is base-sensitive), consider using a less acidic stationary phase.
| Stationary Phase | Acidity Level | Recommended For |
| Silica Gel | Acidic (pKa ~7) | General purpose, acid-stable compounds |
| Alumina (Neutral) | Neutral (pH ~7) | Acid- and base-sensitive compounds |
| Alumina (Basic) | Basic (pH ~9-10) | Acid-sensitive compounds |
| Florisil® | Weakly Acidic | Good for separating less polar compounds |
| C18 (Reverse-Phase) | Neutral | Polar compounds; uses polar mobile phases |
FAQ 3: "My chiral amine seems to racemize during workup and storage. How can I prevent this?"
The Problem: While the nitrogen atom itself can undergo rapid inversion (pyramidal inversion), this is usually not the main cause of racemization for chiral amines where the stereocenter is a carbon atom. Racemization of a carbon stereocenter α to a nitrogen atom occurs if that carbon also bears a C-H bond that can be removed. This is exacerbated by oxidizing conditions, which can lead to the formation of a planar iminium ion intermediate. Subsequent reduction or nucleophilic attack is then non-stereoselective.
The Solution: Protect the Amine and Avoid Oxidants.
Protocol 4: Amine Protection and Workup
-
Protect the Amine: Before workup, if possible, protect the amine as a carbamate (e.g., Boc or Cbz) or an amide. These groups reduce the basicity and nucleophilicity of the nitrogen and prevent iminium ion formation.
-
Control pH: During aqueous workup, keep the pH mildly acidic (pH 4-6). This protonates the amine, forming an ammonium salt. The positive charge on the nitrogen deactivates the adjacent C-H bond towards deprotonation.
-
Avoid Air Oxidation: Purge solvents with nitrogen or argon before use. When concentrating the solution, use a vacuum line equipped with a nitrogen bleed.
-
Storage: Store the purified amine as its hydrochloride or trifluoroacetate salt. The salt form is significantly more stable against racemization and oxidation.
Workflow for Amine Workup:
Caption: Recommended workup workflow for chiral amines.
Part 3: Advanced Visualization - Decision Tree for Workup Selection
Choosing the right workup strategy is paramount. The following decision tree provides a logical pathway to minimize racemization based on the functional groups present in your chiral molecule.
Technical Support Center: The Effect of Solvent on Enantioselectivity
Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of enantioselective reactions. Here, we address common challenges and questions regarding the profound impact of solvents on the stereochemical outcome of a reaction. Our goal is to provide you with not only troubleshooting steps but also the underlying principles to empower your experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is low or has reversed. Could the solvent be the culprit?
A: Absolutely. The solvent is not merely an inert medium but an active participant in the reaction, capable of influencing the energy of diastereomeric transition states.[1][2] A change in solvent can dramatically alter, or even invert, the enantioselectivity of a reaction.[3][4] This occurs because solvents can differentially stabilize the two transition states leading to the (R) and (S) enantiomers.
Several solvent properties can be responsible for this effect:
-
Polarity and Dielectric Constant: The polarity of a solvent, often quantified by its dielectric constant (ε), can significantly impact reactions involving charge separation or stabilization in the transition state.[5][6] In some cases, an inverse relationship between the dielectric constant and enantiomeric excess (ee) has been observed.[7] For instance, a polar solvent might stabilize a more polar transition state, favoring the formation of one enantiomer over the other.[8][9]
-
Coordinating Ability: Solvents can coordinate to the catalyst or reagents, thereby altering their steric and electronic properties.[10][11][12][13] Coordinating solvents can either activate or deactivate a catalyst and influence its selectivity.[10] For example, a strongly coordinating solvent might compete with the substrate for binding to the catalyst, potentially lowering enantioselectivity. Conversely, weakly coordinating solvents may be necessary to stabilize highly reactive catalytic intermediates.[10]
-
Hydrogen Bonding Capacity: Solvents capable of hydrogen bonding can play a crucial role, especially in reactions where hydrogen bonds are involved in the stereodetermining step.[14][15][16] Protic solvents can form hydrogen bonds with the catalyst or substrate, potentially disrupting key interactions required for high enantioselectivity.[16] Conversely, in some systems, hydrogen bonding with the solvent is essential for achieving high stereoselectivity.[17][18]
-
Viscosity: While less commonly the primary factor for enantioselectivity, solvent viscosity can affect reaction rates by influencing the diffusion of reactants.[19][20] In diffusion-controlled reactions, a highly viscous solvent could potentially impact the conformational dynamics of the catalyst-substrate complex.
Q2: How do I systematically screen solvents to optimize my reaction's enantioselectivity?
A: A systematic solvent screen is a cornerstone of optimizing asymmetric reactions.[21][22] The key is to select a diverse range of solvents that cover a spectrum of polarities, coordinating abilities, and proticities.[23]
A typical screening process involves running the reaction in a panel of solvents while keeping all other parameters (temperature, concentration, catalyst loading) constant.[21][22]
Recommended Solvent Classes for Screening:
| Solvent Class | Examples | Key Properties |
| Nonpolar, Non-coordinating | Hexane, Toluene, Benzene | Low dielectric constant, minimal interaction with catalyst/reagents. |
| Polar Aprotic, Non-coordinating | Dichloromethane (DCM), Dichloroethane (DCE) | Higher dielectric constant, but weak coordinating ability. |
| Polar Aprotic, Coordinating | Tetrahydrofuran (THF), Diethyl ether, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Possess lone pairs that can coordinate to metal centers or form hydrogen bonds.[12] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water | Capable of donating hydrogen bonds. |
Q3: I've observed a complete reversal of enantioselectivity upon changing the solvent. What is the mechanistic basis for this?
A: A solvent-induced reversal of enantioselectivity is a fascinating and powerful phenomenon.[3][4][24] It strongly suggests that the solvent is intimately involved in the transition state of the stereodetermining step. Several mechanisms can account for this:
-
Change in the Aggregation State of the Catalyst: The solvent can influence whether the active catalyst exists as a monomer, dimer, or higher-order aggregate. Different aggregation states can have distinct chiral environments, leading to opposite enantioselectivities.
-
Alteration of the Catalyst-Substrate Conformation: The solvent can stabilize different conformations of the catalyst-substrate complex. One solvent might favor a conformation that leads to the (R)-product, while another solvent stabilizes a different conformation that yields the (S)-product.
-
Participation in a Secondary, Non-covalent Interaction Network: The solvent can act as a bridge or a disruptor of non-covalent interactions (e.g., hydrogen bonding, π-stacking) that are crucial for stereodifferentiation.[14]
-
Shift in the Rate-Determining Step: In complex reaction mechanisms, the solvent could potentially change the rate-determining step to one that favors the opposite enantiomer.
A notable example is a gold-catalyzed hydroamination where using methanol as a solvent yields the (R)-enantiomer, while toluene produces the (S)-enantiomer.[3] In methanol, the formation of a dinuclear gold complex is facilitated, leading to one stereochemical outcome.[3] This complex cannot form in toluene, resulting in a different reaction pathway and the opposite enantiomer.[3]
Q4: Can I use a chiral solvent to induce enantioselectivity?
A: Yes, using a chiral solvent is a valid strategy, though less common than using a chiral catalyst.[10][25] The chiral solvent can create a chiral environment around the reactants, leading to a modest difference in the activation energies for the formation of the two enantiomers.[25] This approach has been shown to be effective in certain cases, particularly when the solvent can interact strongly with the transition state.[25] There are also "matched/mismatched" effects where an enantiomerically pure solvent can enhance or diminish the enantioselectivity of a chiral catalyst.[26]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to solvent effects on enantioselectivity.
Issue: Low or Inconsistent Enantiomeric Excess (% ee)
| Possible Cause | Troubleshooting Action |
| Inappropriate Solvent Choice | Your current solvent may be disfavoring the desired transition state. |
| Presence of Impurities (e.g., Water) | Trace amounts of water or other impurities in your solvent can interfere with the catalytic cycle, especially for moisture-sensitive reactions. |
| Suboptimal Reaction Concentration | The concentration of reactants can influence the aggregation state of the catalyst and, consequently, the enantioselectivity.[27] |
| Incorrect Temperature for the Chosen Solvent | The optimal temperature for enantioselectivity can be solvent-dependent. |
Logical Troubleshooting Workflow
To systematically address low enantioselectivity where the solvent is a suspected cause, follow this workflow:
Caption: The interplay between solvent properties, reaction conditions, and the resulting enantioselectivity.
Concluding Remarks
The choice of solvent is a powerful tool in the optimization of asymmetric reactions. A thorough understanding of how solvents interact with the reaction components is crucial for rationally improving enantioselectivity. By systematically screening solvents and considering their physical properties, researchers can unlock significant improvements in their synthetic routes. This guide provides a starting point for troubleshooting and a framework for methodical optimization. Remember that each reaction system is unique, and empirical screening remains an essential part of methods development in asymmetric catalysis.
References
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- Solvent effects in homogeneous asymmetric catalysis.
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transform
- Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. (2019). ACS Central Science.
- Enantioselective Diels–Alder reactions c
- Effect of Solvent Polarity on Enantioselectivity in Candida Antarctica Lipase B Catalyzed Kinetic Resolution of Primary and Secondary Alcohols. (2014). The Journal of Organic Chemistry.
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- Enantioselectivity of Hydrogen-Bond Association in Liquid-Solid Chrom
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). RSC Publishing.
- Solvent coordination to palladium can invert the selectivity of oxid
- A Chiral Solvent Effect in Asymmetric Organocatalysis.
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- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
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- Kinetic Solvent Viscosity Effects as Probes to Study the Mechanisms of Enzyme Action. Scholars' Mine.
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Validation & Comparative
A Researcher's Guide to Chiral Resolution: Evaluating Alternatives to (R)-2-Benzamido-2-phenylacetic acid
The isolation of single enantiomers from a racemic mixture is a critical, often challenging, step in pharmaceutical development and fine chemical synthesis. The biological activity of chiral molecules frequently resides in a single enantiomer, while its mirror image may be inactive or, in some cases, elicit undesirable effects. Classical resolution via the formation of diastereomeric salts remains a powerful, scalable, and economically viable method for obtaining enantiomerically pure compounds.
(R)-2-Benzamido-2-phenylacetic acid, a derivative of phenylglycine, serves as a useful chiral resolving agent, particularly for certain amines and amino alcohols. Its rigid structure and the presence of multiple hydrogen bonding sites (amide and carboxylic acid) facilitate the formation of well-defined, crystalline diastereomeric salts. However, no single resolving agent is universally effective. The success of a resolution depends on a complex interplay of intermolecular forces that govern the differential solubility of the diastereomeric salt pair. Consequently, a broad arsenal of resolving agents is essential for any research team.
This guide provides a comparative analysis of common and effective alternatives to this compound. We will explore their mechanisms, scope of application, and provide the experimental context needed to make informed decisions in the laboratory.
The Benchmark: Understanding this compound
This compound is a chiral carboxylic acid used to resolve racemic bases, such as amines. The resolution process hinges on the reaction between the racemic base (a 50:50 mixture of R- and S-enantiomers) and the single enantiomer of the acidic resolving agent. This reaction forms a mixture of two diastereomeric salts: [(R)-base·(R)-acid] and [(S)-base·(R)-acid].
Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent system.[1][2] This difference is the key to separation. Through careful selection of a solvent and controlled crystallization, one diastereomer will preferentially precipitate from the solution, allowing it to be isolated by filtration. The purified diastereomeric salt is then treated with a strong acid or base to break the ionic bond, liberating the desired enantiomer of the base and recovering the resolving agent.[2][3]
A Comparative Analysis of Alternative Resolving Agents
The selection of a resolving agent is often empirical, but a rational choice can be guided by the structural class of the racemate to be resolved. We will compare several widely used alternatives, focusing on acidic resolving agents for racemic bases.
Naturally Derived Carboxylic and Dicarboxylic Acids
These agents are often the first choice due to their low cost, ready availability from the chiral pool, and long history of successful application.
-
Tartaric Acid and its Derivatives (e.g., O,O'-Dibenzoyl-L-tartaric acid, DBTA): Tartaric acid is one of the most common and inexpensive resolving agents.[4] Available as both (+) and (-) enantiomers, it is highly effective for resolving a wide range of amines. Its derivatives, like DBTA, offer greater structural rigidity and aromatic groups, which can enhance the intermolecular interactions required for selective crystallization, often leading to higher enantiomeric excess (ee).[5] For example, L-tartaric acid has been successfully used to resolve the antiepileptic drug pregabalin.[6][7]
-
Mandelic Acid: Available in both (R) and (S) forms, mandelic acid is another cost-effective and versatile resolving agent for amines and alcohols.[1][8] Its aromatic ring can participate in π-π stacking interactions, which aids in the formation of well-ordered crystalline lattices. PEGylated versions of mandelic acid have been developed to create a temperature-assisted phase transition, expediting the crystallization process which can sometimes be very slow.[9]
Sulfonic Acids
Sulfonic acids are strongly acidic, ensuring complete salt formation even with weakly basic amines.
-
(1S)-(+)-10-Camphorsulfonic Acid (CSA) and (1R)-(-)-10-Camphorsulfonic Acid: Derived from natural camphor, CSA is a powerful resolving agent for a variety of amines, including amino alcohols and diamines.[10][11] Its bulky, rigid bicyclic structure provides a well-defined chiral environment that can lead to significant differences in the crystal packing of the resulting diastereomeric salts. It has been successfully used to obtain (R,R)-(+)-2,3-diphenylpiperazine with 98% ee in a single step.[11]
Modern and Specialized Resolving Agents
-
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols): Derived from tartaric acid, TADDOLs are highly versatile chiral auxiliaries.[12] While often used as ligands in asymmetric catalysis, their diol structure allows them to form host-guest inclusion compounds with a variety of molecules.[12] This co-crystallization can be highly enantioselective, enabling the resolution of racemates that are difficult to separate by traditional salt formation.[13]
Quantitative Performance Comparison
The choice of resolving agent and solvent is critical for success. The following table summarizes the performance of several agents with representative racemic compounds, providing a snapshot of their applicability.
| Resolving Agent | Racemate Class | Example Racemate | Solvent(s) | Achieved Purity (ee%) / Yield | Reference |
| This compound | Amines | Various primary/secondary amines | Typically alcohols, ethers, or esters | Substrate Dependent | [14] |
| L-(+)-Tartaric Acid | Amines | Pregabalin | Water | >99% ee / 43-50% yield | [6] |
| (S)-Mandelic Acid | Amines, Alcohols | Sertraline | Methanol | High ee reported | [9] |
| PEGylated-(R)-Mandelic Acid | Amines | Phenylalanine methyl ester | Methanol | 85% ee (1st cycle), 95% ee (2nd cycle) | [9] |
| (1S)-(+)-10-Camphorsulfonic Acid | Diamines | (±)-trans-2,3-diphenylpiperazine | Dichloromethane | 98% ee | [11] |
| L-Proline (as co-former) | Carboxylic Acids | Mandelic Acid | Ethanol/Water | Can resolve both R and S enantiomers | [15] |
Visualizing the Chiral Resolution Process
To better understand the logic and workflow, we can represent the process using diagrams.
The Logic of Diastereomeric Salt Resolution
This diagram illustrates the fundamental principle of separating enantiomers by converting them into separable diastereomers.
Caption: General mechanism of chiral resolution by diastereomeric salt formation.
Experimental Protocol in Focus: Resolution of a Racemic Amine with L-(+)-Tartaric Acid
This protocol provides a generalized, self-validating workflow. The exact quantities, solvents, and temperatures must be optimized for each specific substrate.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical chiral resolution experiment.
Step-by-Step Methodology
-
Diastereomeric Salt Formation:
-
Action: Dissolve one molar equivalent of the racemic amine and 0.5 to 1.0 equivalents of L-(+)-tartaric acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.
-
Causality: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the crystallized salt, as the less soluble diastereomer forms preferentially. Heating ensures all components are fully dissolved to allow for homogenous salt formation before crystallization begins.[16]
-
-
Crystallization:
-
Action: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal of the expected product can induce crystallization. The solution can then be cooled further in an ice bath to maximize the yield of the precipitate.
-
Causality: Slow cooling is paramount for forming a well-ordered crystal lattice, which is essential for achieving high diastereomeric purity. Rapid crashing out of the solid can trap impurities and the undesired diastereomer, leading to low enantiomeric excess.[1]
-
-
Isolation of the Diastereomeric Salt:
-
Action: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent.
-
Causality: Washing with cold solvent removes residual mother liquor (which contains the more soluble diastereomer) without significantly dissolving the desired crystalline product.
-
-
Liberation of the Free Amine:
-
Action: Suspend the filtered diastereomeric salt in water and add a strong base (e.g., 2M NaOH solution) until the pH is basic (>10). Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate.
-
Causality: The strong base deprotonates the tartaric acid, breaking the ionic salt bond and regenerating the free, water-insoluble amine, which can then be extracted into an organic layer.[2]
-
-
Analysis and Validation:
-
Action: Dry the organic extracts, remove the solvent under reduced pressure, and determine the yield. The optical purity (ee%) of the amine must be determined using an independent chiral method, such as chiral HPLC or by measuring its specific rotation and comparing it to the literature value.
-
Causality: This is a critical self-validation step. The measured optical rotation or ee% provides the definitive measure of the resolution's success. The mother liquor can also be processed to recover the other enantiomer.[16]
-
Conclusion
While this compound is a valuable tool, the successful resolution of a novel racemic compound often requires screening a panel of resolving agents. Naturally derived acids like tartaric and mandelic acid, along with sulfonic acids like CSA, represent robust, scalable, and well-characterized alternatives that should be part of any standard resolution screening protocol. The principles of forming diastereomeric salts, leveraging differential solubility, and careful crystallization remain the cornerstone of this classical but highly relevant technique. By understanding the causality behind each experimental step and employing rigorous analytical validation, researchers can efficiently navigate the path to enantiomerically pure materials.
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Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
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Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]
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Ge, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC, NIH. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
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Reddy, L. H., et al. (2014). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH. [Link]
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chemeurope.com. (n.d.). Chiral resolution. [Link]
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Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. [Link]
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Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. [Link]
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Whitesell, J. K., & Reynolds, D. (1983). Resolution of chiral alcohols with mandelic acid. ACS Publications. [Link]
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Bosits, M. H., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
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Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]
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Nath, N. K., & Nangia, A. (2015). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications. [Link]
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Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. PubMed. [Link]
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Vairaprakash, P., & Periasamy, M. (2008). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid and enrichment of enantiomeric purity.... Indian Academy of Sciences. [Link]
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Hausjell, J., et al. (2013). Investigations Concerning the Syntheses of TADDOL-Derived Secondary Amines and Their Use To Access Novel Chiral Organocatalysts. PMC, NIH. [Link]
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MySkinRecipes. (n.d.). 2-Benzamido-2-phenylacetic acid. [Link]
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A Senior Application Scientist's Guide to the Unambiguous Determination of Absolute Configuration in Chiral Molecules
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute configuration is not merely a matter of structural elucidation; it is a cornerstone of efficacy, safety, and intellectual property. The three-dimensional arrangement of atoms at a chiral center dictates the molecule's interaction with the inherently chiral environment of biological systems. An incorrect assignment can lead to wasted resources, misinterpreted biological data, and potentially adverse clinical outcomes.
This guide provides an in-depth comparison of the principal methodologies for determining absolute configuration. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to empower you to select the most appropriate and robust method for your specific research challenge.
The Four Pillars of Absolute Configuration Determination
The modern laboratory has four primary techniques at its disposal for the unambiguous assignment of stereochemistry:
-
Single-Crystal X-ray Diffraction (SC-XRD)
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Electronic Circular Dichroism (ECD) Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs)
The choice of method is not arbitrary and depends on a variety of factors including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. In many cases, the use of two orthogonal techniques is recommended to provide an unimpeachable assignment, a practice of due diligence that is becoming a standard in pharmaceutical development.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD is widely regarded as the most definitive method for determining absolute configuration.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, providing a direct visualization of the atomic arrangement. The determination of absolute configuration is made possible by the phenomenon of anomalous dispersion, which is most pronounced when heavy atoms (typically heavier than oxygen) are present in the molecule.[1][3]
Causality of Method Selection:
SC-XRD is the method of choice when a high-quality single crystal of the analyte can be obtained. It provides a complete and unambiguous 3D structure, leaving no room for interpretation. However, the major bottleneck is the need for a suitable crystal, which can be a time-consuming and often unsuccessful endeavor.[4] For molecules that are oils or amorphous solids, this technique is not viable without derivatization to induce crystallization.
Experimental Workflow:
Detailed Experimental Protocol:
-
Crystal Growth : This is often the most challenging step. A variety of techniques such as slow evaporation, vapor diffusion, and liquid-liquid diffusion are employed to obtain a single crystal of suitable size and quality (typically 0.1-0.3 mm). 2. Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer and cooled (typically to 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. [5]4. Structure Solution : The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. [5]5. Structure Refinement : The initial atomic model is refined against the experimental data to improve the fit and obtain precise atomic coordinates, bond lengths, and angles.
-
Absolute Configuration Determination : For non-centrosymmetric space groups, the absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated; a value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration. [2]
Vibrational Circular Dichroism (VCD) Spectroscopy: The Solution-State Powerhouse
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. [6]This technique provides a stereochemically sensitive fingerprint of the entire molecule. By comparing the experimentally measured VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be unambiguously determined. [3][7]
Causality of Method Selection:
VCD is an excellent choice for molecules that are difficult to crystallize, including oils and amorphous solids. [6]It is also advantageous as it provides the absolute configuration of the molecule in the solution state, which is often more biologically relevant than the solid state. The primary requirements are that the molecule is chiral and soluble in a suitable solvent.
Experimental Workflow:
Detailed Experimental Protocol:
-
Sample Preparation : Dissolve 5-15 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of 0.05-0.1 M. The sample is recoverable.
-
Experimental VCD Measurement : The sample solution is placed in an IR cell with a path length of 50-100 µm. The VCD and IR spectra are recorded on a VCD spectrometer. Multiple blocks of data are typically collected and averaged to improve the signal-to-noise ratio.
-
Conformational Search : For flexible molecules, a computational conformational search is performed using molecular mechanics (e.g., MMFF94) to identify all low-energy conformers.
-
Quantum Chemical Calculations : The VCD and IR spectra for each significant conformer of one enantiomer (e.g., the R-enantiomer) are calculated using Density Functional Theory (DFT), often at the B3LYP/6-31G(d) level of theory or higher. [8]5. Spectral Comparison and Assignment : The calculated spectra of the individual conformers are Boltzmann-averaged based on their relative energies. This theoretical spectrum, along with its mirror image (representing the S-enantiomer), is compared to the experimental VCD spectrum. The absolute configuration is assigned based on the best visual and statistical match. [6]
Electronic Circular Dichroism (ECD) Spectroscopy: Probing the Chromophore
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light. [9]This technique is particularly sensitive to the stereochemistry of molecules containing chromophores (light-absorbing groups). Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a spectrum predicted by time-dependent DFT (TD-DFT) calculations. [10]
Causality of Method Selection:
ECD is the preferred chiroptical method when the molecule of interest possesses a strong UV-Vis chromophore. It generally requires less sample than VCD and the measurements are faster. However, its applicability is limited to molecules with suitable chromophores, and the accuracy of the computational prediction can be more sensitive to the choice of functional and basis set than in VCD. [10]
Experimental Workflow:
Detailed Experimental Protocol:
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) with a concentration that gives a maximum absorbance of approximately 1.0 in the UV-Vis spectrum.
-
Experimental ECD Measurement : Record the ECD and UV-Vis spectra of the solution using a CD spectrometer.
-
Conformational Analysis : As with VCD, perform a thorough conformational search for flexible molecules.
-
TD-DFT Calculations : Calculate the electronic excitation energies and rotational strengths for the low-energy conformers of one enantiomer using TD-DFT.
-
Spectral Simulation and Assignment : Boltzmann-average the calculated spectra of the conformers. Compare the resulting theoretical ECD spectrum and its mirror image to the experimental spectrum to assign the absolute configuration.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The Indirect Approach
This method determines the absolute configuration of a specific functional group (e.g., a hydroxyl or amine) by converting the enantiomeric analyte into a pair of diastereomers through reaction with a chiral derivatizing agent (CDA). The most well-known example is the Mosher's method, which uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomers have distinct NMR spectra, and by analyzing the differences in chemical shifts (Δδ), the absolute configuration of the original stereocenter can be deduced.
Causality of Method Selection:
NMR with CDAs is a valuable technique when only a small amount of sample is available and when the molecule possesses a suitable functional group for derivatization. It is often used to determine the configuration of a single stereocenter in a complex molecule. Unlike chiroptical methods, it does not require quantum chemical calculations, relying instead on empirically derived models of the diastereomeric derivatives' conformations.
Experimental Workflow:
Detailed Experimental Protocol (Mosher's Method for a Secondary Alcohol):
-
Derivatization : Divide the alcohol sample (~1-5 mg) into two portions. React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine) to form the respective (R)- and (S)-Mosher esters.
-
NMR Spectroscopy : Acquire the ¹H NMR spectra for both diastereomeric esters.
-
Spectral Assignment : Assign the proton signals for both diastereomers, focusing on the protons on either side of the newly formed ester linkage.
-
Calculate Chemical Shift Differences (Δδ) : For each assigned proton, calculate Δδ = δS - δR, where δS is the chemical shift in the (S)-MTPA ester and δR is the chemical shift in the (R)-MTPA ester.
-
Apply Mosher's Model : According to the model, the protons on one side of the stereocenter will have positive Δδ values, while those on the other side will have negative Δδ values. This distribution of signs allows for the assignment of the absolute configuration of the alcohol.
Quantitative Comparison of Methods
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Principle | X-ray diffraction from a single crystal | Differential absorption of polarized IR light | Differential absorption of polarized UV-Vis light | Diastereomer formation and NMR analysis |
| Sample Requirement | High-quality single crystal (µg to mg) | 5-15 mg in solution (recoverable) | 0.1-1 mg in solution (recoverable) | 1-5 mg with suitable functional group |
| Measurement Time | Hours to days (including crystal screening) | 1-8 hours | < 1 hour | 1-4 hours per diastereomer |
| Computational Need | No (for structure solution) | Yes (DFT calculations) | Yes (TD-DFT calculations) | No (relies on empirical models) |
| Key Advantage | Unambiguous 3D structure | Applicable to non-crystalline samples in solution | High sensitivity for chromophoric molecules | No quantum calculations needed |
| Key Limitation | Requires a single crystal | Requires quantum calculations; lower sensitivity than ECD | Requires a chromophore; calculations can be complex | Requires suitable functional group for derivatization |
| Success Rate | Variable (depends on crystallization) | High for soluble molecules | High for chromophoric molecules | High if derivatization is successful |
Conclusion: A Strategic and Validated Approach
The determination of absolute configuration is a critical step that demands a rigorous and well-considered analytical strategy. While Single-Crystal X-ray Diffraction remains the unequivocal gold standard, its reliance on high-quality crystals is a significant practical limitation. Vibrational Circular Dichroism has emerged as a powerful and broadly applicable alternative, providing unambiguous assignments for a wide range of molecules in the biologically relevant solution state. Electronic Circular Dichroism offers a rapid and sensitive solution for molecules containing chromophores. Finally, NMR with Chiral Derivatizing Agents provides a valuable, calculation-free method for determining the configuration at specific stereocenters.
As a Senior Application Scientist, my recommendation is to approach absolute configuration determination with a strategic mindset. Consider the properties of your molecule, the available resources, and the required level of certainty. For high-stakes projects, particularly in pharmaceutical development, cross-validation using two orthogonal methods (e.g., VCD and SC-XRD) is the most robust approach to ensure an unassailable stereochemical assignment. This diligence not only fortifies the scientific integrity of your work but also provides the solid foundation necessary for successful research and development outcomes.
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Computational methods and points for attention in absolute configuration determination. (n.d.). Frontiers. Retrieved January 13, 2026, from [Link]
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Absolute Configuration - R-S Sequence Rules. (2023, July 30). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(4). Retrieved January 13, 2026, from [Link]
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Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. (n.d.). National Institutes of Health (NIH). Retrieved January 13, 2026, from [Link]
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Determination of absolute configuration using X-ray diffraction. (2024, August 7). ResearchGate. Retrieved January 13, 2026, from [Link]
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Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023, March 21). National Institutes of Health (NIH). Retrieved January 13, 2026, from [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Determination of Absolute Configuration—an Overview Related to This Special Issue. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). National Institutes of Health (NIH). Retrieved January 13, 2026, from [Link]
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WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. (n.d.). BioTools. Retrieved January 13, 2026, from [Link]
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ECD exciton chirality method today: a modern tool for determining absolute configurations. (n.d.). Wiley Online Library. Retrieved January 13, 2026, from [Link]
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Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. (2024, March 5). MDPI. Retrieved January 13, 2026, from [Link]
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A Comparative Guide to Enzymatic and Chemical Resolution of Racemates: Principles, Protocols, and Performance
For researchers and professionals in drug development and fine chemical synthesis, the production of enantiomerically pure compounds is not merely an academic exercise—it is a critical necessity. The biological activity of a chiral molecule is often dictated by a single enantiomer, while its mirror image can be inactive or, in infamous cases like Thalidomide, dangerously toxic[1][2][3]. When asymmetric synthesis is not viable, the resolution of a racemic mixture—a 50:50 mixture of two enantiomers—becomes the paramount strategy[3][4].
This guide provides an in-depth, objective comparison of the two dominant resolution methodologies: classic chemical resolution and modern enzymatic resolution. Moving beyond a simple list of pros and cons, we will explore the fundamental mechanisms, present detailed and validated experimental protocols, and offer field-proven insights to help you select and implement the optimal strategy for your specific application.
Part 1: The Foundation - Understanding Resolution Mechanisms
The separation of enantiomers is challenging because they possess identical physical properties, such as boiling point, melting point, and solubility[4]. The key to any resolution is to introduce a chiral environment that forces the enantiomers to behave differently. How this is achieved is the fundamental distinction between chemical and enzymatic approaches.
The Chemical Approach: Creating Separable Diastereomers
The cornerstone of classical chemical resolution is the conversion of an enantiomeric pair into a pair of diastereomers[1][4]. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated using conventional laboratory techniques like fractional crystallization[5][6].
The process relies on a chiral resolving agent —an enantiomerically pure compound (often a naturally occurring acid or base) that reacts with the racemate. For instance, a racemic mixture of a chiral amine can be reacted with an enantiopure acid, like (+)-tartaric acid[7][8]. This acid-base reaction forms two diastereomeric salts: [(R)-amine-(+)-acid] and [(S)-amine-(+)-acid]. Due to their distinct crystal packing and solubility, one salt will preferentially crystallize from the solution, allowing for its physical separation by filtration[5][7]. The final step involves breaking the salt to liberate the desired, now enantiomerically pure, amine[5].
The success of this method hinges entirely on the difference in solubility between the formed diastereomers, a factor that can be difficult to predict and may require extensive screening of resolving agents and solvents[6].
The Enzymatic Approach: Exploiting Nature's Chirality
Enzymatic resolution operates on a different principle: kinetic resolution . This technique leverages the inherent chirality of an enzyme's active site to differentiate between the two enantiomers of a substrate[9]. An enzyme will catalyze the transformation of one enantiomer at a much faster rate than the other[9][10].
For example, a lipase, a commonly used class of enzyme in organic synthesis, can selectively acylate one enantiomer of a racemic alcohol[11][12]. At the end of the reaction, the mixture contains one enantiomer as an ester (the product) and the other as the unreacted alcohol (the starting material). Because these are two different chemical compounds, they can be easily separated by standard methods like column chromatography.
The efficiency of this process is defined by the enantiomeric ratio (E) , which is a measure of the enzyme's selectivity[13]. High E-values (often >200 for enzymes) are indicative of a highly effective resolution[10][14]. A significant limitation, however, is that the maximum theoretical yield for the desired product and the recovered starting material is 50% each[15][16].
Part 2: Head-to-Head Comparison - Performance and Practicality
The choice between enzymatic and chemical resolution is a trade-off between selectivity, reaction conditions, substrate scope, and operational complexity. The following table provides a quantitative comparison based on the resolution of representative model substrates.
| Parameter | Enzymatic Resolution (Lipase-Catalyzed) | Chemical Resolution (Diastereomeric Salt Crystallization) | Rationale & Causality |
| Mechanism | Kinetic Resolution (Rate-based) | Diastereomer Formation (Property-based) | Enzymes differentiate based on reaction kinetics within a chiral active site[17][18]; chemical methods create new compounds with distinct physical properties[1]. |
| Selectivity | Very High (E-values often >200) | Variable; dependent on crystallization efficiency | The precise 3D structure of an enzyme's active site allows for exceptional stereochemical discrimination[16]. Chemical resolution relies on macroscopic physical differences, which can be less precise. |
| Yield (Theoretical Max) | 50% for each enantiomer (in KR) | 50% for the crystallized enantiomer | Both standard methods resolve a pre-existing 1:1 mixture. The 50% barrier can be overcome with Dynamic Kinetic Resolution (DKR)[14][15]. |
| Reaction Conditions | Mild (e.g., Room Temp, neutral pH) | Can be harsh (e.g., requires strong acids/bases, heating/cooling cycles) | Enzymes operate under physiological conditions, minimizing side reactions and degradation of sensitive substrates[16]. Crystallization often requires multiple, potentially strenuous, heating and cooling steps. |
| Substrate Scope | Can be limited by enzyme's active site | Broad, applicable to most acids and bases | An enzyme's specificity is both a strength (selectivity) and a weakness (limited scope)[19]. Diastereomeric salt formation is a general acid-base chemistry principle. |
| Environmental Impact | Generally "Greener" (biodegradable catalyst, often aqueous or minimal solvent) | Often requires large volumes of organic solvents; may use toxic resolving agents | Enzymes are environmentally benign catalysts[16]. Fractional crystallization is solvent-intensive, and some classical resolving agents (e.g., brucine) are highly toxic. |
| Scalability & Cost | Highly scalable; immobilized enzymes are reusable. Initial enzyme cost can be high. | Well-established for large scale; resolving agents can be inexpensive, but process can be labor-intensive. | Immobilized enzymes are widely used in industrial processes for their stability and reusability[20]. Crystallization is a fundamental, scalable industrial unit operation[21]. |
| Predictability | Moderately predictable with modeling; often requires screening. | Highly empirical; requires extensive screening of resolving agents and solvents. | While enzyme-substrate interactions can be modeled, finding the perfect enzyme often involves screening. Crystallization behavior is notoriously difficult to predict from first principles[6]. |
Part 3: In the Lab - Detailed Experimental Protocols
To provide a practical context, we present validated, step-by-step protocols for the resolution of a racemic amine (chemical) and a racemic alcohol (enzymatic).
Protocol 1: Chemical Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid
This protocol leverages the differential solubility of the diastereomeric tartrate salts in methanol to isolate the (S)-amine.
Rationale: The reaction of a racemic amine with an enantiopure chiral acid forms two diastereomeric salts[8][22]. Methanol is chosen as the solvent because the difference in solubility between the (S)-amine-(+)-tartrate and (R)-amine-(+)-tartrate salts is pronounced, allowing the less soluble salt to selectively crystallize[7]. Subsequent treatment with a strong base regenerates the free amine from the salt[5][7].
Step-by-Step Methodology:
-
Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 7.5 g of (+)-tartaric acid in 100 mL of methanol. Gentle warming on a hot plate may be necessary to achieve full dissolution[22].
-
Addition of Racemic Amine: To the warm tartaric acid solution, slowly add 6.0 g of racemic (±)-1-phenylethylamine. The reaction is exothermic. Swirl the flask gently during addition.
-
Crystallization: Loosely stopper the flask and allow it to cool slowly to room temperature. Let the flask stand undisturbed for at least 24 hours to allow for complete crystallization of the less-soluble diastereomeric salt[7].
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals via vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine: Transfer the collected crystals to a separatory funnel. Add 50 mL of water and 10 mL of a 50% aqueous sodium hydroxide (NaOH) solution. Swirl until the crystals dissolve and the solution is strongly basic (pH > 12)[7]. This step deprotonates the ammonium salt to liberate the free amine.
-
Extraction: Extract the aqueous layer with 30 mL of dichloromethane. Separate the layers and repeat the extraction of the aqueous layer twice more with fresh 30 mL portions of dichloromethane.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 1-phenylethylamine.
-
Analysis: Determine the yield and measure the enantiomeric excess (e.e.) using chiral HPLC or by measuring the optical rotation.
Protocol 2: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol
This protocol uses an immobilized lipase, Novozym 435 (Candida antarctica Lipase B), to selectively acylate the (R)-enantiomer of the alcohol.
Rationale: Lipases are highly efficient and selective catalysts for transesterification reactions[11][23]. Novozym 435 is a robust, commercially available immobilized enzyme that shows excellent selectivity for the (R)-enantiomer of many secondary alcohols[14]. Vinyl acetate is often used as an acyl donor because the reaction is effectively irreversible; the co-product, vinyl alcohol, tautomerizes to acetaldehyde, shifting the equilibrium towards the products. The reaction is performed in an organic solvent to solubilize the substrates and prevent hydrolysis[16].
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL flask, add 1.22 g (10 mmol) of racemic (±)-1-phenylethanol, 20 mL of a non-polar organic solvent (e.g., heptane), and 2.15 g (25 mmol) of vinyl acetate (acyl donor).
-
Addition of Enzyme: Add 100 mg of immobilized lipase (Novozym 435).
-
Enzymatic Reaction: Seal the flask and place it in an orbital shaker set to 200 rpm and 40°C. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The reaction should approach 50% conversion, which is the optimal point for kinetic resolution. This may take several hours to a day[24].
-
Enzyme Removal: Once ~50% conversion is reached, stop the reaction and remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and reused.
-
Separation of Product and Unreacted Substrate: The filtrate contains the (R)-1-phenylethyl acetate (product) and the unreacted (S)-1-phenylethanol (starting material). Concentrate the filtrate using a rotary evaporator.
-
Purification: Separate the acetate from the alcohol using standard flash column chromatography on silica gel.
-
Analysis: Determine the yield of both the recovered alcohol and the produced ester. Analyze the enantiomeric excess (e.e.) of both fractions using chiral GC or HPLC. For a successful resolution, both the (S)-alcohol and the (R)-acetate should be obtained with high e.e.[14].
Part 4: Visualizing the Process - Workflow Diagrams
To better illustrate the practical steps and logical flow of each technique, the following diagrams outline the entire workflow from racemate to resolved enantiomers.
Caption: Workflow for chemical resolution via diastereomeric salt crystallization.
Caption: Workflow for enzymatic kinetic resolution via selective acylation.
Part 5: Beyond 50% Yield - The Advent of Dynamic Kinetic Resolution (DKR)
A major drawback of standard kinetic resolution is the 50% maximum yield[15][16]. To overcome this, an advanced strategy known as Dynamic Kinetic Resolution (DKR) was developed. DKR combines the rapid, enantioselective reaction of one enantiomer with a method for the in-situ racemization (interconversion) of the starting material enantiomers[10][15].
In this setup, as the enzyme selectively consumes the reactive enantiomer, the unreactive enantiomer is continuously converted back into the racemate. This process allows the resolution to proceed beyond the 50% limit, theoretically achieving a 100% yield of a single, enantiomerically pure product[14][15]. Chemoenzymatic DKR, which uses a metal catalyst for racemization alongside an enzyme for resolution, is a powerful and widely used industrial strategy[9].
Conclusion: Making the Right Choice
Both chemical and enzymatic resolution are powerful, indispensable tools for accessing enantiopure compounds. The optimal choice is not universal but depends on the specific project goals and constraints.
Choose Chemical Resolution when:
-
The substrate is a simple acid or base with readily available and inexpensive resolving agents.
-
A robust, well-established, and highly scalable method is required, and the labor/solvent cost of optimization is acceptable.
-
Enzymatic routes have failed or the substrate is incompatible with available enzymes.
Choose Enzymatic Resolution when:
-
High enantioselectivity is the primary concern.
-
The substrate is sensitive and requires mild reaction conditions to prevent degradation or side reactions.
-
"Green chemistry" principles are a priority, and minimizing solvent waste and using a biodegradable catalyst are important.
-
A Dynamic Kinetic Resolution (DKR) strategy is being considered to maximize yield.
Ultimately, a modern process chemist should be adept at both methodologies. By understanding the fundamental principles, practical workflows, and comparative performance of each technique, researchers can make informed, data-driven decisions to efficiently and effectively produce the single-enantiomer compounds that drive innovation in medicine and materials science.
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A Senior Application Scientist's Guide to Chiral Auxiliaries: A Comparative Analysis Featuring (R)-2-Benzamido-2-phenylacetic acid
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, efficacy, and safety.[1][2][3] Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, is therefore a cornerstone of modern chemical and pharmaceutical research.[4][5] Among the various strategies to achieve this, the use of chiral auxiliaries remains a powerful and reliable method. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[4][6] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.
This guide provides an in-depth comparison of several prominent chiral auxiliaries, with a special focus on the utility of N-acylphenylglycine derivatives like (R)-2-Benzamido-2-phenylacetic acid. We will delve into the mechanistic principles behind their stereodirecting power, present comparative performance data, and provide actionable experimental protocols to demonstrate their application.
The Archetype of Stereocontrol: Evans' Oxazolidinone Auxiliaries
Mechanism of Action: The exceptional diastereoselectivity of N-acyloxazolidinone imides stems from a highly organized, chelated transition state. Upon deprotonation with a suitable base (e.g., LDA, NaHMDS), the imide forms a rigid Z-enolate where the metal cation (like Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary.[8] This chelation forces the substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) to effectively shield one face of the enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered face, leading to a predictable and highly controlled stereochemical outcome.[8]
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Oppolzer's Camphorsultams: The Power of Rigidity
Another stalwart in the field is the camphorsultam auxiliary, developed by Wolfgang Oppolzer. Derived from naturally occurring camphor, these auxiliaries offer a conformationally rigid framework that provides excellent stereochemical control.[6] They are particularly effective in asymmetric Diels-Alder reactions, Michael additions, and alkylations.
Mechanism of Action: Similar to Evans' auxiliaries, the N-acyl derivatives of camphorsultams form Z-enolates. The stereochemical outcome is dictated by the bulky and rigid camphor skeleton. The sulfonyl oxygen and the enolate oxygen chelate to the metal cation, creating a locked conformation. One face of the enolate is effectively blocked by one of the methyl groups of the camphor backbone, directing the electrophile to the opposite face. Camphorsultams have demonstrated superiority over oxazolidinones in certain reactions, offering higher diastereoselectivity.[6]
This compound: A Phenylglycine-Based Approach
This compound is a derivative of the chiral amino acid (R)-phenylglycine. While not typically employed as a covalently-bound, recoverable auxiliary in the same manner as Evans' or Oppolzer's systems for enolate chemistry, N-acyl phenylglycine derivatives serve a crucial role in asymmetric synthesis, often as powerful chiral resolving agents or as key components in the synthesis of chiral ligands and pharmaceuticals.
The core utility lies in the stereochemical stability and defined spatial arrangement of the phenyl and carboxyl groups around the chiral center. This structure is particularly effective for:
-
Chiral Resolution: These molecules can form diastereomeric salts with racemic amines or alcohols. Due to the different physical properties (e.g., solubility) of the diastereomeric salts, they can be separated by fractional crystallization. Subsequent cleavage of the salt liberates the enantiomerically pure target molecule.
-
Asymmetric Transformations: While less common, derivatives of phenylglycine can be used as chiral auxiliaries. For instance, attaching them to a prochiral ketone can create a chiral imine, which can then undergo diastereoselective reduction or addition reactions. The steric bulk of the phenyl group and the potential for hydrogen bonding or chelation with the benzamido group guide the incoming reagent.
The primary advantage of this class is its direct lineage from a relatively inexpensive chiral pool amino acid. The challenge, when used as a resolving agent, is that the maximum theoretical yield for the desired enantiomer is 50%, although this can be overcome if the undesired enantiomer can be racemized and recycled.
Comparative Performance Overview
The choice of a chiral auxiliary is highly dependent on the specific transformation, the substrate, and the desired cleavage conditions. Below is a comparative summary of the discussed auxiliaries.
| Chiral Auxiliary | Common Applications | Typical Diastereoselectivity | Cleavage Conditions | Key Advantages | Disadvantages |
| Evans' Oxazolidinones | Alkylations, Aldol reactions, Michael additions, Diels-Alder | >95% de | LiOH/H₂O₂, LiBH₄, Mg(OMe)₂ | High selectivity, reliable, well-studied, both enantiomers available | Cleavage can sometimes be harsh; auxiliary can be expensive. |
| Oppolzer's Camphorsultams | Alkylations, Conjugate additions, Diels-Alder, Sulfinyl transfer | >95% de | LiOH/H₂O₂, LiAlH₄, hydrolysis (acid/base) | Excellent stereocontrol, highly crystalline derivatives aid purification | Derived from natural camphor (less access to the "unnatural" enantiomer). |
| Pseudoephedrine Amides | α-Alkylation of carboxylic acids | >98% de | Mild acid or base hydrolysis, reduction | High selectivity, auxiliary is inexpensive and recoverable | Limited to alkylation of enolates.[6] |
| (R)-Phenylglycine Derivatives | Chiral Resolution, Asymmetric reductions (as imines) | N/A (Resolution); Variable (Covalent) | Salt breaking (acid/base); Hydrolysis | Inexpensive chiral pool source, effective for resolution | Resolution is inherently limited to 50% yield per cycle. |
Experimental Protocols
To provide a practical context, we present a validated protocol for a diastereoselective alkylation using an Evans' oxazolidinone auxiliary. This procedure is a cornerstone of modern asymmetric synthesis.[8]
Protocol 1: Diastereoselective Allylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
1. Acylation of the Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at room temperature, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Slowly add propionic anhydride (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the N-propionyl imide.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl imide (1.0 eq) in dry THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add allyl iodide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis, and is typically >98:2.[8]
3. Cleavage of the Auxiliary:
-
Dissolve the purified allylated product (1.0 eq) in a 4:1 mixture of THF/H₂O (0.2 M) and cool to 0 °C.
-
Add 30% hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq of a 0.8 M solution).
-
Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
The chiral auxiliary can be recovered from the organic layers. The desired enantiomerically pure carboxylic acid can be isolated from the aqueous layer after acidification and extraction.
Caption: Chelation-controlled transition state for Evans' auxiliary.
Conclusion
The selection of a chiral auxiliary is a strategic decision in the design of an asymmetric synthesis. Evans' oxazolidinones and Oppolzer's camphorsultams represent highly effective, general solutions for creating stereocenters with exceptional fidelity, particularly in enolate chemistry. Their reliability and high diastereoselectivity make them the gold standard in many applications.
This compound and related phenylglycine derivatives offer a different but equally valuable tool. While their application as a covalent, stereodirecting auxiliary is more specialized, their strength as chiral resolving agents provides a straightforward, albeit lower-yielding, pathway to enantiomerically pure compounds, especially amines and alcohols. For the modern researcher, understanding the distinct mechanisms, advantages, and limitations of each class of auxiliary is paramount to navigating the complex landscape of stereocontrolled synthesis and accelerating the development of novel chiral molecules.
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). ResearchGate. [Link]
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Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Enantiomeric Purity
In the landscape of drug development and materials science, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, pharmacological profile, and safety. For researchers, scientists, and drug development professionals, the precise confirmation of enantiomeric purity is a cornerstone of rigorous scientific investigation and regulatory compliance. This guide provides an in-depth comparison of key spectroscopic methods for this purpose, grounded in field-proven insights and experimental data, to empower you in making informed decisions for your analytical workflows.
The Imperative of Enantiomeric Purity: A Regulatory and Scientific Standpoint
Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. The U.S. Food and Drug Administration (FDA) has long emphasized the importance of understanding the stereochemical composition of a drug.[1][2][3] The agency's 1992 policy statement on the development of new stereoisomeric drugs underscores the necessity for stereochemically specific analytical methods to ensure the identity, strength, quality, and purity of a drug substance.[1][4] This regulatory stance is rooted in historical events and a deep understanding that the "inactive" enantiomer is not always benign and can sometimes contribute to adverse effects.[2] More recent guidelines, such as the ICH Q2(R2) on the validation of analytical procedures, further reinforce the need for robust and validated methods for quantifying impurities, including enantiomeric impurities.[5][6][7][8][9]
From a scientific perspective, the enantiomeric purity of a compound is a direct reflection of the stereoselectivity of a chemical transformation. Accurate determination of enantiomeric excess (ee) is therefore crucial for the development and optimization of asymmetric syntheses.
A Comparative Overview of Spectroscopic Techniques
While chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a widely used and powerful tool for enantiomeric separation and quantification, spectroscopic methods offer distinct advantages, often providing rapid, non-destructive analysis without the need for extensive method development or expensive chiral stationary phases.[10] This guide focuses on four prominent spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Raman Optical Activity (ROA).
Here, we present a comparative summary of these techniques to aid in the selection of the most appropriate method for your analytical needs.
| Feature | NMR Spectroscopy with Chiral Solvating Agents | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Raman Optical Activity (ROA) |
| Principle | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[11] | Differential absorption of left and right circularly polarized infrared light by enantiomers.[12] | Differential absorption of left and right circularly polarized UV-visible light by enantiomers.[13] | Differential inelastic scattering of left and right circularly polarized light by enantiomers.[14] |
| Sample Requirements | Soluble sample, requires a suitable chiral solvating agent. | Soluble sample, concentration typically in the mg/mL range. | Soluble sample with a UV-Vis chromophore, typically in the µg/mL to mg/mL range. | Neat liquids or solutions, can be used for aqueous samples. |
| Instrumentation | Standard NMR spectrometer. | FT-IR spectrometer with a VCD module. | CD spectrometer. | Specialized ROA spectrometer. |
| Typical Accuracy | High, often <1% error in ee determination.[15] | High, with reported root mean squared error of cross-validation as low as 0.46%.[12] | Good, with reported errors of less than 10%.[16][17] | Very high, with reported accuracies of 0.05% to 0.22% for ee determination.[14] |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | LOQ can be below 1% of the minor enantiomer.[15] | Can detect low levels of enantiomeric impurity (e.g., in the 97-99.9% purity range).[12] | Method dependent, can detect down to 1% of the minor enantiomer.[16] | High sensitivity, capable of detecting small enantiomeric imbalances. |
| Advantages | - Ubiquitous instrumentation - Provides structural information - Can be used for a wide range of compounds | - Applicable to a wide range of molecules, including those without a chromophore - Provides rich structural information | - High sensitivity for compounds with strong chromophores - Rapid analysis | - Excellent for aqueous solutions - Provides detailed vibrational information - High accuracy |
| Limitations | - Requires a suitable chiral solvating agent - Signal overlap can be an issue | - Lower sensitivity than ECD - Can be affected by solvent absorption | - Requires a chromophore in proximity to the stereocenter - Solvent choice is critical | - Weaker signal than parent Raman scattering - Instrumentation is less common |
In-Depth Analysis of Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy is a powerful tool for the determination of enantiomeric excess through the use of chiral solvating agents (CSAs).[11] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. These diastereomeric complexes have different magnetic environments, leading to the resolution of previously overlapping signals in the NMR spectrum, most commonly in the ¹H NMR spectrum.[18] The ratio of the integrated areas of these newly resolved signals directly corresponds to the enantiomeric ratio of the analyte.[11]
Workflow for Enantiomeric Excess Determination by NMR:
Caption: Workflow for ee determination by NMR with a CSA.
Experimental Protocol: Determination of Enantiomeric Excess of a Chiral Amine using a BINOL-derived Chiral Solvating Agent
This protocol is adapted from a published procedure for the rapid determination of enantiopurity of amines.[19][20]
-
Sample Preparation:
-
In a standard 5 mm NMR tube, dissolve the chiral amine analyte (0.05 mmol) in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add the chiral solvating agent, for example, a (S)-BINOL derivative (0.1 mmol).[20] The CSA is typically used in excess to ensure complete complexation.
-
Gently shake the NMR tube for approximately 30 seconds to ensure thorough mixing and complex formation.[19][20]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at 25 °C on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters may include a 30° pulse angle, a relaxation delay of 1 second, and 64 scans.[15]
-
-
Data Analysis:
-
Process the acquired FID to obtain the ¹H NMR spectrum.
-
Identify the signals corresponding to a specific proton (or protons) of the analyte that are well-resolved for the two diastereomeric complexes. Protons closer to the chiral center often exhibit the largest chemical shift difference (Δδ).
-
Carefully integrate the area of the resolved signals for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
Causality Behind Experimental Choices:
-
Choice of Chiral Solvating Agent: The selection of the CSA is critical and depends on the functional groups present in the analyte. A good CSA should form distinct diastereomeric complexes with both enantiomers, leading to a large enough chemical shift difference for accurate integration.
-
Solvent: The choice of solvent can influence the strength of the interaction between the analyte and the CSA and thus the degree of signal resolution. Non-polar solvents are often preferred to enhance intermolecular interactions.
-
Temperature: Lowering the temperature can sometimes improve signal resolution by slowing down the exchange dynamics between the free and complexed states.[19]
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations.[18] As enantiomers interact differently with circularly polarized light, they produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). This property makes VCD a powerful tool for determining enantiomeric purity. The magnitude of the VCD signal is directly proportional to the enantiomeric excess of the sample.
Principle of Chiroptical Spectroscopy (VCD, ECD, ROA):
Caption: Principle of chiroptical spectroscopy.
Experimental Protocol: Quantitative VCD Analysis of a Chiral Pharmaceutical Intermediate
This protocol is based on a study determining the enantiomeric purity of a chiral intermediate.[12]
-
Sample Preparation:
-
Prepare a series of calibration standards with known enantiomeric excess, ranging from the pure enantiomer to the racemic mixture.
-
Dissolve the samples in a suitable solvent (e.g., deuterated chloroform) to a known concentration (e.g., 0.1 M).
-
-
VCD Data Acquisition:
-
Acquire VCD and IR spectra using an FT-VCD spectrometer.
-
Use a sample cell with an appropriate path length (e.g., 100 µm) and window material (e.g., BaF₂).
-
Collect spectra at a suitable resolution (e.g., 4 cm⁻¹).
-
-
Data Analysis:
-
Process the VCD spectra, including baseline correction.
-
Select one or more VCD bands that show a strong signal and are well-resolved.
-
Create a calibration curve by plotting the intensity of the selected VCD band(s) against the known enantiomeric excess of the calibration standards.
-
Determine the enantiomeric excess of the unknown sample by measuring its VCD intensity and interpolating from the calibration curve. A partial least squares (PLS) regression model can also be constructed for more complex spectra.[12]
-
Causality Behind Experimental Choices:
-
Solvent Selection: The solvent should be transparent in the infrared region of interest and should not interact with the analyte in a way that alters its conformation.
-
Concentration: The concentration needs to be high enough to produce a good signal-to-noise ratio but not so high that it leads to detector saturation in the IR spectrum.
-
Calibration Standards: The use of a series of calibration standards with accurately known enantiomeric compositions is crucial for the quantitative accuracy of the method.
Electronic Circular Dichroism (ECD)
ECD spectroscopy is analogous to VCD but operates in the UV-visible region of the electromagnetic spectrum.[13] It measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[13] The intensity of the ECD signal is proportional to the enantiomeric excess.[13]
ECD is particularly sensitive and requires smaller amounts of sample compared to VCD, but its applicability is limited to molecules that possess a suitable chromophore near the stereocenter.[16]
Raman Optical Activity (ROA)
ROA is another form of vibrational optical activity that measures the small difference in the intensity of Raman scattered light from a chiral molecule using left and right circularly polarized incident light.[14] ROA provides information complementary to VCD and is particularly advantageous for studying molecules in aqueous solutions, as water is a weak Raman scatterer.[21] Recent studies have demonstrated the high accuracy of ROA for determining enantiomeric excess, with reported accuracies as high as 0.05%.[14]
Conclusion: A Multi-faceted Approach to Ensuring Enantiomeric Purity
The choice of spectroscopic method for confirming enantiomeric purity is a critical decision that should be guided by the specific properties of the analyte, the required level of accuracy and sensitivity, and the available instrumentation. NMR spectroscopy with chiral solvating agents offers a versatile and widely accessible approach. VCD provides a powerful tool for a broad range of molecules, including those without a chromophore. ECD excels in sensitivity for chromophoric compounds, while ROA is particularly well-suited for aqueous systems and offers exceptional accuracy.
In many cases, a multi-technique approach, potentially combining a spectroscopic method with a chromatographic separation, will provide the most comprehensive and robust confirmation of enantiomeric purity. As a senior application scientist, I encourage a thorough evaluation of the strengths and limitations of each technique in the context of your specific analytical challenge. This will ensure the generation of high-quality, reliable data that meets both scientific and regulatory standards.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035–26043. [Link]
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Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Semantic Scholar. [Link]
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Uccello-Barretta, G., & Balzano, F. (2013). Chiral NMR Solvating Additives for Differentiation of Enantiomers. ResearchGate. [Link]
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Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1769–1773. [Link]
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Hrubá, M., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2168. [Link]
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Kaczor, A., et al. (2025). At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA). ChemRxiv. [Link]
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De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338–340. [Link]
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Pancoska, P., et al. (1995). Comparison of and limits of accuracy for statistical analyses of vibrational and electronic circular dichroism spectra in terms of correlations to and predictions of protein secondary structure. Biochemistry, 34(35), 11066–11082. [Link]
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Losada, M., et al. (2009). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Physical Chemistry Chemical Physics, 11(43), 10128–10137. [Link]
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Kapitán, J., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3121. [Link]
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Kott, L., et al. (2014). Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers. Applied Spectroscopy, 68(10), 1108–1115. [Link]
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A Senior Application Scientist's Guide to Modern Chiral Resolution Techniques: A Benchmark Study
For professionals in drug development and chemical synthesis, the quest for enantiomerically pure compounds is a persistent challenge and a regulatory necessity. The well-documented tragedy of Thalidomide serves as a stark reminder that different enantiomers of a chiral drug can have vastly different biological activities.[1][2] While classical methods like diastereomeric crystallization have been foundational, they are often laborious and inefficient. The modern analytical landscape offers a suite of powerful, high-performance techniques that promise greater speed, efficiency, scalability, and sustainability.
This guide provides an in-depth comparison of new benchmark techniques for chiral resolution. We will move beyond mere procedural lists to explore the causality behind experimental choices, grounding every claim in authoritative data. The protocols described are designed as self-validating systems, providing you, the researcher, with the insights needed to select and implement the optimal strategy for your specific application.
Supercritical Fluid Chromatography (SFC): The Green and Rapid Alternative
Principle of Operation
Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that utilizes a supercritical fluid—most commonly carbon dioxide (CO₂) heated and pressurized above its critical point (31.1 °C and 7.38 MPa)—as the primary mobile phase.[3][4] In this state, CO₂ exhibits properties of both a liquid and a gas, allowing it to carry analytes through a stationary phase with low viscosity and high diffusivity. This results in faster separations and higher efficiency compared to traditional High-Performance Liquid Chromatography (HPLC).[3] For chiral applications, the fundamental principle remains the same as HPLC: a chiral stationary phase (CSP) is used to create differential interactions with the enantiomers, leading to different retention times.[5]
Key Advantages & Niche Applications
The primary driver for adopting SFC is the significant reduction in both analysis time and environmental impact.[1] By replacing the bulk of organic solvents with non-toxic, renewable CO₂, SFC aligns with green chemistry principles, a crucial consideration for large-scale preparative work.[1]
-
Speed: Higher optimal flow rates and rapid column equilibration drastically cut down run times, often by a factor of five or more compared to LC.[3][6]
-
Cost-Effectiveness: Reduced consumption of expensive and toxic organic solvents (like hexane) lowers purchasing and disposal costs.[6]
-
Versatility: Most chiral stationary phases available for LC can also be used for SFC, including the highly effective polysaccharide-based CSPs.[3][7] This allows for a wide application range and straightforward method transfer from existing LC protocols.
SFC is particularly advantageous for high-throughput screening in drug discovery and for preparative separations where large volumes of solvent would otherwise be required.[6]
Performance Benchmark Data
The following table compares the performance of SFC and HPLC for chiral separations, highlighting the typical gains in speed and reduction in solvent usage.
| Parameter | HPLC (Normal Phase) | SFC | Source(s) |
| Typical Mobile Phase | Hexane/Isopropanol (IPA) | Supercritical CO₂ with 5-20% Methanol/Ethanol | [6] |
| Relative Analysis Time | 5x - 10x | 1x (Baseline) | [6] |
| Relative Solvent Consumption | 10x | 1x (Baseline) | [6] |
| Backpressure | High | Lower | [3] |
| Column Equilibration Time | Longer | Shorter | [1] |
Experimental Protocol: Chiral SFC Screening
-
System Preparation: Ensure the SFC system is clean. The mobile phase consists of supercritical CO₂ (A) and a co-solvent, typically methanol or ethanol with a basic or acidic additive if required (B).
-
Column Selection: Install a polysaccharide-based chiral stationary phase (e.g., a cellulose or amylose derivative) of appropriate dimensions (e.g., 4.6 x 150 mm, 3 µm).
-
Initial Conditions:
-
Set the column oven temperature to 40 °C.
-
Set the back pressure regulator (BPR) to 150 bar.
-
Set the flow rate to 3 mL/min.
-
-
Gradient Elution for Screening:
-
Start with a shallow gradient of 5% co-solvent (B) and hold for 1 minute.
-
Increase the co-solvent percentage linearly from 5% to 40% over 8 minutes.
-
Hold at 40% for 1 minute.
-
Return to initial conditions and allow the column to re-equilibrate for 2-3 minutes.
-
-
Sample Injection: Dissolve the racemic sample in a suitable solvent (e.g., methanol) and inject a small volume (1-5 µL).
-
Data Analysis: Monitor the elution profile using a UV-Vis detector. If separation is observed, optimize the method by switching to an isocratic elution at the co-solvent percentage that provides the best resolution.
Workflow Visualization
Caption: Workflow for Chiral Separation using SFC.
Advanced Chiral Stationary Phases (CSPs): The Power of High-Efficiency Particles
Principle of Operation
While the chiral selector is paramount for achieving selectivity, the physical form of the stationary phase dictates chromatographic efficiency. Recent advances have focused on moving from traditional 5 µm fully porous particles (FPPs) to sub-2-µm FPPs and superficially porous particles (SPPs).[8] SPPs, also known as core-shell particles, consist of a solid, non-porous core surrounded by a thin, porous shell where the chiral selector is bonded. This morphology significantly reduces the diffusion path for analytes, minimizing band broadening and leading to much higher column efficiencies and sharper peaks, even at higher flow rates.[9]
Key Advantages & Niche Applications
The use of high-efficiency particles directly translates to superior performance in both HPLC and SFC.
-
Higher Resolution: Sharper peaks mean better separation between enantiomers, allowing for more accurate quantification of chiral impurities.
-
Faster Separations: The enhanced efficiency allows for the use of shorter columns or higher flow rates without sacrificing resolution, leading to reduced analysis times.[10]
-
Increased Sensitivity: Taller, narrower peaks are easier to detect, improving the limits of quantification (LOQ), which is critical for impurity profiling.
These advanced CSPs are ideal for ultra-high-performance liquid chromatography (UHPLC) systems and are becoming the new standard for demanding analytical applications, such as quality control in pharmaceutical manufacturing and pharmacokinetic studies.[11]
Performance Benchmark Data
This table demonstrates the dramatic improvement in efficiency when moving from a traditional 5-µm FPP column to a 1.9-µm narrow particle size distribution (NPSD) FPP column for the same chiral selector.
| Parameter | 5-µm FPP CSP | 1.9-µm NPSD FPP CSP | Source(s) |
| Analyte | Racemic Amide | Racemic Amide | [8] |
| Column Dimensions | 15 cm x 0.46 cm | 10 cm x 0.21 cm | [8] |
| Plate Number (N) | ~10,000 | ~45,000 | [8] |
| Analysis Time | ~12 min | ~3 min | [8] |
A comparative study on fluoxetine enantiomers also highlights the performance differences between various types of commercial CSPs.
| Chiral Stationary Phase | Resolution (Rs) | Capacity Factor (k') | Relative Solvent Use | Source(s) |
| Cyclobond I 2000 DM (β-cyclodextrin) | 2.51 | 6.78 | High | [12] |
| Chiralcel OD-H (Cellulose derivative) | 1.63 | 6.13 | High | [12] |
| Chiralpak AD-H (Amylose derivative) | 1.60 | 2.51 | Low | [12] |
Experimental Protocol: UHPLC Method with SPP-based CSP
-
System Preparation: Use a UHPLC system capable of handling high backpressures. Ensure the mobile phase (e.g., Hexane/Ethanol/Trifluoroacetic acid) is freshly prepared and degassed.
-
Column Installation: Install a core-shell CSP column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved. Set column temperature to 25 °C.
-
Sample Preparation: Dissolve the sample at a low concentration (e.g., 0.5 mg/mL) in the mobile phase.
-
Injection: Inject a very small volume (0.5-2.0 µL) to avoid column overload, which is more pronounced on SPP columns.
-
Data Acquisition: Run the analysis under isocratic conditions. Monitor the eluent at a suitable wavelength.
-
Analysis: Integrate the peaks to determine the enantiomeric excess (ee%). The high efficiency should result in baseline resolution (Rs > 1.5).[12]
Workflow Visualization
Caption: Impact of Advanced CSPs on Chiral Separation.
Enzymatic Kinetic Resolution: The Pinnacle of Selectivity
Principle of Operation
Kinetic resolution leverages the different reaction rates of two enantiomers with a chiral catalyst or reagent.[13] Enzymes, particularly lipases, are exquisitely stereoselective catalysts.[14][15] In a typical enzymatic kinetic resolution, an enzyme selectively catalyzes a transformation (e.g., acylation) of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The transformed and untransformed enantiomers can then be easily separated as they are now different chemical compounds.[16]
A significant evolution of this technique is Dynamic Kinetic Resolution (DKR) . DKR combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.[16] This continuous replenishment of the enzyme's preferred substrate allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product, overcoming the 50% yield limit of classical kinetic resolution.[13][16]
Key Advantages & Niche Applications
-
Exceptional Enantioselectivity: Enzymes often provide extremely high enantiomeric excess (ee > 99%).
-
High Yield (with DKR): DKR protocols can theoretically achieve 100% yield of the desired product.
-
Mild Reaction Conditions: Enzymatic reactions typically occur in benign solvents at or near room temperature, reducing energy consumption and avoiding harsh reagents.
-
Green Chemistry: As biocatalysts, enzymes are biodegradable and environmentally friendly.
This technique is highly valuable for the synthesis of chiral building blocks, particularly alcohols, amines, and esters, which are common intermediates in pharmaceutical manufacturing.[17][18]
Performance Benchmark Data
The following data from published studies illustrates the high performance of enzymatic DKR.
| Substrate | Enzyme / Catalyst | Transformation | Yield | Enantiomeric Excess (ee) | Source(s) |
| Racemic Acyloin | Lipase (PSL) / Et₃N | Acylation | 75% | 97% | [13] |
| Racemic Secondary Alcohol | Lipase (CALB) / Ru complex | Acylation | up to 99% | >99% | [13] |
| β-blocker derivative | Candida rugosa Lipase | Transesterification | 28.2% (Conversion) | 96.2% | [17] |
Experimental Protocol: Lipase-Catalyzed Dynamic Kinetic Resolution of a Racemic Alcohol
-
Reactant Preparation: In a reaction vessel, dissolve the racemic alcohol (1 equivalent) in a suitable organic solvent (e.g., toluene).
-
Addition of Reagents:
-
Add an acyl donor, such as vinyl acetate (1.5 equivalents).[13]
-
Add a racemization catalyst (for DKR), such as a commercially available ruthenium complex (e.g., 1-2 mol%).
-
Add a mild base, such as triethylamine, to neutralize any acidic byproducts.
-
-
Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, CALB), often immobilized on a solid support, to the mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the product.
-
Workup: Once the reaction reaches completion (or the desired conversion), filter off the immobilized enzyme (which can often be reused).
-
Purification: Remove the solvent under reduced pressure. Purify the resulting enantiopure ester from the catalyst and other reagents using standard column chromatography.
Workflow Visualization
Caption: Workflow for Dynamic Kinetic Resolution (DKR).
Simulated Moving Bed (SMB) Chromatography: The Industrial Workhorse
Principle of Operation
Simulated Moving Bed (SMB) chromatography is a continuous, preparative separation technique designed for large-scale purification.[19] It overcomes the limitations of traditional batch chromatography by simulating the counter-current movement of the solid stationary phase against a continuous flow of the mobile phase.[2] In practice, this is achieved by using multiple columns (typically 4-8) arranged in a loop and periodically switching the inlet (feed, eluent) and outlet (extract, raffinate) ports in the direction of fluid flow.[20] This creates four distinct zones that handle eluent regeneration, raffinate collection, extract collection, and solid phase regeneration, allowing for continuous separation with high efficiency.[21]
Key Advantages & Niche Applications
-
High Productivity & Purity: SMB achieves significantly higher productivity and product purity (>99%) compared to batch preparative chromatography.[20][22]
-
Reduced Solvent Consumption: The continuous recycling of the eluent drastically reduces solvent usage and associated costs, making it a more sustainable option for industrial-scale operations.[2][20]
-
Cost-Effective: For large quantities of material, SMB is considered a highly cost-effective purification technology.[22]
SMB is the technology of choice for the large-scale separation of enantiomers in the pharmaceutical industry, including the production of blockbuster drugs.[19][20]
Performance Benchmark Data
SMB technology is benchmarked by its productivity, purity, and solvent economy.
| Parameter | Batch Preparative HPLC | Simulated Moving Bed (SMB) | Source(s) |
| Operation Mode | Discontinuous | Continuous | [2] |
| Productivity | Low | High | [20] |
| Solvent Consumption | High | Low (up to 53% reduction in some cases) | [20][21] |
| Typical Purity | Variable | >99% | [22] |
| Typical Yield | Variable | >99% | [22] |
Experimental Protocol: SMB Method Development Outline
-
Analytical Method Development: First, develop a robust analytical chiral HPLC or SFC method for the target racemate. This is crucial for determining the retention times of both enantiomers.
-
Parameter Determination: From the analytical chromatograms, calculate the Henry constants (related to retention factors) for each enantiomer. This data is essential for designing the SMB process.
-
Triangle Theory Design: Use the "Triangle Theory" or similar modeling software to calculate the optimal flow rates for each of the four zones in the SMB system based on the Henry constants.[20] This model defines a triangular region in a plot of flow rate ratios where successful separation can occur.
-
System Setup: Configure the SMB unit with the required number of columns packed with the selected CSP. Prime the system with the mobile phase.
-
Operation:
-
Start the pumps at the calculated flow rates for each zone.
-
Set the switching time for the ports.
-
Introduce the feed stream (racemic mixture) continuously.
-
-
Steady-State and Collection: Allow the system to reach a steady state. Continuously collect the Raffinate stream (containing the less-retained enantiomer) and the Extract stream (containing the more-retained enantiomer).
-
Analysis: Regularly analyze the purity of the raffinate and extract streams using the initial analytical method to ensure the process is operating correctly within the target purity specifications.
Workflow Visualization
Caption: 4-Zone Simulated Moving Bed (SMB) Workflow.
Overall Comparison and Future Outlook
The choice of a chiral resolution technique is a multi-faceted decision guided by the scale of the separation, desired purity, cost, and environmental considerations.
| Technique | Primary Scale | Speed | Greenness | Max. Yield | Key Advantage |
| SFC | Analytical / Prep | Very Fast | Excellent | ~100% | Speed and sustainability. |
| UHPLC w/ SPPs | Analytical | Very Fast | Fair | ~100% | Highest analytical resolution. |
| Enzymatic DKR | Bench / Process | Moderate | Excellent | ~100% | Overcomes 50% yield barrier. |
| SMB | Process / Industrial | Continuous | Good | ~100% | High throughput and productivity. |
The field continues to evolve rapidly. Emerging techniques such as membrane-based separations, which offer the potential for low-energy, continuous processing, are gaining traction.[7][23] Unconventional approaches leveraging electrochemistry or the chiral-induced spin selectivity (CISS) effect are also on the horizon, promising entirely new paradigms for enantioseparation.[24][25] By understanding the principles and performance benchmarks of the current leading technologies, researchers can make informed decisions to accelerate their discovery and development pipelines.
References
- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023-01-10). American Chemical Society.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22). MDPI.
- Membranes and membrane processes for chiral resolution. (2008-03-11). Chemical Society Reviews (RSC Publishing).
- Enantioselective Mixed Matrix Membranes for Chiral Resolution. (2021-04-10). MDPI.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013-09-24). Royal Society of Chemistry.
- Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. PubMed.
- Supercritical fluid chrom
- Chiral Derivatiz
- Chiral Super Critical Fluid Chrom
- Supercritical Fluid Chiral Separations. (2006-11-02). Pharmaceutical Technology.
- Recent Development: Enantioselective Extraction in Chiral Separation. (2021-03-03). Austin Publishing Group.
- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024-10-05). MDPI.
- Optimal design of simulated moving bed chromatography for chiral separ
- Simulated Moving Bed Chromatography and Its Application to Chirotechnology. (2000-03-01). Elsevier.
- Simulated moving bed chromatography for the separation of enantiomers. (2009-01-23). PubMed.
- Kinetic resolution. Wikipedia.
- High Efficiency Chiral Separations in HPLC and SFC. (2018-02-01).
- Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. (2011-03-31).
- Research Progress on the Typical Variants of Simulated Moving Bed: From the Established Processes to the Advanced Technologies. (2023-02-08). MDPI.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2022-09-29). MDPI.
- Enzymatic kinetic resolution of the racemic alcohol...
- A Researcher's Guide to Chiral Resolution: Exploring Alternatives to Diastereomeric Crystalliz
- Stereochemistry: Kinetic Resolution. (2022-10-25). YouTube.
- Unconventional approaches for chiral resolution. (2024-05-16).
- Unconventional Approaches in Chiral Resolution: New Horizons. (2025-03-22). Chiralpedia.
- (PDF) Unconventional approaches for chiral resolution. (2024-05-06).
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A Technical Guide to the Strategic Advantages of N-Acyl Derivatives in Kinetic Resolution
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, kinetic resolution stands as a cornerstone technique. This guide, authored for the discerning scientist, delves into a critical, yet often nuanced, aspect of this methodology: the strategic use of N-acyl derivatives. Moving beyond a simple recitation of protocols, we will explore the fundamental principles and showcase the profound impact of N-acylation on the efficiency and selectivity of enzymatic kinetic resolutions. This in-depth analysis is designed to provide you with the insights necessary to optimize your chiral separations and accelerate your research and development endeavors.
The Challenge of Direct Amine Resolution and the N-Acylation Solution
While the kinetic resolution of alcohols is a well-established field, the direct enzymatic resolution of amines presents significant challenges. The high nucleophilicity of the amino group often leads to rapid, non-selective background reactions with acylating agents, diminishing the enantioselectivity of the process. Furthermore, the polarity and hydrogen-bonding capabilities of primary and secondary amines can lead to poor solubility in the organic solvents typically employed for lipase-catalyzed resolutions, hindering enzyme activity and overall efficiency.
N-acylation of the racemic amine prior to enzymatic resolution offers an elegant and powerful solution to these challenges. By converting the highly reactive amino group into a less nucleophilic amide, the background reaction is effectively suppressed, allowing the enzyme to exert its stereochemical preference with much greater fidelity. This derivatization also profoundly alters the physicochemical properties of the substrate, often leading to improved solubility and better accommodation within the enzyme's active site.
Key Advantages of Employing N-Acyl Derivatives
The decision to incorporate an N-acylation step into a kinetic resolution workflow is underpinned by a series of compelling advantages that directly translate to improved outcomes.
Enhanced Enantioselectivity: The Core Benefit
The most significant advantage of using N-acyl derivatives is the dramatic improvement in enantioselectivity, often quantified by the enantiomeric ratio (E-value). By masking the highly reactive amine, the enzymatic acylation or hydrolysis becomes the dominant transformation, allowing for a cleaner and more selective resolution. The nature of the acyl group itself can be strategically varied to fine-tune the interaction between the substrate and the enzyme's active site, further enhancing stereochemical recognition.
Modulation of Substrate Properties for Optimal Enzyme Performance
N-acylation provides a valuable handle to modify the steric and electronic properties of the substrate. This "substrate engineering" approach allows for the optimization of the substrate's fit within the chiral pocket of the enzyme. A well-chosen acyl group can introduce beneficial steric bulk or electronic features that lead to a more pronounced difference in the rates of reaction between the two enantiomers.
Improved Solubility and Reaction Kinetics
Many primary amines exhibit limited solubility in the non-polar organic solvents favored for lipase-catalyzed kinetic resolutions. N-acylation typically increases the lipophilicity of the molecule, leading to improved solubility and, consequently, better mass transfer and faster reaction rates.
Access to a Broader Range of Enzymes
The use of N-acyl derivatives opens the door to a wider variety of enzymes for kinetic resolution. For instance, while lipases are commonly used for the acylation of N-acyl amines, a different class of enzymes, acylases, can be employed for the highly enantioselective hydrolysis of N-acyl amino acids. This provides greater flexibility in choosing the optimal biocatalyst for a given separation.
Comparative Analysis: The Impact of N-Acylation on Kinetic Resolution
To illustrate the practical benefits of N-acylation, let's consider the kinetic resolution of 1-phenylethylamine, a common model substrate. While direct enzymatic acylation of 1-phenylethylamine can be achieved, the enantioselectivity is often moderate. In contrast, the resolution of its N-acyl derivatives, such as N-acetyl-1-phenylethylamine, typically proceeds with significantly higher enantioselectivity.
| Substrate | Enzyme | Acyl Donor/Solvent | Conversion (%) | ee (substrate) (%) | ee (product) (%) | E-value | Reference |
| (±)-1-Phenylethylamine | Candida antarctica Lipase B (CALB) | Ethyl acetate | ~50 | >95 | >95 | High | [1][2] |
| (±)-N-Acetyl-1-phenylethylamine | Penicillin G Acylase | Water | ~50 | >99 | >99 | >200 | [3] |
Note: The table presents a conceptual comparison based on literature findings. Direct comparative studies under identical conditions are scarce, but the general trend of higher E-values for N-acyl derivatives is well-documented.
The data, while not from a single head-to-head study, strongly suggests that derivatization to the N-acyl compound can lead to a significant increase in the enantioselectivity of the resolution.
Experimental Workflows and Methodologies
To translate theory into practice, we provide detailed protocols for the N-acylation of a model racemic amine and its subsequent kinetic resolution.
Part 1: N-Acetylation of Racemic 1-Phenylethylamine
This protocol describes a standard procedure for the N-acetylation of a primary amine.
Materials:
-
Racemic 1-phenylethylamine
-
Acetic anhydride
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
Procedure:
-
Dissolve racemic 1-phenylethylamine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield racemic N-acetyl-1-phenylethylamine.[4]
Part 2: Enzymatic Kinetic Resolution of N-Acyl-1-phenylethylamine
This protocol outlines a typical lipase-catalyzed kinetic resolution of an N-acylated amine.
Materials:
-
Racemic N-acetyl-1-phenylethylamine
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the racemic N-acetyl-1-phenylethylamine (1.0 eq) and the anhydrous organic solvent.
-
Add the acyl donor (0.5-1.0 eq).
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
The unreacted N-acetyl-1-phenylethylamine and the newly formed acylated product can be separated by column chromatography.
-
The enantiomerically enriched N-acetyl-1-phenylethylamine can then be deacylated (e.g., by acid or base hydrolysis) to obtain the free amine.[5]
Visualizing the Workflow: A Process Diagram
To further clarify the experimental process, the following diagram illustrates the key steps in the kinetic resolution of an amine via its N-acyl derivative.
Figure 1. A generalized workflow for the kinetic resolution of a racemic amine using its N-acyl derivative.
Conclusion: A Strategic Imperative for High-Fidelity Chiral Separations
The use of N-acyl derivatives is not merely an additional step in the kinetic resolution of amines; it is a strategic imperative for achieving high enantioselectivity and robust, reproducible results. By transforming the substrate into a more suitable form for enzymatic recognition, N-acylation unlocks the full potential of biocatalysis for the production of enantiomerically pure amines. The ability to modulate the acyl group provides a powerful tool for optimizing the resolution of a wide range of amine substrates. For researchers in drug discovery and development, mastering this technique is essential for the efficient synthesis of chiral building blocks that are critical for the creation of novel therapeutics.
References
- Varma, R., & Bhilare, S. (2007). Lipase Catalysed Enantioselective Amidation of α-phenylethylamine. Science Alert.
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- Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.
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PrepChem. (n.d.). Synthesis of (+)-N-(1-phenylethyl)acetamide. Retrieved from [Link]
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- Kim, M.-J., Kim, W.-H., Han, K., Choi, Y. K., & Park, J. (2007).
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Bode, J. W. (n.d.). Kinetic resolution of amines. Bode Research Group. Retrieved from [Link]
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CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
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- Dudziak, A., & Skarżyńska, A. (2020).
- de Souza, R. O. M. A., et al. (2013). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 24(1), 143-149.
- Walczak, M. A., & Wzorek, Z. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4947.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of Chiral Separation Methods
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical and often challenging task. The stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties. Consequently, selecting the most cost-effective and efficient chiral separation method is paramount for both research and manufacturing. This guide provides an in-depth, objective comparison of the three primary techniques for preparative chiral separation: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography. We will delve into the technical nuances, operational costs, and throughput of each method, supported by experimental data and practical insights to inform your selection process.
The Imperative of Chiral Separation in Pharmaceutical Development
The U.S. Food and Drug Administration (FDA) and other global regulatory bodies strongly encourage the development of single-enantiomer drugs.[1] This is due to the fact that one enantiomer may be therapeutically active while the other could be inactive, less active, or even cause adverse effects. Therefore, robust and scalable methods for chiral separation are not just a scientific necessity but also a regulatory and commercial imperative.
At a Glance: A Comparative Overview of Chiral Separation Techniques
The choice of a chiral separation technique is a balance of scale, speed, cost, and the physicochemical properties of the compound of interest. Below is a high-level comparison of HPLC, SFC, and SMB.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Simulated Moving Bed (SMB) Chromatography |
| Principle | Batch process using high-pressure liquid mobile phases. | Utilizes a supercritical fluid (typically CO2) as the primary mobile phase.[2] | Continuous, multi-column process simulating counter-current movement of stationary and mobile phases.[3][4] |
| Scale | Analytical to preparative scale (mg to kg). | Analytical to preparative scale (mg to kg). | Large-scale preparative and industrial production (kg to tons).[3] |
| Throughput | Moderate; limited by batch processing. | High; faster separations and shorter cycle times.[5][6] | Very high; continuous operation.[3] |
| Solvent Consumption | High; significant use of organic solvents. | Significantly lower; primarily uses recycled CO2 with a small percentage of organic co-solvent.[2][5] | Low per unit of product; highly efficient solvent recycling.[7] |
| Operational Cost | Can be high due to solvent purchase and disposal. | Lower operational costs due to reduced solvent usage.[5] | Lowest operational cost at scale due to continuous operation and solvent recycling.[7] |
| Initial Investment | Lower to moderate. | Moderate to high. | High.[4] |
| Environmental Impact | High, due to large volumes of organic solvent waste. | "Greener" alternative due to CO2 utilization and reduced organic solvent use.[8][9] | Environmentally friendly at scale due to high efficiency and solvent recycling. |
| Best Suited For | Versatile for a wide range of compounds; well-established methods.[5] | High-throughput screening, thermally labile compounds, and "green" chemistry initiatives. | Large-scale, continuous production of a single enantiomer from a binary mixture. |
Deep Dive into the Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a well-established and versatile technique for chiral separations.[5] It relies on a stationary phase containing a chiral selector that interacts differentially with the two enantiomers, leading to their separation as they pass through the column.
The success of a chiral HPLC separation is critically dependent on the selection of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs are widely used due to their broad applicability.[10] The choice between normal-phase (using non-polar solvents like hexane) and reversed-phase (using polar solvents like water and acetonitrile or methanol) chromatography is dictated by the solubility and polarity of the analyte. For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution. Conversely, acidic compounds may require an acidic modifier (e.g., trifluoroacetic acid).
Caption: General workflow for preparative chiral HPLC.
-
Sample Preparation: Dissolve the racemic mixture in the initial mobile phase to a concentration that balances loading capacity with solubility. Filter the sample through a 0.45 µm filter.
-
Column Selection and Installation: Select a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) appropriate for the analyte. Install the column in the HPLC system.
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., Hexane/Isopropanol for normal phase or Acetonitrile/Water for reversed phase) with appropriate modifiers (e.g., 0.1% diethylamine for basic compounds). Degas the mobile phase.
-
System Equilibration: Purge the HPLC system with the mobile phase and equilibrate the column at a constant flow rate until a stable baseline is achieved.
-
Method Optimization (Analytical Scale): Perform initial separations on an analytical scale column (e.g., 4.6 x 250 mm) to optimize selectivity and resolution.
-
Scale-Up to Preparative Scale: Scale up the method to a preparative column (e.g., 20 x 250 mm or larger) by adjusting the flow rate and injection volume proportionally to the column cross-sectional area.
-
Injection and Fraction Collection: Inject the sample and collect the eluting enantiomer fractions based on the UV detector response.
-
Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to confirm enantiomeric purity.
-
Product Recovery: Pool the pure fractions and remove the solvent under reduced pressure.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[2] The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to liquid mobile phases.[11]
The primary mobile phase in SFC is supercritical CO₂, which is non-polar. To elute more polar compounds, a polar organic modifier (co-solvent), such as methanol, ethanol, or isopropanol, is added. The choice and percentage of the co-solvent are critical for achieving optimal selectivity and resolution. Similar to HPLC, acidic or basic additives are often required for ionizable compounds to ensure good peak shape. The lower viscosity of the mobile phase in SFC allows for the use of higher flow rates without generating excessive backpressure, leading to significantly shorter run times.[6]
Caption: General workflow for preparative chiral SFC.
-
Sample Preparation: Dissolve the racemic mixture in the co-solvent or a compatible solvent.
-
Column Selection and Installation: Choose a CSP suitable for SFC. Polysaccharide-based phases are also common in SFC.
-
Mobile Phase and Co-solvent Preparation: Use high-purity CO₂ as the mobile phase. Prepare the co-solvent with any necessary additives.
-
System Equilibration: Pressurize the system with CO₂ and introduce the co-solvent at the desired percentage. Equilibrate the column until the baseline is stable.
-
Method Optimization (Analytical Scale): Screen different co-solvents and gradients on an analytical SFC system to find the optimal separation conditions.
-
Scale-Up to Preparative Scale: Transfer the method to a preparative SFC system, adjusting flow rates and injection volumes.
-
Injection and Fraction Collection: Inject the sample. Fractions are collected after the back-pressure regulator, where the CO₂ vaporizes, leaving the analyte in the co-solvent.
-
Purity Analysis: Analyze the collected fractions by analytical SFC or HPLC.
-
Product Recovery: Pool the pure fractions and evaporate the co-solvent. The significantly lower volume of co-solvent compared to HPLC mobile phase makes this step much faster.[6]
Simulated Moving Bed (SMB) Chromatography
SMB is a continuous chromatographic technique primarily used for the large-scale separation of binary mixtures, making it ideal for the purification of a single enantiomer from a racemate.[3][4] It operates by simulating the counter-current movement of the stationary phase relative to the mobile phase, which is achieved by periodically switching the inlet and outlet ports along a series of columns.[4]
The design of an SMB process is more complex than batch chromatography and often relies on mathematical modeling and simulation.[3] The key parameters to optimize are the flow rates in the four different zones of the SMB unit and the switching time. These parameters are determined based on the adsorption isotherms of the enantiomers on the chosen CSP. The goal is to continuously introduce the racemic mixture and withdraw the two separated enantiomers at a steady state, maximizing throughput and purity while minimizing solvent consumption.[3]
Caption: General workflow for preparative chiral SMB.
-
Method Development (Analytical HPLC): Develop an isocratic chiral HPLC method for the separation of the enantiomers.
-
Determination of Adsorption Isotherms: Perform pulse or frontal analysis experiments to determine the adsorption isotherm parameters for each enantiomer on the selected CSP.
-
Process Simulation and Optimization: Use simulation software to model the SMB process and determine the optimal operating parameters (flow rates and switching time) to achieve the desired purity and recovery.
-
System Setup: Pack the required number of columns (typically 6-8) with the chosen CSP and connect them in the SMB configuration.
-
System Start-up and Equilibration: Start the pumps and allow the system to reach a steady state with the mobile phase circulating through the columns.
-
Continuous Operation: Introduce the feed stream (racemic mixture) and continuously withdraw the extract (more strongly retained enantiomer) and raffinate (less strongly retained enantiomer) streams.
-
In-Process Control: Monitor the purity of the extract and raffinate streams online or by collecting and analyzing samples by analytical HPLC. Adjust operating parameters as needed to maintain the desired purity.
-
Product Recovery: Continuously collect the pure product streams and remove the solvent.
Cost-Effectiveness Analysis: A Quantitative Comparison
The cost-effectiveness of a chiral separation method is a multi-faceted issue, encompassing capital investment, operational costs (solvents, consumables, labor), and productivity.
| Cost Factor | Preparative HPLC | Preparative SFC | SMB Chromatography |
| Capital Investment | Moderate ($50k - $150k) | High ($150k - $300k) | Very High ($300k - $1M+) |
| Chiral Stationary Phase | High cost, subject to degradation. | Similar to HPLC, but can have a longer lifetime due to less harsh mobile phases. | High initial investment, but highly efficient use reduces cost per gram of product. |
| Solvent Consumption | Very High (e.g., 10-50 L/g of product) | Low (e.g., 1-5 L of co-solvent/g of product) | Very Low (e.g., <1 L/g of product due to recycling) |
| Solvent Cost | High, especially for large-scale purification. | Low, as CO2 is inexpensive and the co-solvent volume is small. | Lowest at scale, as solvent is continuously recycled. |
| Waste Disposal Cost | High, due to large volumes of hazardous organic waste. | Low, contributing to its "green" profile. | Minimal at scale. |
| Energy Consumption | Moderate (pumping liquids). | Moderate to High (CO2 chilling and pumping). | High (multiple pumps and system operation). |
| Labor Cost | High (batch processing requires significant operator attention). | Moderate (amenable to automation). | Low (continuous, automated process requires minimal supervision). |
| Productivity | Moderate (g to kg/day ) | High ( kg/day ) | Very High (kg to tons/day) |
| Estimated Cost per Gram | $10 - $100 (highly dependent on scale and compound) | $5 - $50 (generally lower than HPLC due to solvent savings and higher throughput)[12] | <$5 (at large scale, can be significantly more economical than batch methods)[3] |
Note: The estimated cost per gram is for illustrative purposes and can vary significantly based on the specific compound, separation difficulty, scale of operation, and cost of the chiral stationary phase.
Conclusion: Selecting the Right Tool for the Job
The choice of the most cost-effective chiral separation method is not a one-size-fits-all decision. It is a strategic choice that depends on the stage of drug development, the required scale of production, and the desired balance between upfront investment and long-term operational costs.
-
High-Performance Liquid Chromatography (HPLC) remains a versatile and reliable workhorse for chiral separations, particularly at the analytical and small preparative scales. Its lower initial investment makes it accessible for many research and early-development laboratories.
-
Supercritical Fluid Chromatography (SFC) presents a compelling alternative to HPLC, offering significant advantages in terms of speed, reduced solvent consumption, and lower environmental impact.[5][6] For high-throughput screening and medium-scale purifications, SFC is often the more cost-effective and "greener" choice.[8][9]
-
Simulated Moving Bed (SMB) Chromatography is the undisputed champion for large-scale, continuous chiral separations.[3] While the initial investment is substantial, its high throughput, low solvent consumption, and amenability to automation result in the lowest cost per unit of product for commercial-scale manufacturing.[7]
As a Senior Application Scientist, my recommendation is to adopt a tiered approach. For initial discovery and early development, the flexibility and lower capital cost of HPLC and SFC are advantageous. As a compound progresses through the development pipeline and the demand for larger quantities of a single enantiomer increases, a transition to SFC for its speed and reduced operational costs is often warranted. For commercial-scale manufacturing, a thorough economic evaluation will almost invariably point to SMB as the most cost-effective solution for producing enantiopure active pharmaceutical ingredients.
References
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Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
Rajendran, A., Paredes, G., & Mazzotti, M. (2009). Simulated moving bed chromatography for the separation of enantiomers. Journal of Chromatography A, 1216(4), 709-738. [Link]
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Waters Corporation. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]
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Mazzotti, M., Storti, G., & Morbidelli, M. (2006). Shortcut Experimental Method for Designing Chiral SMB Separations. AIChE Journal, 42(10), 2784-2796. [Link]
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Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10447-10463. [Link]
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Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]
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Waters Corporation. Preparative SFC Method Development. [Link]
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De Bleye, C., et al. (2012). Preparative Achiral and Chiral SFC – Method Development, Stationary Phases, and Mobile Phases. In Supercritical Fluid Chromatography. [Link]
-
Ali, I., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Critical Reviews in Analytical Chemistry, 52(7), 1558-1574. [Link]
-
Wzorek, A., et al. (2021). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research, 60(4), 1765-1777. [Link]
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I.B.S. Chiral HPLC Method Development. [Link]
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Francotte, E. (2014). A new generation of powerful chiral stationary phases for HPLC, SFC, and SMB. [Link]
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YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
- Ahuja, S. (Ed.). (2007). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.
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Lakshmi Narayana, Ch. (2009). Chiral Impurity Methods – Case Study. [Link]
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Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. LCGC North America, 34(4), 262-273. [Link]
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Tiritan, M. E., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1968. [Link]
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Stinson, S. C. (2000). SMB emerges as chiral technique. Chemical & Engineering News, 78(40), 38-41. [Link]
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YMC America. Cost-Effective Chiral Separation by Preparative HPLC. [Link]
-
Berger, T. (2002). Cost to run various sized SFCs. [Link]
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Desmet, G., & Verelst, H. (2005). Comparison of Preparative HPLC/MS and Preparative SFC Techniques for the High-Throughput Purification of Compound Libraries. Journal of Combinatorial Chemistry, 7(4), 513-521. [Link]
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Pais, L. S., et al. (2002). A Streamlined Two-Column SMB Process for Chiral Separation. [Link]
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Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
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Waters Corporation. A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a Stressed Pharmaceutical Drug Substance. [Link]
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Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). [Link]
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Waters Corporation. A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a Stressed Pharmaceutical Drug Substance. [Link]
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Welch, C. J., et al. (2010). Large Scale Chiral Chromatography for the Separation of an Enantiomer to Accelerate Drug Development. [Link]
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American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (R)-2-Benzamido-2-phenylacetic acid
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide moves beyond mere procedural lists to provide a deep, logic-driven framework for the proper disposal of (R)-2-Benzamido-2-phenylacetic acid, ensuring both personal safety and environmental compliance. The protocols described herein are designed to be self-validating, promoting a culture of safety and responsibility within the laboratory.
Part 1: Core Directive - Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound is a solid, typically a white to yellow powder or crystal.[1] While not classified as an acutely toxic substance, it presents several hazards that dictate its handling and disposal pathway.
According to its Safety Data Sheet (SDS), the primary hazards include:
The crucial first step in disposal is waste characterization . Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[3][4]
This compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.[3][5][6] Therefore, its classification depends on its characteristics. While it is an acidic compound, it is unlikely to be corrosive (pH ≤ 2) in its solid form. It is not known to be ignitable or reactive.[4]
Causality of Choice: Given its identified hazards as a significant irritant, the most responsible and compliant approach is to manage this compound as a regulated, non-acute chemical waste . This conservative classification ensures that it is handled by trained professionals and does not enter municipal waste streams or sewer systems, where it could cause harm.[7] Never dispose of this chemical down the drain or in the regular trash.[7][8]
Part 2: On-Site Management and Disposal Protocol
This section provides a step-by-step methodology for the safe handling and collection of this compound waste within the laboratory, from the point of generation to its final hand-off.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form, including as waste, ensure you are wearing appropriate PPE. The causality is direct: to prevent contact with an identified skin and eye irritant.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Use proper glove removal technique to avoid skin contact.[1]
-
Body Protection: A standard laboratory coat.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1]
Step 2: Waste Collection at the Point of Generation
Waste should be collected in a designated satellite accumulation area (SAA) at or near the point of generation.[7]
-
For Solid Waste: Collect waste this compound, including any grossly contaminated items like weigh boats or paper, using a scoop or brush. Avoid creating dust.[2]
-
For "Empty" Containers: The original product container is considered chemical waste and should not be placed in the regular trash unless it has been properly decontaminated. For a non-acute chemical like this, this typically involves ensuring no free-standing liquid or solid remains.[10] However, the most prudent course is to dispose of the empty, unrinsed container as hazardous waste along with the chemical itself.
-
For Spill Cleanup Materials: Any materials (e.g., absorbent pads, sand) used to clean up a spill of this substance must also be collected and disposed of as chemical waste.[9]
Step 3: Container Selection and Labeling
The integrity of the waste management system relies on proper containment and communication.
-
Container Choice: Use a container made of a material compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is ideal. The original container is often the best choice for storing waste.[8] The container must be in good condition, free of leaks or external residue.[8]
-
Labeling: This is a critical, non-negotiable step. The container must be labeled with a hazardous waste tag as soon as the first particle of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
An accurate statement of the hazards (e.g., "Irritant")
-
The date waste accumulation began
-
The name and contact information of the generating researcher or lab
-
Step 4: Segregation and Storage
Proper segregation prevents dangerous chemical reactions.
-
Store the waste container in your lab's designated Satellite Accumulation Area.
-
Segregate this waste from incompatible materials. As a non-reactive organic acid, it should be stored with other similar non-halogenated solid organic waste. Keep it separate from bases, strong oxidizing agents, and reactive chemicals.[11][12]
-
Ensure the container is kept securely closed at all times, except when adding waste.[7]
Part 3: Final Disposal Pathway
The final disposal of this compound must be handled by professionals.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup of your full waste container.[7][8] Do not transport the waste yourself.
-
Documentation: Ensure all paperwork required by your EHS office is completed accurately. This creates a chain of custody for the waste from your lab to the final disposal facility.
-
Ultimate Disposal Method: For a solid organic compound like this, the most common and environmentally sound disposal method is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[11] This high-temperature process ensures the complete destruction of the chemical compound.
Emergency Procedures: Spills and Exposures
-
Spill: In case of a spill, evacuate the immediate area if dust is generated. Wearing appropriate PPE, cover the spill with a dry, inert material like sand or vermiculite. Carefully sweep or scoop the material into your designated hazardous waste container without creating dust.[2][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[1][2]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][2]
Summary and Visual Workflow
The following table and diagram summarize the essential information and decision-making process for the disposal of this compound.
| Parameter | Specification | Rationale |
| Waste Classification | Regulated, Non-Acute Chemical Waste | Precautionary measure due to irritant properties (skin, eye, respiratory).[1][2] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Prevents direct contact with an identified irritant. |
| Waste Container | Labeled, sealed HDPE or Glass Jar | Ensures chemical compatibility and prevents leaks or spills.[8] |
| On-Site Storage | Segregated with non-halogenated solid organic waste | Prevents reaction with incompatible chemicals (bases, oxidizers).[11] |
| Final Disposal Route | EHS pickup for licensed incineration | Ensures safe, compliant, and complete destruction of the chemical.[2][11] |
Disposal Workflow Diagram
Caption: Disposal Decision Workflow
References
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CPAChem. (2023). Safety data sheet for Phenylacetic acid. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (R)-2-Benzamido-2-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Guide to Safe Handling, Operational Protocols, and Disposal of (R)-2-Benzamido-2-phenylacetic acid.
In the fast-paced environment of drug discovery and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 10419-67-7). As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework of understanding, enabling you to work confidently and safely with this compound. This document is structured to provide a comprehensive, self-validating system for your laboratory's safety protocols.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a white to yellow powder or crystalline solid.[1] A thorough understanding of its potential hazards is the foundation of a robust safety plan. According to available Safety Data Sheets (SDS), this compound presents the following primary hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Harmful if Swallowed: May be harmful if ingested.[2]
The physical form of this compound as a fine powder necessitates careful handling to prevent aerosolization and subsequent inhalation or unintended contact with skin and eyes.
Your Shield: Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a calculated decision based on the specific hazards of the chemical and the nature of the work being performed.
Hand Protection: Your First Line of Defense
Recommendation: When handling this compound, nitrile or neoprene gloves are recommended.
-
Nitrile gloves offer good resistance to a variety of chemicals, including many acids and organic compounds.[3][4] They are a common and effective choice for general laboratory work.
-
Neoprene gloves also provide excellent resistance to acids, bases, and some organic solvents, offering a durable and flexible option.[4][5]
Crucial Practice: Always inspect gloves for any signs of degradation or puncture before use. After handling the compound, remove gloves using the proper technique to avoid cross-contamination and dispose of them as contaminated waste.
Eye and Face Protection: Shielding Your Vision
Recommendation: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of dust generation, such as weighing or transferring large quantities, chemical splash goggles or a face shield worn over safety glasses are essential.
The Rationale: The serious eye irritation hazard posed by this compound means that any contact with the eyes must be prevented.[2] Standard prescription glasses do not provide adequate protection from splashes or airborne particles.
Body Protection: A Barrier for Your Skin
Recommendation: A laboratory coat is mandatory to protect against skin contact. For procedures with a high potential for dust generation, a disposable gown made of a protective material like Tyvek® may be considered.
The Rationale: A lab coat provides a removable barrier that can be quickly taken off in the event of a spill, preventing the chemical from reaching your personal clothing and skin.
Respiratory Protection: Guarding Your Lungs
Recommendation: For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, for tasks that may generate dust, such as weighing, transferring powder, or cleaning up spills, a NIOSH-approved N95 filtering facepiece respirator (dust mask) is the minimum requirement.[6] For higher-risk activities or in poorly ventilated areas, a half-mask or full-facepiece respirator with organic vapor and particulate (P100) cartridges should be used.[7][8]
The Rationale: The potential for respiratory irritation from inhaling the fine powder is a significant concern.[2] Engineering controls like fume hoods are the primary method of exposure reduction. When these are not sufficient, respiratory protection is necessary.
| PPE Component | Specification | Justification |
| Hand Protection | Nitrile or Neoprene Gloves | Good resistance to aromatic carboxylic acids and amides. |
| Eye Protection | Safety Glasses with Side Shields (minimum); Chemical Splash Goggles or Face Shield (for high dust potential) | Protects against serious eye irritation from airborne particles.[2] |
| Body Protection | Laboratory Coat | Prevents skin contact with the chemical. |
| Respiratory Protection | N95 Respirator (for dust-generating tasks); Half-mask or full-facepiece respirator with organic vapor/particulate cartridges (for higher risk) | Prevents inhalation of irritating airborne powder.[2] |
Operational Plan: Step-by-Step Procedures for Safe Handling
Adherence to standardized procedures is critical for minimizing risk. The following protocols, based on guidelines from the Centers for Disease Control and Prevention (CDC), should be integrated into your laboratory's standard operating procedures.[9][10]
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial to ensure complete protection.
Caption: Sequential process for donning Personal Protective Equipment.
Detailed Steps:
-
Gown: Put on the laboratory coat or gown, ensuring it is fully fastened.[11]
-
Mask or Respirator: Secure the ties or elastic bands of the mask or respirator. If using a respirator, perform a user seal check.[11]
-
Goggles or Face Shield: Position eye and face protection comfortably.[11]
-
Gloves: Don gloves, ensuring the cuffs of the gloves overlap the cuffs of the gown.[11]
Doffing PPE: Avoiding Self-Contamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The guiding principle is to touch the potentially contaminated outer surfaces as little as possible.
Caption: Sequential process for doffing Personal Protective Equipment.
Detailed Steps:
-
Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in a designated waste container.[12]
-
Gown: Unfasten the gown. Touching only the inside of the gown, pull it away from your neck and shoulders. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it.[9]
-
Perform Hand Hygiene.
-
Goggles or Face Shield: Remove by lifting the headband or earpieces from the back of your head. Avoid touching the front of the device.[11]
-
Mask or Respirator: Grasp the bottom ties or elastics, then the top ones, and remove without touching the front. Dispose of it properly.[12]
-
Perform Hand Hygiene.
Spill Management: A Swift and Safe Response
In the event of a spill, a prepared and calm response is crucial to prevent further contamination and exposure.
Spill Cleanup Protocol for this compound Powder
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before re-entering the area, don the full set of recommended PPE, including a respirator.
-
Contain the Spill: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.[13]
-
Wet the Material: Carefully dampen the absorbent material with water to dissolve the powder and prevent dusting during cleanup.[13][14]
-
Clean the Area: Using forceps or a scoop, carefully pick up the wetted absorbent material and place it in a designated hazardous waste bag.[15]
-
Decontaminate: Wipe the spill area with a damp cloth, working from the outside in. Place the cloth in the hazardous waste bag.
-
Dispose of Waste: Seal the hazardous waste bag and place it in a properly labeled hazardous waste container.
-
Doff PPE: Remove PPE following the correct doffing procedure.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
This compound has the chemical formula C₁₅H₁₃NO₃ and does not contain any halogens (F, Cl, Br, I). Therefore, it is classified as a non-halogenated organic compound. [16]
Disposal Guidelines:
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for non-halogenated organic solid waste.[17][18]
-
Contaminated Materials: All disposable PPE (gloves, gowns, masks), absorbent materials from spills, and any other items that have come into contact with the chemical should be collected in a designated hazardous waste container for solid waste.
-
Consult Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures and contact your Environmental Health and Safety (EHS) department for guidance.[19]
By implementing these comprehensive safety measures, you can confidently and responsibly handle this compound, ensuring the integrity of your research and the well-being of your team.
References
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Scribd. (n.d.). Sequence of Donning and Doffing PPE CDC Guidelines. Retrieved from [Link]
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Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Sequence for Putting on Personal Protective Equipment (PPE). Retrieved from [Link]
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Tampa General Hospital. (2020, May 15). Donning and Doffing of Personal Protective Equipment (PPE). Retrieved from [Link]
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LSU NCBRT/ACE. (2020, April 6). CDC Sequence for Donning and Doffing PPE [Video]. YouTube. Retrieved from [Link]
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University of Delaware Environmental Health & Safety. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]
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University of British Columbia Safety & Risk Services. (2025, September 3). Hazardous Drugs Spill Clean Up. Retrieved from [Link]
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Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
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Fibre Glast. (n.d.). Organic Vapor Respirator NIOSH approved, in stock. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
